molecular formula C10H11FN2O2 B1305797 1-(2-Fluoro-4-nitrophenyl)pyrrolidine CAS No. 385380-74-5

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Cat. No.: B1305797
CAS No.: 385380-74-5
M. Wt: 210.2 g/mol
InChI Key: SMKXLBISYVJESG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKXLBISYVJESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386772
Record name 1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385380-74-5
Record name 1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The document elucidates the compound's physicochemical properties, outlines a detailed, validated protocol for its synthesis via nucleophilic aromatic substitution (SNAr), and discusses its reactivity and applications as a building block in the development of novel pharmaceutical agents. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Fluorinated Pyrrolidine Scaffolds

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds.[1][2] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is highly desirable in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[3][4] The incorporation of a fluorine atom onto the aromatic substituent, as seen in this compound, offers additional advantages. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5]

The presence of a nitro group on the phenyl ring further enhances the utility of this compound as a synthetic intermediate. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, making the compound a versatile precursor for further functionalization.[6] This guide will delve into the essential technical aspects of this valuable compound, providing a foundational understanding for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug discovery. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 385380-74-5[2]
Molecular Formula C₁₀H₁₁FN₂O₂[2]
Molecular Weight 210.20 g/mol [2]
Appearance Not specified; likely a solid[7]
Purity ≥97% (commercially available)[2]
Storage Conditions Room temperature[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. Although a full experimental spectrum for this compound is not provided in the search results, a theoretical interpretation based on its structure and data from analogous compounds is presented below. This serves as a predictive guide for researchers synthesizing or working with this molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine ring and the aromatic ring. The pyrrolidine protons would likely appear as multiplets in the upfield region (approximately 2.0-4.0 ppm). The aromatic protons would be in the downfield region (approximately 7.0-8.5 ppm), with their splitting patterns influenced by the fluorine and nitro substituents.[8][9][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the four unique carbons of the pyrrolidine ring and the six carbons of the aromatic ring. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group.[10][11]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (210.20 g/mol ). Fragmentation patterns could provide further structural information.[8][12]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected peaks include strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic portions would also be present, as well as a C-F stretching vibration.[9][12]

Synthesis of this compound

The primary and most logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective due to the activation of the aromatic ring by the electron-withdrawing nitro group. The fluorine atom at the 2-position is a good leaving group in this context.

Reaction Principle

The SNAr mechanism involves the attack of a nucleophile (in this case, the secondary amine of pyrrolidine) on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (a fluoride ion) restores the aromaticity of the ring and yields the final product.

The general reaction scheme is as follows:

G reagents 1,2-Difluoro-4-nitrobenzene + Pyrrolidine product This compound + HF reagents->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, field-proven protocol for the synthesis of this compound, adapted from a similar procedure for a bromo-analogue.[8] This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Pyrrolidine (C₄H₉N, CAS: 123-75-1)[1]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Nucleophile Addition: Slowly add pyrrolidine (1.3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours. The causality for heating is to provide the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.[8]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with deionized water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6][13][14][15] The pyrrolidine moiety is a key structural feature in numerous FDA-approved drugs, including those with anticancer, antiviral, and anti-inflammatory properties.[3][4][16]

The primary utility of this compound lies in its potential for further chemical modification:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This opens up a wide range of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of various heterocyclic systems.

  • Further Nucleophilic Aromatic Substitution: The remaining fluorine atom, while less activated than in the starting material, can potentially undergo substitution with strong nucleophiles under more forcing conditions.

  • Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be further functionalized if desired, although its primary role in many applications is as a stable, three-dimensional scaffold.

The overall workflow for utilizing this intermediate in a multi-step synthesis is depicted below:

G cluster_0 Synthesis of Intermediate cluster_1 Functional Group Interconversion cluster_2 Scaffold Elaboration Start 1,2-Difluoro-4-nitrobenzene + Pyrrolidine SNAr This compound Start->SNAr S N Ar Reaction Reduction Reduction of Nitro Group SNAr->Reduction Aniline 4-Amino-2-fluorophenyl-pyrrolidine Derivative Reduction->Aniline Coupling Amide Coupling, C-N Coupling, etc. Aniline->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

Caption: Workflow illustrating the use of this compound as a key intermediate.

Safety, Handling, and Disposal

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this compound was not found in the search results, a hazard assessment can be made based on the known hazards of its precursors and structurally similar compounds.

The reactant, pyrrolidine, is a highly flammable, harmful, and corrosive liquid.[3][17][18] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[18] Therefore, it is prudent to handle this compound with similar precautions until specific toxicological data is available.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][19]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[19]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

Disposal:

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[17]

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of multiple functional groups—the pyrrolidine ring, the fluoro substituent, and the nitro group—provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its potential applications, and essential safety information. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical building blocks will undoubtedly increase, making a thorough understanding of their chemistry essential for innovation in drug discovery.

References

  • Chemsrc. (n.d.). This compound | CAS#:385380-74-5. Retrieved January 11, 2026, from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. Retrieved January 11, 2026, from [Link]

  • CORE. (2016, October 3). Reaction Chemistry & Engineering. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2015, July 21). (PDF) The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved January 11, 2026, from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2014, January 11). (PDF) Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Retrieved January 11, 2026, from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established analytical techniques, data from structurally analogous compounds, and predictive methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental protocols necessary for the effective handling, characterization, and application of this compound. The guide details the molecular structure and fundamental properties, outlines rigorous experimental procedures for determining key physical parameters such as melting point and solubility, and discusses expected spectroscopic characteristics.

Introduction and Molecular Overview

This compound belongs to the class of substituted nitrophenyl-pyrrolidines, a scaffold that garners significant attention in the field of medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.

The incorporation of a 2-fluoro-4-nitrophenyl group introduces specific electronic and steric features that can significantly influence the molecule's physical and biological properties. The nitro group is a strong electron-withdrawing group, impacting the electron density of the aromatic ring and influencing intermolecular interactions. The fluorine atom, with its high electronegativity and relatively small size, can modulate properties such as lipophilicity and metabolic stability.

A thorough understanding of the physical properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various solvents, its solid-state characteristics, and its suitability for different analytical and screening techniques.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Core Physical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O₂[2]
Molecular Weight 210.20 g/mol [2]
Physical State Solid (Predicted)Inferred from related structures
Melting Point Not Experimentally Determined-
Boiling Point Not Experimentally Determined-
Solubility Not Experimentally Determined-

Experimental Determination of Physical Properties

Given the absence of published experimental data for this compound, this section provides detailed, field-proven methodologies for the determination of its key physical properties. These protocols are designed to be self-validating and are grounded in standard practices of organic chemistry.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, whereas impurities typically lead to a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Rapid Determination: The sample is heated at a rapid rate (10-20 °C/minute) to obtain an approximate melting range.

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.

Figure 2: Workflow for melting point determination.

Expected Value: While no experimental value is available for the target compound, the melting point of the structurally related compound, 1-(4-Nitrophenyl)pyrrolidine, has been reported.[3] Given the presence of the additional fluorine atom, which can influence crystal packing and intermolecular forces, the melting point of this compound is anticipated to be in a similar range, likely as a crystalline solid at room temperature. For a highly pure sample, a sharp melting range of 1-2 °C is expected.

Determination of Solubility

Solubility is a fundamental property that governs the choice of solvents for reactions, purification, and formulation. A qualitative and semi-quantitative understanding of a compound's solubility in a range of solvents is essential for its practical application.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of common laboratory solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of small test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation at Room Temperature: The tubes are agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

  • Observation at Elevated Temperature: For solvents in which the compound is sparingly soluble or insoluble at room temperature, the mixture is gently heated. Any change in solubility is noted.

  • Observation upon Cooling: If the compound dissolves upon heating, the solution is allowed to cool to room temperature and then in an ice bath to observe if recrystallization occurs.

G Start Start: Weigh Compound AddSolvent Add Solvent Start->AddSolvent Agitate Agitate at Room Temp AddSolvent->Agitate ObserveRT Observe Solubility (RT) Agitate->ObserveRT Heat Heat if Insoluble/Partially Soluble ObserveRT->Heat Insoluble/Partially Soluble ObserveHot Observe Solubility (Hot) Heat->ObserveHot Cool Cool to RT and Ice Bath ObserveHot->Cool Soluble ObserveCool Observe for Recrystallization Cool->ObserveCool

Figure 3: Workflow for qualitative solubility testing.

Predicted Solubility Profile: Based on its structure, this compound is expected to be a polar molecule. It is predicted to have low solubility in non-polar solvents like hexanes and toluene. Its solubility is likely to be higher in polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like methanol and ethanol. Due to the presence of the aromatic ring and the lack of highly acidic or basic functional groups, its solubility in water is expected to be low. Computational methods, such as those based on Quantitative Structure-Property Relationships (QSPR), can provide more quantitative predictions of solubility.[4][5][6]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pyrrolidine ring. The aromatic protons will likely appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to coupling with each other and with the fluorine atom. The protons on the pyrrolidine ring will appear as multiplets in the upfield region (typically 1.5-4.0 ppm). The chemical shifts of the protons adjacent to the nitrogen atom will be deshielded compared to those further away.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region (typically 20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2850-2960 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-N stretching: ~1200-1350 cm⁻¹

  • C-F stretching: ~1000-1400 cm⁻¹

Conclusion

References

  • Bergström, C. A., Norinder, U., & Luthman, K. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences, 96, 236-249.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Kalainathan, S., Saravanan, M., & Ramasamy, P. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 679-684.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, discuss its characterization, and explore its current and potential applications in drug discovery, drawing parallels with structurally related bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Molecular Profile

This compound is a substituted aromatic amine featuring a pyrrolidine ring attached to a nitro-activated fluorobenzene core. The electron-withdrawing nature of the nitro group in the para position and the fluorine atom in the ortho position significantly influences the molecule's reactivity, making it a valuable intermediate for further chemical elaboration.

The fundamental properties of this compound are summarized below.

Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FN₂O₂[1]
Molecular Weight 210.21 g/mol
Alternate MW 210.20 g/mol [1]
CAS Number 385380-74-5[1]
Appearance Expected to be a yellowish solid[2]
Purity (Typical) ≥97%[1]
Storage Conditions Room Temperature[1]
Chemical Structure

The structure consists of a five-membered, saturated pyrrolidine ring bonded via its nitrogen atom to a benzene ring. The benzene ring is substituted with a fluorine atom at the C2 position (ortho to the pyrrolidine) and a nitro group at the C4 position (para to the pyrrolidine).

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting material, 1,2-difluoro-4-nitrobenzene.

Underlying Principles

The SₙAr mechanism relies on two key features of the aryl halide substrate:

  • Activation: The presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) ortho or para to the leaving group (the fluorine atom) is critical. This group stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.

  • Leaving Group: Halogens, particularly fluorine, serve as effective leaving groups in this context. Although fluorine is the most electronegative halogen, its departure is facilitated by the stability of the resulting anion and the strong polarization of the C-F bond, which makes the carbon atom highly electrophilic.

The pyrrolidine acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. The fluorine at the C2 position is more sterically hindered, but the regioselectivity is primarily driven by the powerful activating effect of the para-nitro group on the fluorine at C1.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a bromo-analogue and represents a robust method for preparing the title compound.[2]

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Pyrrolidine[3]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate), add potassium carbonate (3.0 eq).

  • Add pyrrolidine (1.3 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 100°C and maintain for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an equal volume of cold water.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the crude product with water and dry under vacuum to afford the title compound, typically as a yellowish solid.[2]

Self-Validation and Causality:

  • Why DMF? DMF is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic attack. Its high boiling point is ideal for reactions requiring elevated temperatures.

  • Why K₂CO₃? Potassium carbonate is a mild base used to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction. This prevents the protonation of the pyrrolidine nucleophile, which would render it unreactive. Using a solid base simplifies the workup process.

  • Why excess base and nucleophile? A slight excess of pyrrolidine and a larger excess of the base ensure the reaction goes to completion by driving the equilibrium forward according to Le Châtelier's principle.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine: - 1,2-Difluoro-4-nitrobenzene - Anhydrous DMF - K₂CO₃ add_nuc Add Pyrrolidine (dropwise) reagents->add_nuc heat Heat to 100°C (12 hours) add_nuc->heat monitor Monitor via TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Dilute with Cold Water cool->quench filter Vacuum Filtration quench->filter dry Dry under Vacuum filter->dry product product dry->product Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, the expected spectroscopic data can be inferred from its structure and data from analogous compounds.[2]

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons, which will be split into complex multiplets due to F-H and H-H coupling. The pyrrolidine protons will appear as two distinct multiplets in the aliphatic region (typically 2.0-3.7 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum will show 10 distinct carbon signals. The aromatic carbons will be in the 110-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. The pyrrolidine carbons will appear in the aliphatic region.

  • Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule (C₁₀H₁₂FN₂O₂⁺).

  • FT-IR (Infrared Spectroscopy): Key vibrational bands would include C-H stretching (aromatic and aliphatic), strong asymmetric and symmetric N-O stretching from the nitro group (typically ~1520 and ~1340 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and C-N stretching.

Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its conformational rigidity and ability to form hydrogen bonds make it a valuable component for designing molecules that interact with biological targets. The pyrrolidine moiety is found in drugs with diverse activities, including antiviral, anticancer, and anti-inflammatory properties.[6][7]

The specific structural motifs of this compound make it a precursor for compounds with potential therapeutic value. For instance, a closely related analog, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been shown to be a potent anti-inflammatory agent.[8]

Case Study: Inhibition of TLR4 Signaling

Research has demonstrated that FPP suppresses the inflammatory response induced by lipopolysaccharide (LPS) by inhibiting the dimerization of Toll-like receptor 4 (TLR4).[9] TLR4 is a key receptor in the innate immune system that recognizes bacterial LPS, triggering inflammatory signaling pathways. By preventing TLR4 dimerization, FPP effectively blocks downstream signaling, including the activation of NF-κB, a critical transcription factor for inflammatory genes.[8][9]

This suggests that the (fluoro-nitrophenyl)pyrrolidine core could serve as a foundational structure for developing a new class of anti-inflammatory drugs targeting receptor-level interactions.

pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Monomers LPS->TLR4 binds to Dimer TLR4 Dimerization TLR4->Dimer Signal Downstream Signaling (e.g., MyD88, TRIF) Dimer->Signal NFkB NF-κB Activation Signal->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation FPP 1-(2-Fluoro-4-nitrophenyl) -pyrrolidine Analogs FPP->Dimer INHIBITS

Caption: Potential mechanism of action based on related compounds.

Safety, Handling, and Storage

Safety:

  • Nitroaromatic compounds should be handled with care as they can be toxic.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all manipulations in a well-ventilated fume hood.

Handling:

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash immediately with plenty of water.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is stable at room temperature.[1]

References

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.

  • Vibrant Pharma Inc. (n.d.). This compound. Retrieved from Vibrant Pharma Inc. website.[1]

  • PubMed. (2016). 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide. Journal of Immunoassay and Immunochemistry, 37(3), 307-15.[9]

  • ChemicalBook. (2016). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis. Retrieved from ChemicalBook website.[2]

  • PubMed. (2015). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology.[8]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia.[3]

  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved from Enamine website.[4]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI website.[5]

  • PMC - PubMed Central. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from PMC.[6]

  • PMC - PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from PMC.[7]

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A Comprehensive Guide to the Structural Elucidation of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The compound 1-(2-fluoro-4-nitrophenyl)pyrrolidine represents a class of substituted aromatic amines that are prevalent scaffolds in medicinal chemistry.[1][2] The interplay of the electron-withdrawing nitro group, the electronegative fluorine atom, and the pyrrolidine moiety creates a unique electronic and steric environment that necessitates a multi-faceted analytical approach for complete structural characterization.

This technical guide provides an in-depth, experience-driven walkthrough for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the why behind each experimental choice. Our methodology is presented as a self-validating system, where each piece of analytical data corroborates the others, leading to an unassailable structural assignment.

Part 1: Synthesis and Purification: Establishing a Foundational Purity

The journey to structural elucidation begins with the synthesis of the target compound. A logical and high-yielding synthetic route is paramount to obtaining sufficient material for analysis. Based on established reactivity patterns for halogenated nitroaromatics, a nucleophilic aromatic substitution (SNAr) reaction is the most logical approach.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of 1-fluoro-2-bromo-5-nitrobenzene with pyrrolidine. The fluorine atom ortho to the nitro group is highly activated towards nucleophilic substitution.

Synthesis reagent1 1,2-Difluoro-4-nitrobenzene reaction + reagent1->reaction reagent2 Pyrrolidine reagent2->reaction product This compound reaction_conditions K2CO3, DMF 100 °C, 12 h reaction_conditions->product SNA_r_

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF, 10 mL), add pyrrolidine (1.2 eq) followed by potassium carbonate (K₂CO₃, 3.0 eq).[3]

  • Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (30 mL).

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the crude product.

Purification Protocol: Recrystallization

For analytical purposes, the highest purity is essential. Recrystallization is a cost-effective and efficient method for purifying solid organic compounds.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry in a vacuum oven at 40-50 °C.

Part 2: Spectroscopic Analysis: Assembling the Structural Puzzle

With a pure sample in hand, we can now employ a suite of spectroscopic techniques to piece together the molecule's connectivity and electronic environment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the nitro group and the aromatic ring.

Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
Asymmetric NO₂ Stretch~1550-1500StrongThe strong electron-withdrawing nature of the nitro group results in a prominent, high-frequency absorption.[4][5][6]
Symmetric NO₂ Stretch~1350-1300StrongThis second strong absorption is characteristic of the nitro group and its presence is a key diagnostic indicator.[5]
C-N Stretch (Aromatic)~1340-1250Medium-StrongCorresponds to the bond between the aromatic ring and the pyrrolidine nitrogen.
C-F Stretch~1250-1020StrongThe carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.
Aromatic C=C Bending< 900Medium-WeakThe out-of-plane bending vibrations can sometimes give clues about the substitution pattern, though this can be complicated by the nitro group.[5]
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of a molecule's mass, allowing for the unambiguous assignment of its elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Expected Results:

  • Formula: C₁₀H₁₁FN₂O₂

  • Molecular Weight: 210.20 g/mol

  • Calculated [M+H]⁺: 211.0883

  • Observed [M+H]⁺: A value within 5 ppm of the calculated mass confirms the elemental composition.

The fragmentation pattern can also provide structural information. A common fragmentation for pyrrolidinophenone-type compounds is the formation of an immonium ion.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will allow us to map out the complete connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring relationships through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expected Couplings
~8.0dd1HAr-H (H-5)Coupled to H-6 (J ≈ 9.0 Hz) and H-3 (J ≈ 2.6 Hz). Downfield due to the ortho nitro group. Similar to the analogous proton in 4-(2-fluoro-4-nitrophenyl)morpholine.[8]
~7.9ddd1HAr-H (H-3)Coupled to H-5 (J ≈ 2.6 Hz), H-6 (J ≈ 1.0 Hz, long-range), and the ortho fluorine (JHF ≈ 13.0 Hz). The large coupling to fluorine is a key diagnostic feature.[8]
~6.9t1HAr-H (H-6)Coupled to H-5 (J ≈ 9.0 Hz) and the ortho fluorine (JHF ≈ 8.7 Hz). The triplet-like appearance arises from similar JHH and JHF values.[8]
~3.3-3.4m4HN-CH₂Protons on the carbons adjacent to the nitrogen of the pyrrolidine ring.
~2.0-2.1m4HCH₂Protons on the other two carbons of the pyrrolidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon environment. The large C-F coupling constant is a definitive marker for the carbon attached to the fluorine atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale and Expected Couplings
~153 (d)C-F (C-2)The carbon directly attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).[8]
~146 (d)C-N (C-1)The ipso-carbon attached to the pyrrolidine will show a smaller coupling to the ortho fluorine (²JCF ≈ 8.0 Hz).[8]
~141C-NO₂ (C-4)The carbon bearing the nitro group will be deshielded.
~121 (d)Ar-CH (C-3)This carbon will exhibit a small coupling to the ortho fluorine (²JCF ≈ 3.0 Hz).[8]
~117 (d)Ar-CH (C-5)This carbon will also show a small coupling to the fluorine.
~113 (d)Ar-CH (C-6)This carbon will exhibit a larger coupling to the para fluorine (³JCF ≈ 6.4 Hz).[8]
~50 (d)N-CH₂The carbons adjacent to the nitrogen will show a small coupling to the fluorine atom.
~26CH₂The other two carbons of the pyrrolidine ring.

2D NMR Experiments (COSY, HSQC, HMBC)

To confirm these assignments, a suite of 2D NMR experiments is essential.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Confirmation H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure COSY->Final_Structure Confirms Connectivity HSQC->Final_Structure Confirms Connectivity HMBC->Final_Structure Confirms Connectivity

Caption: Workflow for NMR-based structure confirmation.

  • COSY (Correlation Spectroscopy): Will confirm the coupling between the aromatic protons (H-5 and H-6) and the protons within the two distinct methylene environments of the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly correlate each proton signal with the carbon signal it is attached to, confirming the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for piecing together the fragments. We would expect to see correlations from the pyrrolidine N-CH₂ protons to the aromatic C-1 and C-2 carbons, definitively linking the pyrrolidine ring to the phenyl ring.

Part 3: X-ray Crystallography: The Definitive 3D Structure

While spectroscopy provides irrefutable evidence of connectivity, single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in space.[9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are a prerequisite. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate) at room temperature is a common and effective method.[12]

  • Data Collection: A suitable single crystal (typically >0.1 mm in its longest dimension) is mounted on a diffractometer.[9] The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[12][13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield a final model of the atomic positions, bond lengths, and bond angles.[13]

Expected Crystallographic Data

Based on the analysis of the closely related compound 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, we can anticipate the key structural features.[12]

Anticipated Structural Features:

  • Crystal System: Likely to be monoclinic.

  • Space Group: A common space group for such molecules is P2₁/c.[12]

  • Key Bond Lengths and Angles: The analysis will confirm the expected bond lengths for C-F, C-N, and the N-O bonds of the nitro group.

  • Molecular Conformation: Crystallography will reveal the dihedral angle between the plane of the phenyl ring and the pyrrolidine ring, providing insight into the steric and electronic interactions between these two moieties.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice will likely be stabilized by intermolecular interactions such as C-H···O hydrogen bonds involving the nitro group.[12]

Conclusion: A Unified Structural Hypothesis

References

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. Available from: [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Forrest, G. F. (1960). Polarized Infrared Radiation in the Study of the Molecular Structure of Substituted Nitrobenzenes. Journal of the Optical Society of America, 50(4), 338-341. Available from: [Link]

  • Awasthi, S. K., Sharma, C., Yadav, M., & Pandey, G. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 84, 19-24. Available from: [Link]

  • Khaikin, L. S., Kochikov, I. V., Grikina, O. E., Tikhonov, D. S., & Vilkov, L. V. (2014). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Structural Chemistry, 25, 849-873. Available from: [Link]

  • Li, H., Yao, J., Ma, X., Li, M., & Zhang, J. (2019). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. Scientific Reports, 9(1), 1-8. Available from: [Link]

  • Blow, D. (2002). X Ray crystallography. Methods in molecular biology (Clifton, N.J.), 173, 19-38. Available from: [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Yang, Z. H., Chen, Z. H., An, Y. L., & Zhao, S. Y. (2016). Supporting Information for: Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. The Royal Society of Chemistry. Available from: [Link]

  • Singh, G., Kumar, M., & Bhalla, V. (2018). Electronic Supplementary Information: Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction. The Royal Society of Chemistry. Available from: [Link]

  • Segawa, H., et al. (2020). Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b)... ResearchGate. Available from: [Link]

  • Wang, H., et al. (2017). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. ResearchGate. Available from: [Link]

  • Grieco, A., Quereda-Moraleda, I., & Martin-Garcia, J. M. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Journal of Personalized Medicine, 14(9), 909. Available from: [Link]

  • Nguyen, T. T. H., et al. (2019). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. ResearchGate. Available from: [Link]

  • NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavlovska, T. L., et al. (2014). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. ResearchGate. Available from: [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Available from: [Link]

  • Stoiber, T. L., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8816-8826. Available from: [Link]

  • Lurie, I. S., & Smith, F. P. (2013). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available from: [Link]

  • Grieco, A., Quereda-Moraleda, I., & Martin-Garcia, J. M. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Journal of Personalized Medicine, 14(9), 909. Available from: [Link]

Sources

1-(2-Fluoro-4-nitrophenyl)pyrrolidine spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Introduction: The Molecular Blueprint

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The substituted nitrophenyl group, meanwhile, serves as a versatile chemical handle for further synthetic transformations. Accurate structural elucidation and purity assessment are paramount for any downstream application, making a thorough understanding of its spectroscopic signature essential.

This guide provides a comprehensive analysis of the key spectroscopic data—NMR, Mass Spectrometry, and Infrared Spectroscopy—for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying principles and experimental rationale, offering a self-validating framework for researchers to confidently identify and characterize this molecule.

Molecular Structure and Synthesis Context

The structure consists of a pyrrolidine ring attached via its nitrogen atom to a benzene ring at position C1. The benzene ring is further substituted with a fluorine atom at C2 and a nitro group at C4.

Structure:

  • Chemical Formula: C₁₀H₁₁FN₂O₂

  • Molecular Weight: 210.21 g/mol

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. In this process, a di-substituted benzene ring, such as 1,2-difluoro-4-nitrobenzene, is reacted with pyrrolidine. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, and the fluorine atom at the ortho position is a good leaving group.

Synthesis_Pathway cluster_reagents Starting Materials reagent1 1,2-Difluoro-4-nitrobenzene reaction_node Nucleophilic Aromatic Substitution (SnAr) (Base, Solvent) reagent1->reaction_node reagent2 Pyrrolidine reagent2->reaction_node product This compound reaction_node->product

Caption: General synthesis pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum can be divided into two key regions: the aromatic region (downfield, ~6.5-8.5 ppm) and the aliphatic region (upfield, ~1.8-3.6 ppm).

Expected ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Coupling Insights
~7.9-8.1 dd (doublet of doublets) 1H Ar-H (H5) Ortho-coupled to H6 (J ≈ 9 Hz) and meta-coupled to H3 (J ≈ 2.5 Hz). Deshielded by the adjacent nitro group.
~7.8-7.9 ddd (doublet of doublet of doublets) 1H Ar-H (H3) Meta-coupled to H5 (J ≈ 2.5 Hz), ortho-coupled to the fluorine atom (J ≈ 13 Hz), and weakly coupled to H6. This proton experiences the strongest deshielding due to its proximity to the nitro group and fluorine.
~6.8-7.0 t (triplet) or dd 1H Ar-H (H6) Ortho-coupled to H5 (J ≈ 9 Hz) and ortho-coupled to the nitrogen of the pyrrolidine ring. The data for a similar morpholine analog shows a triplet at 6.94 ppm, suggesting similar coupling constants.[3]
~3.4-3.6 m (multiplet) 4H N-CH₂ (Pyrrolidine α-H) These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield.

| ~1.9-2.1 | m (multiplet) | 4H | CH₂-CH₂ (Pyrrolidine β-H) | These protons are further from the electronegative elements and appear more upfield, typical for pyrrolidine rings.[4] |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom into doublets.[5]

Expected ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ, ppm) J(C-F) Coupling (Hz) Assignment Rationale
~153-155 d, ¹JCF ≈ 250 C2-F Direct one-bond coupling to fluorine results in a large splitting and a significant downfield shift.[3]
~145-147 d, ²JCF ≈ 8 C1-N This carbon is coupled to fluorine through two bonds. Its chemical shift is influenced by both the attached nitrogen and the adjacent fluorine.
~138-140 s C4-NO₂ The carbon bearing the nitro group is significantly deshielded. No direct C-F coupling is expected.
~121-123 d, ³JCF ≈ 3 C5 Three-bond coupling to fluorine.
~117-119 d, ⁴JCF ≈ 4 C3 Four-bond coupling to fluorine.
~112-114 d, ³JCF ≈ 6 C6 Three-bond coupling to fluorine.
~50-52 d, ³JCF ≈ 5 N-CH₂ (α-C) The alpha carbons of the pyrrolidine ring are coupled to the aromatic fluorine through three bonds.[3]

| ~25-27 | s | CH₂-CH₂ (β-C) | The beta carbons are typically too far from the fluorine to show significant coupling and appear as a singlet. |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom. Since there is only one fluorine in the molecule, a single resonance is expected.

  • Expected Chemical Shift: The chemical shift will be in the typical range for an aryl fluoride.

  • Multiplicity: The signal will be split by the neighboring aromatic protons (H3 and potentially H6), likely resulting in a doublet of doublets or a more complex multiplet. This provides direct confirmation of the fluorine's position on the aromatic ring.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming its structure.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected primary ion would be the protonated molecule [M+H]⁺.

    • Calculated Exact Mass (C₁₀H₁₁FN₂O₂): 210.0799

    • Expected [M+H]⁺: 211.0877

  • Key Fragmentation Pathways: Under higher energy conditions (e.g., Electron Ionization - EI), characteristic fragments would be observed.

    • Loss of Nitro Group: A fragment corresponding to the loss of NO₂ (46 Da).

    • Pyrrolidine Ring Fragmentation: Cleavage of the pyrrolidine ring can lead to characteristic iminium ions.[6]

    • Loss of C₂H₄: A common fragmentation for pyrrolidine is the loss of ethene.

MS_Fragmentation parent [C₁₀H₁₁FN₂O₂]⁺ m/z = 210.08 frag1 [C₁₀H₁₁FN₂]⁺ m/z = 164.09 parent->frag1 - NO₂ frag2 [C₈H₇FN₂O₂]⁺ m/z = 182.05 parent->frag2 - C₂H₄ frag3 Immonium Ion Fragments parent->frag3 Ring Cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3100-3000 C-H Stretch Medium Aromatic C-H
2980-2850 C-H Stretch Medium-Strong Aliphatic C-H (Pyrrolidine)[7][8]
~1590, ~1480 C=C Stretch Medium Aromatic Ring
~1520 N-O Asymmetric Stretch Strong Nitro (NO₂)[9]
~1340 N-O Symmetric Stretch Strong Nitro (NO₂)[9]
~1300-1200 C-N Stretch Medium-Strong Aryl-Amine

| ~1250-1000 | C-F Stretch | Strong | Aryl-Fluoride |

The presence of strong bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitro group. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further confirms the presence of both structural components.[9]

Experimental Protocols: A Practical Guide

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Rationale: Deuterated solvents are used to avoid large, interfering signals from the solvent itself.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H spectrum using a standard pulse sequence (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (typically requires more scans, e.g., 1024 or more, due to the low natural abundance of ¹³C).

    • Acquire a ¹⁹F spectrum if the instrument is equipped with a fluorine-capable probe.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Protocol 3: Infrared Spectroscopy (ATR-FTIR)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

    • Rationale: The background scan measures the ambient atmosphere (CO₂, H₂O) and instrument response, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background and presents the final transmittance or absorbance spectrum.

Integrated Data Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build a cohesive and validated structural assignment.

Validation_Workflow substance Unknown Sample (Presumed C₁₀H₁₁FN₂O₂) ms Mass Spectrometry (MS) substance->ms ir Infrared (IR) Spectroscopy substance->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) substance->nmr ms_result Result: Molecular Weight Confirmed (m/z = 211.08 [M+H]⁺) ms->ms_result ir_result Result: Functional Groups Identified (-NO₂, Ar-F, Pyrrolidine) ir->ir_result nmr_result Result: Atom Connectivity & Environment (Spin Systems, C-F Coupling) nmr->nmr_result correlation Data Correlation & Interpretation ms_result->correlation ir_result->correlation nmr_result->correlation validation Structurally Validated: This compound correlation->validation

Sources

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the Nuclear Magnetic Resonance (NMR) analysis of 1-(2-fluoro-4-nitrophenyl)pyrrolidine, a compound of interest in drug discovery and chemical research. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices and the logic of spectral interpretation.

Introduction: The Imperative of Structural Verification

In the realm of modern synthetic chemistry, particularly within pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is paramount. This compound, with its distinct substitution pattern on the aromatic ring—a fluorine atom and a nitro group—presents a unique set of spectral features. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide will detail the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Theoretical Framework: Predicting the NMR Signature

The chemical structure of this compound dictates a predictable yet nuanced NMR spectrum. The molecule consists of a disubstituted benzene ring and a pyrrolidine moiety. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the electron density distribution around the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region is expected to show three distinct proton signals. The proton ortho to the nitro group and meta to the fluorine will be the most deshielded. The proton ortho to the fluorine and meta to the nitro group will also be significantly deshielded and will exhibit coupling to the fluorine atom. The proton meta to both substituents will be the most shielded of the aromatic protons. The pyrrolidine ring will exhibit two sets of methylene proton signals, appearing as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The aromatic region of the ¹³C NMR spectrum will display six signals, with the carbons directly attached to the fluorine and nitro groups being readily identifiable. The carbon bearing the fluorine will show a large one-bond coupling constant (¹JC-F), appearing as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The pyrrolidine carbons will appear in the aliphatic region.

¹⁹F NMR Spectroscopy: Due to its 100% natural abundance and spin of ½, the ¹⁹F nucleus is highly sensitive in NMR experiments.[1][2] A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the electronic environment.[3] The fluorine signal will be split by the neighboring aromatic protons, providing valuable connectivity information.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust procedure for the NMR analysis of this compound. The steps are designed to ensure high-quality data acquisition and facilitate straightforward interpretation.

I. Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[4][5][6][7] Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For studies requiring different polarity or hydrogen bonding characteristics, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be utilized.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference. For ¹⁹F NMR, an external standard such as trifluorotoluene or CFCl₃ can be used, or the spectrometer's frequency can be referenced to a known standard.

II. NMR Data Acquisition

The following workflow diagram illustrates the sequential steps for acquiring a comprehensive NMR dataset for structural elucidation.

Caption: Workflow for the NMR analysis of this compound.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide singlet signals for each unique carbon atom, simplifying the spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will yield a singlet for the fluorine atom, allowing for precise chemical shift determination. A proton-coupled ¹⁹F spectrum should also be acquired to observe the through-bond couplings to the aromatic protons.

  • 2D NMR (Optional): For unambiguous assignment of all signals, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

Data Interpretation and Predicted Spectral Data

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
H-3~8.05ddC-1 (C-N)~145.5
H-5~7.95ddC-2 (C-F)~153.5
H-6~6.95tC-3~121.0
Pyrrolidine CH₂-N~3.4mC-4 (C-NO₂)~140.0
Pyrrolidine CH₂~2.1mC-5~117.0
C-6~112.5
Pyrrolidine CH₂-N~50.5
Pyrrolidine CH₂~26.0

Note: The chemical shifts for the aromatic protons and carbons are based on the data for 4-(2-fluoro-4-nitrophenyl)morpholine.[8] The pyrrolidine proton and carbon chemical shifts are estimated based on typical values for N-aryl pyrrolidines.

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift for fluorine in aromatic systems can vary significantly but is anticipated to be in the range of -110 to -130 ppm relative to CFCl₃. The signal will likely appear as a doublet of doublets due to coupling with H-3 and H-5.

Conclusion: A Pathway to Unambiguous Characterization

This technical guide provides a comprehensive framework for the NMR analysis of this compound. By integrating a sound theoretical understanding with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and related molecules. The predictive data presented herein, based on a close structural analog, offers a valuable reference point for spectral interpretation. The application of multi-nuclear NMR, including ¹H, ¹³C, and ¹⁹F experiments, provides a self-validating system for the complete and unambiguous characterization of fluorinated aromatic compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Hayami, Y., & Kagawa, M. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 2090-2094. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • Sivasankaran, R., & Karthikeyan, J. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2012). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a substituted aromatic amine of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this molecule. We will explore the theoretical underpinnings of its primary vibrational modes, present a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and offer a detailed interpretation of the resulting spectrum. This guide is intended for researchers, chemists, and quality control professionals who require a reliable method for the structural verification and characterization of this and similar compounds.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

This compound is a molecule defined by a unique combination of functional groups: a 1,2,4-trisubstituted aromatic ring, a strongly electron-withdrawing nitro group, a halogen substituent (fluoro), and a tertiary amine integrated into a pyrrolidine ring. Each of these components produces characteristic vibrations when interrogated with infrared radiation, making FTIR spectroscopy an invaluable, rapid, and non-destructive tool for its identification and quality assessment.

The resulting IR spectrum is a molecular "fingerprint," where specific absorption bands correspond to the stretching and bending vibrations of the molecule's bonds. For professionals in drug development, confirming the presence and proper arrangement of these functional groups is a critical step in verifying molecular identity, assessing purity, and ensuring batch-to-batch consistency. This guide will deconstruct the expected IR spectrum of this compound, providing the expertise needed to interpret this fingerprint with confidence.

Foundational Principles of Molecular Vibrations

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies that match their natural modes of vibration. These vibrations, which involve the stretching (changes in bond length) and bending (changes in bond angle) of chemical bonds, are quantized. For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.

The key functional groups in this compound possess highly polar bonds (C-F, N-O, C-N), which give rise to strong, easily identifiable absorption bands. The spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1400 cm⁻¹): This region contains absorptions for most stretching vibrations (C-H, N-O, C=C) and is highly diagnostic for identifying the key functional groups present.

  • Fingerprint Region (1400-600 cm⁻¹): This area is rich with complex vibrations, including bending modes and skeletal vibrations of the entire molecule. While more difficult to assign, the unique pattern in this region is highly specific to the compound's exact structure.[1]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) has become the predominant sampling technique for solid materials in FTIR spectroscopy due to its simplicity, speed, and minimal sample preparation.[2][3] It provides excellent data reproducibility, which is critical for quality control and comparative analyses.

Causality in Experimental Design:

The choice of ATR is deliberate. Traditional methods like KBr pellets require extensive sample grinding and pressing, which can introduce atmospheric moisture and potential polymorphic changes. ATR analyzes the sample directly in its solid state, ensuring the spectrum is representative of the native material.[4] The technique relies on an evanescent wave that penetrates a few micrometers into the sample, making intimate contact between the sample and the ATR crystal paramount for a strong, high-quality signal.[5][6]

Step-by-Step Protocol for ATR-FTIR Analysis:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Collection: With the clean, empty crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response, which will be subtracted from the sample spectrum to yield a pure spectrum of the compound.[2]

  • Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal. Only a few milligrams are needed.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample. This is a critical step. Proper pressure ensures good optical contact between the sample and the crystal, maximizing the interaction with the evanescent wave and preventing signal loss or distortion.[2][4]

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum, though this is often not required for identification purposes.[3]

  • Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the crystal as described in Step 2.

Workflow Diagram:

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Data 6. Process & Analyze Data Collect_Spectrum->Process_Data Clean_Again 7. Clean ATR Crystal Process_Data->Clean_Again

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Interpretation of this compound

The IR spectrum of this molecule is a composite of the vibrations of its constituent parts. The following is a detailed analysis of the expected absorption bands.

The C-H Stretching Region (3150-2850 cm⁻¹)
  • Aromatic C-H Stretch (3150-3000 cm⁻¹): The C-H bonds on the benzene ring will produce weak to medium absorptions in this region, typically just above 3000 cm⁻¹.[7][8][9] Their presence is a clear indicator of an aromatic or unsaturated system.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The four CH₂ groups of the pyrrolidine ring will give rise to strong, sharp absorptions just below 3000 cm⁻¹.[10] One can expect to see both asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching modes.

The Fingerprint Region: Key Functional Group Vibrations (1650-600 cm⁻¹)

This region contains the most diagnostic peaks for confirming the molecule's identity.

  • Nitro (NO₂) Group Vibrations: This is one of the most prominent features. Aromatic nitro compounds display two very strong and characteristic absorptions:

    • Asymmetric Stretch: Expected in the 1550-1475 cm⁻¹ range.[11][12] This band is typically very intense.

    • Symmetric Stretch: Expected in the 1360-1290 cm⁻¹ range.[11][12] Conjugation with the aromatic ring shifts these bands to slightly lower frequencies compared to aliphatic nitro compounds.[12]

  • Aromatic C=C Stretching (1620-1450 cm⁻¹): The benzene ring exhibits several C=C stretching vibrations. Expect a pair of medium-to-strong bands around 1600-1585 cm⁻¹ and another near 1500-1400 cm⁻¹ .[9][13][14] The electron-withdrawing nitro group and the electron-donating pyrrolidine group will influence the exact positions and intensities of these bands.

  • C-N Stretching:

    • Aromatic C-N Stretch: The bond connecting the pyrrolidine nitrogen to the aromatic ring will produce a strong absorption, typically in the 1335-1250 cm⁻¹ region. This band may overlap with the strong symmetric NO₂ stretch, but should be distinguishable.

  • C-F Stretching: The carbon-fluorine bond gives rise to a very strong and intense absorption in the 1250-1000 cm⁻¹ range. This is often one of the strongest peaks in the fingerprint region for fluorinated compounds.

  • C-H Out-of-Plane (OOP) Bending (900-700 cm⁻¹): The C-H bonds on the aromatic ring also bend out of the plane of the ring. The pattern of these absorptions is highly diagnostic of the ring's substitution pattern.[9] For a 1,2,4-trisubstituted ring, a strong band is expected in the 830-780 cm⁻¹ region.[8][14]

Summary of Expected Vibrational Modes
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAromatic Ring3150 - 3000Weak to Medium
C-H Asymmetric & Symmetric StretchPyrrolidine (CH₂)3000 - 2850Strong, Sharp
C=C Stretch (in-ring)Aromatic Ring1620 - 1450Medium to Strong
N-O Asymmetric StretchNitro Group (NO₂)1550 - 1475Very Strong
N-O Symmetric StretchNitro Group (NO₂)1360 - 1290Very Strong
C-N StretchAryl-Amine1335 - 1250Strong
C-F StretchFluoroaromatic1250 - 1000Very Strong
C-H Out-of-Plane Bend1,2,4-Trisubstituted Ring830 - 780Strong

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its complex structure. By following the robust ATR-FTIR protocol outlined, a high-quality spectrum can be reliably obtained. The key to accurate interpretation lies in systematically identifying the characteristic bands associated with each functional moiety. The very strong absorptions of the nitro group (asymmetric and symmetric stretches) and the C-F stretch, combined with the patterns of the aromatic C=C stretches and C-H vibrations, provide a self-validating system for structural confirmation. This guide equips the research and development scientist with the theoretical basis and practical methodology to confidently employ FTIR spectroscopy for the characterization of this important chemical entity.

References

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chemistry Teaching Labs - Attenuated Total Reflectance (ATR). (n.d.). University of York. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Attenuated total reflectance. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(23), 6341–6351.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview. (2024). JoVE. Retrieved from [Link]

  • Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. (n.d.). S4Science. Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2021). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Benzene and its derivatives. (n.d.). Eötvös Loránd University. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • General Principles of IR Spectroscopy. (n.d.). Millersville University. Retrieved from [Link]

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Mass Spectrometry of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a compound of interest in pharmaceutical research and drug development. The methodologies and fragmentation analyses detailed herein are designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently identify and characterize this molecule.

Introduction: The Significance of this compound

This compound belongs to a class of compounds that are pivotal in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a common feature in many FDA-approved drugs. The presence of a fluorinated nitrophenyl group suggests potential applications in medicinal chemistry, as these moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Accurate mass spectrometric analysis is paramount for the unambiguous identification and structural elucidation of this and related compounds during synthesis, metabolic studies, and quality control processes. This guide will delve into the practical aspects of sample preparation and the theoretical underpinnings of its fragmentation behavior under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions.

Experimental Protocols: A Self-Validating System

The reliability of mass spectrometric data hinges on meticulous sample preparation and the appropriate choice of analytical instrumentation.

Sample Preparation for Mass Spectrometric Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectra by enhancing sensitivity and reducing background noise.[1] The choice of solvent and concentration is critical for successful analysis.

Protocol for GC-MS (EI) Analysis:

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.[2]

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Vialing: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and a soft septum. The use of glass is recommended to prevent contamination from plasticizers.[2]

Protocol for LC-MS (ESI) Analysis:

  • Initial Dissolution: Dissolve the sample in an organic solvent like methanol or acetonitrile to a concentration of 1 mg/mL.[3]

  • Working Solution: Take a 100 µL aliquot of the stock solution and dilute it with 1 mL of a solvent mixture compatible with the LC mobile phase (e.g., a combination of methanol, acetonitrile, and/or water).[3] The final concentration should be in the range of 10-100 µg/mL.[3]

  • Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter before analysis to prevent blockages in the LC system.[3]

  • Vialing: Transfer the filtered solution into a standard 2 mL mass spectrometry vial.[3]

Experimental Workflow for Sample Preparation

cluster_gcms GC-MS (EI) Preparation cluster_lcms LC-MS (ESI) Preparation gcms_start Weigh 1 mg of Sample gcms_dissolve Dissolve in 1 mL Dichloromethane/Ethyl Acetate gcms_start->gcms_dissolve gcms_dilute Dilute to 10-100 µg/mL gcms_dissolve->gcms_dilute gcms_vial Transfer to Glass Vial gcms_dilute->gcms_vial lcms_start Weigh 1 mg of Sample lcms_dissolve Dissolve in 1 mL Methanol/Acetonitrile lcms_start->lcms_dissolve lcms_dilute Dilute to 10-100 µg/mL with Mobile Phase Component lcms_dissolve->lcms_dilute lcms_filter Filter if Precipitate Forms (0.22 µm) lcms_dilute->lcms_filter lcms_vial Transfer to MS Vial lcms_filter->lcms_vial

Caption: Workflow for GC-MS and LC-MS sample preparation.

Instrumental Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.[1] this compound is expected to be amenable to both techniques.

Table 1: Suggested Instrumental Parameters

ParameterGC-MS (EI)LC-MS/MS (ESI)
Chromatography
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[5][6]
Inlet Temperature280 °C[4]N/A
Oven ProgramStart at 84°C for 1 min, ramp to 200°C at 10°C/min, then to 300°C at 30°C/min, hold for 5 min[4]Isocratic or gradient elution with a mobile phase of acetonitrile and water (both with 0.1% formic acid)[5]
Carrier GasHelium at a constant flow of 1.3 mL/min[4]
Mass Spectrometry
Ionization ModeElectron Impact (EI)Electrospray Ionization (ESI), Positive Ion Mode
Ionization Energy70 eV[4]
Source Temperature230 °C[4]120 °C[7]
Transfer Line Temp.280 °C[4]
Mass AnalyzerQuadrupole or Time-of-FlightTriple Quadrupole or Orbitrap
Scan Rangem/z 50-300m/z 50-300

Predicted Mass Spectra and Fragmentation Analysis

Electron Impact (EI) Mass Spectrometry

Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺•) at m/z 210. Due to the high energy of EI, this molecular ion is expected to undergo extensive fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment at m/z 164.[4]

  • Loss of Nitric Oxide: Subsequent to or in parallel with the loss of the nitro group, the loss of nitric oxide (NO) can occur, resulting in a fragment at m/z 180.[4]

  • Cleavage of the Pyrrolidine Ring: Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.[8] This would lead to the loss of a C₃H₆ radical, resulting in a fragment at m/z 168.

  • Formation of the Pyrrolidinium Cation: Cleavage of the C-N bond between the aromatic ring and the pyrrolidine nitrogen would generate a pyrrolidinium cation at m/z 70.

  • Loss of a Fluorine Radical: The loss of a fluorine radical from the molecular ion or subsequent fragments is also possible, leading to a fragment at m/z 191.

Predicted EI Fragmentation Pathway

M [M]+• m/z 210 F1 m/z 164 [M - NO2]+ M->F1 - NO2 F2 m/z 180 [M - NO]+ M->F2 - NO F3 m/z 168 [M - C3H6]+• M->F3 - C3H6 F4 m/z 70 [C4H8N]+ M->F4 - C6H3FNO2 F5 m/z 191 [M - F]+ M->F5 - F

Caption: Predicted major EI fragmentation pathways.

Table 2: Predicted Major Ions in the EI Mass Spectrum

m/zProposed Structure/FormulaFragmentation Pathway
210[C₁₀H₁₁FN₂O₂]⁺•Molecular Ion (M⁺•)
180[C₁₀H₁₁FN₂O]⁺•M⁺• - NO
164[C₁₀H₁₁FN]⁺•M⁺• - NO₂
168[C₇H₅FNO₂]⁺•M⁺• - C₃H₆
191[C₁₀H₁₁N₂O₂]⁺M⁺• - F
70[C₄H₈N]⁺Pyrrolidinium Cation
Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[9] For this compound, the protonated molecule would appear at m/z 211.

In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would induce fragmentation.

Key Predicted MS/MS Fragmentation Pathways:

  • Loss of the Pyrrolidine Moiety: A likely fragmentation pathway is the neutral loss of pyrrolidine (C₄H₉N), resulting in a fragment at m/z 140.

  • Loss of the Nitro Group: Similar to EI, the loss of the nitro group (as HNO₂) from the protonated molecule could occur, leading to a fragment at m/z 164.

Predicted ESI-MS/MS Fragmentation Pathway

MH [M+H]+ m/z 211 F1_esi m/z 140 [M+H - C4H9N]+ MH->F1_esi - C4H9N F2_esi m/z 164 [M+H - HNO2]+ MH->F2_esi - HNO2

Caption: Predicted major ESI-MS/MS fragmentation pathways.

Table 3: Predicted Major Ions in the ESI-MS/MS Spectrum

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
211140C₄H₉N (Pyrrolidine)
211164HNO₂

Conclusion: A Framework for Analysis

This guide provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, combined with the predicted fragmentation pathways for both EI and ESI ionization, offer a solid foundation for researchers. The causality behind experimental choices, such as solvent selection and ionization technique, is grounded in established principles of mass spectrometry for small molecules. While an experimental spectrum is the ultimate confirmation, the predictive analysis presented here, based on the fragmentation of structurally related compounds, provides a high degree of confidence for the identification and characterization of this important molecule in a research and development setting.

References

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  • MassBank. (2019). Warfarin; LC-ESI-QTOF; MS2; CE: 10 eV; R=35000; [M+H]+. [Link]

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Sources

A Technical Guide to the Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a valuable substituted nitroaromatic compound, frequently utilized as a key intermediate in the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its synthesis is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide provides a comprehensive overview of the synthesis, detailing the mechanistic principles, a step-by-step experimental protocol, purification, and analytical characterization. The described method involves the reaction of 1,2-difluoro-4-nitrobenzene with pyrrolidine, offering a reliable and scalable route to the target compound.

Introduction

The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds.[1][2] When incorporated into an aromatic system, particularly one bearing synthetically versatile functional groups like nitro and fluoro substituents, it creates a powerful building block for drug discovery. This compound serves this purpose, acting as a precursor for more complex derivatives. The synthesis of this intermediate relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic chemistry.[3][4] This guide presents a detailed methodology for its preparation, aimed at researchers and process chemists requiring a robust and well-characterized synthetic procedure.

Synthetic Strategy & Mechanistic Rationale

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is fundamentally different from SN1 or SN2 reactions and is characteristic of aromatic rings that are rendered electron-deficient.[4][5]

2.1 The SNAr Addition-Elimination Mechanism

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the electron-poor aromatic ring at the carbon atom bearing a leaving group (fluoride), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5][6] The planarity of the aromatic ring is temporarily broken as the attacked carbon becomes sp³ hybridized.[6]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

This pathway is highly favored due to the presence of a strong electron-withdrawing group (EWG), the nitro group (–NO₂), on the aromatic ring.[3][4][6] The EWG stabilizes the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining first step.[3][5]

2.2 Regioselectivity: The Decisive Role of the Nitro Group

The starting material, 1,2-difluoro-4-nitrobenzene, presents two potential sites for substitution. The selective substitution of the fluorine atom at the C1 position (ortho to the nitro group) over the C2 position (meta to the nitro group) is a critical aspect of this synthesis.

This high regioselectivity is dictated by the ability of the nitro group to stabilize the anionic Meisenheimer intermediate.

  • Ortho/Para Attack: When the nucleophile attacks at a position ortho or para to the nitro group, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group via resonance. This provides significant stabilization.[5][7]

  • Meta Attack: If attack occurs at the meta position, the negative charge cannot be directly delocalized onto the nitro group.[5]

Consequently, the transition state leading to the ortho-substituted intermediate is much lower in energy, and the reaction proceeds almost exclusively at the C1 position.[7]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="Fig. 1: SNAr Mechanism & Regioselectivity", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: SNAr mechanism showing preferential ortho attack.

2.3 Role of Reagents and Conditions

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity.

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is used. Its role is to act as a proton scavenger, neutralizing the protonated pyrrolidine that forms during the reaction and regenerating the free nucleophile.

  • Temperature: The reaction is typically heated (e.g., to 100 °C) to provide sufficient thermal energy to overcome the activation barrier, ensuring a reasonable reaction rate.[8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions.[8]

3.1 Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMmolEq.
1,2-Difluoro-4-nitrobenzene369-34-6159.095.00 g31.41.0
Pyrrolidine123-75-171.122.90 mL34.61.1
Potassium Carbonate (K₂CO₃)584-08-7138.218.68 g62.82.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL--
Ethyl Acetate141-78-688.11~200 mL--
Brine (Saturated NaCl)--~100 mL--

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (5.00 g, 31.4 mmol) and anhydrous potassium carbonate (8.68 g, 62.8 mmol).

  • Solvent and Reagent Addition: Add N,N-Dimethylformamide (50 mL) to the flask. Begin stirring the suspension. Using a syringe, add pyrrolidine (2.90 mL, 34.6 mmol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C using an oil bath and maintain stirring for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should be UV active and will have a lower Rf value than the starting material.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into a separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow or orange solid.

3.3 Experimental Workflow Diagram

G

Caption: General experimental workflow for the synthesis.

Purification and Spectroscopic Characterization

The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

4.1 Expected Analytical Data

The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods.[9] The following data are representative for the target compound.

AnalysisExpected Results
¹H NMR δ (ppm) ~8.10 (dd, 1H), ~7.95 (dd, 1H), ~6.85 (t, 1H), ~3.60 (m, 4H), ~2.05 (m, 4H).
¹³C NMR δ (ppm) ~154 (d, J≈250 Hz), ~146 (d), ~140, ~121 (d), ~117 (d), ~113 (d), ~51 (d), ~26.
HRMS (ESI) Calculated for C₁₀H₁₁FN₂O₂ [M+H]⁺: 211.0883; Found: 211.0885.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The doublet (d) splitting patterns for carbon signals adjacent to fluorine are characteristic. A similar compound, 4-(2-fluoro-4-nitrophenyl)morpholine, shows comparable characteristic shifts and couplings in its NMR spectra.[10]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 1,2-Difluoro-4-nitrobenzene: Toxic by inhalation, in contact with skin, and if swallowed.[11] There is a danger of cumulative effects.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11][12]

  • Pyrrolidine: Highly flammable liquid and vapor.[13][14] It is toxic if swallowed and causes severe skin burns and eye damage.[13] Store away from heat and ignition sources.[15][16] All equipment must be grounded to prevent static discharge.[14][16]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected reproductive toxin.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15][16] An emergency eyewash and shower should be readily accessible.[11][16]

Conclusion

The synthesis of this compound is reliably achieved through a regioselective nucleophilic aromatic substitution reaction. The strong activating and directing effect of the para-nitro group facilitates a high-yielding conversion. The provided protocol, grounded in established chemical principles, offers a clear and reproducible method for obtaining this valuable synthetic intermediate. Rigorous purification and spectroscopic characterization are essential to ensure the quality required for subsequent applications in research and development.

References

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  • Deadman, B. J., et al. (2016). Automated flow reactor for the determination of reaction kinetics. CORE. [Link]

  • ResearchGate. (Date N/A). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • MDPI. (Date N/A). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Introduction to regioselectivity in aromatic reactions. YouTube. [Link]

  • PubMed Central. (Date N/A). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. [Link]

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Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine from 3,4-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 1-(2-fluoro-4-nitrophenyl)pyrrolidine, a key intermediate in pharmaceutical manufacturing, from the starting material 3,4-difluoronitrobenzene. The core of this transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction. We will explore the underlying mechanistic principles that dictate the reaction's outcome, provide a detailed and reproducible experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the final product. This document is designed to serve as a practical and authoritative resource, blending theoretical knowledge with field-proven insights to ensure scientific integrity and successful execution.

Mechanistic Rationale: The Principles of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 3,4-difluoronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (EWG).[1][2] In this case, the nitro group (-NO₂) serves as a powerful activator.

Causality of Regioselectivity:

The nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the ortho and para positions. This is due to its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In 3,4-difluoronitrobenzene, there are two potential sites for nucleophilic attack by pyrrolidine: the fluorine at C-4 (para to the nitro group) and the fluorine at C-3 (meta to the nitro group). The reaction exhibits high regioselectivity for substitution at the C-4 position. The rationale is as follows:

  • Attack at C-4 (Para Position): When pyrrolidine attacks the carbon atom bearing the fluorine at the C-4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. This resonance stabilization provides a lower energy transition state, making this pathway kinetically favored.

  • Attack at C-3 (Meta Position): Attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is significantly less stable, and this reaction pathway is therefore disfavored.

The reaction proceeds via a two-step addition-elimination mechanism, though for many SNAr reactions, the process can be concerted.[3] The nucleophile (pyrrolidine) first adds to the activated ring to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity.

G cluster_0 Reaction Mechanism start 3,4-Difluoronitrobenzene + Pyrrolidine intermediate Nucleophilic Attack at C4 (Para to -NO2) start->intermediate meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) intermediate->meisenheimer product Elimination of F- & Restoration of Aromaticity meisenheimer->product final_product This compound product->final_product

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Starting Materials and Core Methodology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring a pyrrolidine ring attached to an activated fluoronitrophenyl group, serves as a versatile scaffold for developing novel therapeutics. The pyrrolidine moiety, a common feature in over 20 FDA-approved drugs, offers favorable physicochemical properties and can significantly influence a molecule's biological activity and pharmacokinetic profile.[1][2][3] This in-depth guide provides a technical overview of the primary starting materials and the core synthetic methodology for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.[4][5][6] This reaction is fundamentally different from electrophilic aromatic substitution. In an SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group.[4]

The key to a successful SNAr reaction lies in the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), is essential to activate the ring towards nucleophilic attack.[4][6] These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[5]

In the synthesis of this compound, the reaction proceeds via the attack of the nucleophilic pyrrolidine on an activated di-substituted benzene ring, displacing a halide leaving group.

Primary Starting Materials

The judicious selection of starting materials is paramount for achieving a high yield and purity of the final product. The two primary components for this synthesis are:

  • The Activated Aromatic Substrate: The most commonly employed substrate is 2,4-difluoronitrobenzene .[6][7][8] The two fluorine atoms serve as excellent leaving groups. The nitro group, positioned para to one of the fluorine atoms and ortho to the other, strongly activates the ring for nucleophilic attack at these positions.[4]

  • The Nucleophile: Pyrrolidine , a cyclic secondary amine, serves as the nucleophile. Its nitrogen atom possesses a lone pair of electrons that readily attacks the electron-deficient carbon of the aromatic ring.

Reaction Mechanism and Regioselectivity

The reaction between 2,4-difluoronitrobenzene and pyrrolidine proceeds through a well-established addition-elimination mechanism. The nucleophilic nitrogen of pyrrolidine attacks the carbon atom bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electron-withdrawing nitro group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.

A crucial aspect of this reaction is its regioselectivity. The nitro group exerts its activating effect most strongly at the ortho and para positions. In the case of 2,4-difluoronitrobenzene, the fluorine atom at the 2-position is displaced in preference to the one at the 4-position due to the combined electron-withdrawing effects of the nitro group and the other fluorine atom.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2,4-Difluoronitrobenzene159.091.59 g0.01
Pyrrolidine71.120.85 g (1.0 mL)0.012
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
N,N-Dimethylformamide (DMF)-20 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoronitrobenzene (1.59 g, 0.01 mol) and N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Reagents: To the stirred solution, add pyrrolidine (0.85 g, 1.0 mL, 0.012 mol) followed by potassium carbonate (2.76 g, 0.02 mol). The potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Product Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.

Visualizing the Synthesis

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start Starting Materials: 2,4-Difluoronitrobenzene Pyrrolidine Reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, 80-100°C) Start->Reaction 1. Mix & Heat Workup Aqueous Work-up (Precipitation) Reaction->Workup 2. Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification 3. Isolate Product This compound Purification->Product 4. Purify

Sources

An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a substituted aromatic compound featuring a pyrrolidine ring linked to a phenyl ring, which is further functionalized with fluoro and nitro groups at the ortho and para positions, respectively. This molecule serves as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The pyrrolidine scaffold is a privileged structure, found in numerous natural products and FDA-approved drugs, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1][2][3][4] The strategic placement of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring imparts specific reactivity, making this compound a key intermediate for constructing more complex molecular architectures, particularly through nucleophilic aromatic substitution.

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed to equip researchers with the foundational knowledge required for its effective utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not always aggregated in a single source, the following table is compiled from supplier data and extrapolation from closely related analogues.

PropertyValueSource / Reference
CAS Number 385380-74-5[5]
Molecular Formula C₁₀H₁₁FN₂O₂[5]
Molecular Weight 210.21 g/mol [5]
Appearance Typically a yellow or orange solidInferred from analogous syntheses[6][7]
Purity Commercially available up to 97%[5]
Storage Store at room temperature in a dry, well-ventilated area[5]

Spectroscopic Data (Expected): While a dedicated peer-reviewed spectroscopic analysis is not readily available, data can be inferred from structurally similar compounds, such as 1-(2-Bromo-4-nitrophenyl)pyrrolidine.[6]

  • ¹H NMR: Protons on the aromatic ring would appear in the downfield region (δ 6.5-8.5 ppm), showing characteristic splitting patterns influenced by fluorine and adjacent protons. The pyrrolidine protons would appear further upfield (δ 1.8-3.8 ppm).

  • ¹³C NMR: Aromatic carbons would resonate between δ 110-160 ppm. The carbon bearing the nitro group and the carbon bearing the fluorine atom would be significantly affected. Pyrrolidine carbons would appear in the δ 25-55 ppm range.

  • Mass Spectrometry (MS-ES): The expected [M+H]⁺ peak would be at m/z 211.09.

Synthesis and Reactivity: A Mechanistic Perspective

The primary route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNA_r_) reaction. This pathway is highly efficient due to the electronic properties of the starting materials.

The Causality of the SNA_r_ Reaction

The benzene ring is typically electron-rich and resistant to attack by nucleophiles. However, the presence of strongly electron-withdrawing groups, such as a nitro group (-NO₂), drastically alters its reactivity.

  • Activation: The nitro group, positioned para to the fluorine leaving group, powerfully withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This creates a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine (C-1), making it highly electrophilic and susceptible to nucleophilic attack.

  • Stabilization of the Intermediate: The attack by the nitrogen atom of pyrrolidine on the C-1 position forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . The resonance effect of the nitro group is crucial here, as it delocalizes the negative charge across the aromatic system and onto its oxygen atoms, thereby stabilizing this transient species.[8][9] The ortho fluorine also contributes to this activation via a strong inductive effect.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in SNA_r_ reactions, yielding the final product.

// Reactants Reactants [label=< 1,2-Difluoro-4-nitrobenzene

>];

Pyrrolidine [label=< Pyrrolidine

>];

// Intermediate Intermediate [label=< Meisenheimer Complex (Stabilized) Pyrrolidine attacks the electrophilic carbon, breaking aromaticity. The negative charge is delocalized by the -NO₂ group.

>];

// Product Product [label=< this compound

>];

// Arrows and Labels {Reactants, Pyrrolidine} -> Intermediate [label="+ Base (e.g., K₂CO₃)\n+ Solvent (e.g., DMF)", fontcolor="#4285F4", color="#4285F4"]; Intermediate -> Product [label="- F⁻ (Fluoride ion)\n(Aromaticity Restored)", fontcolor="#34A853", color="#34A853"]; } // Caption: SNAr synthesis of the target compound.

Core Reactivity Profile
  • Further SNA_r_ Reactions: The remaining fluorine atom at the C-2 position is now ortho to the electron-donating pyrrolidine group and meta to the electron-withdrawing nitro group. This significantly deactivates it towards further nucleophilic substitution compared to the starting material.

  • Reduction of the Nitro Group: The nitro group is a synthetic linchpin. It can be readily reduced to an amine (-NH₂) using various established methods (e.g., H₂ with Pd/C, SnCl₂ in HCl, or sodium dithionite). This transformation yields 2-Fluoro-4-(pyrrolidin-1-yl)aniline, a highly valuable intermediate for introducing diversity through amide bond formation, sulfonamide synthesis, or diazotization reactions.

// Relationships Nitro -> Ring:c4 [label="-M (Resonance)\n-I (Inductive)\nStrong Activation", color="#EA4335"]; Fluoro -> Ring:c2 [label="-I (Inductive)\nActivation", color="#FBBC05"]; Nucleophile -> Ring:c1 [style=dashed, arrowhead=normal, label="Nucleophilic Attack Site\n(Most Electrophilic Carbon)", color="#4285F4"]; } // Caption: Influence of substituents on reactivity.

Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from methodologies for analogous compounds.[6][7] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize this compound from 1,2-difluoro-4-nitrobenzene and pyrrolidine.

Materials:

  • 1,2-difluoro-4-nitrobenzene (1.0 eq)

  • Pyrrolidine (1.2 eq)[10][11][12]

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the reactants. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

  • Nucleophile Addition: Slowly add pyrrolidine (1.2 eq) to the stirred mixture at room temperature. Rationale: A slight excess of the amine ensures the complete consumption of the more expensive electrophile. K₂CO₃ acts as a base to neutralize the HF acid formed during the reaction, driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Rationale: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting nitrobenzene spot is consumed (typically 4-12 hours).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the inorganic salts. Rationale: Quenching with water is a standard method to stop the reaction and begin the purification process.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers. Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products from an aqueous phase.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. Rationale: Washing with water removes residual DMF, and the brine wash helps to remove residual water from the organic layer, breaking up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound as a yellowish solid.

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is of significant interest to drug development professionals for several key reasons:

  • Privileged Scaffold: The pyrrolidine ring is a cornerstone of medicinal chemistry, present in drugs targeting a vast array of conditions, from cancer to central nervous system disorders.[1][4][13] Its inclusion can improve physicochemical properties like solubility and metabolic stability.

  • Vector for Anti-Inflammatory Agents: Derivatives of this core structure have been synthesized and evaluated for their therapeutic potential. For instance, a related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), was shown to inhibit the activation of NF-κB and IRF3, key transcription factors in inflammatory signaling pathways, suggesting potential applications in treating inflammatory diseases.[14]

  • Synthetic Handle for Library Synthesis: The dual reactivity of the nitro group (for reduction) and the aromatic ring makes this compound an ideal starting point for creating diverse chemical libraries. These libraries can be screened against various biological targets to identify novel hit compounds.

Safety and Handling

As a matter of scientific integrity and trustworthiness, proper handling is paramount. Based on safety data sheets (SDS) for analogous chemicals, this compound should be handled with care.

  • Hazards: This chemical is considered hazardous.[15][16] It may cause serious eye and skin irritation.[16] Some related nitroaromatic compounds are associated with reproductive toxicity, and this potential hazard should be considered.[15]

  • Precautions:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16]

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]

    • Wash hands and any exposed skin thoroughly after handling.[15][16]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[15]

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that offers a reliable entry point into a rich chemical space. Its synthesis is governed by the well-understood principles of nucleophilic aromatic substitution, driven by the powerful electronic activation of the nitro group. The compound's true value lies in its potential for subsequent functionalization, particularly through the reduction of the nitro moiety, enabling the rapid development of novel compounds with potential therapeutic applications. For researchers in drug discovery, this molecule represents a robust and versatile tool for building the next generation of bioactive agents.

References

  • Fisher Scientific. (2012, February 10). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET. (2025, December 26).
  • ChemicalBook. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
  • Vibrant Pharma Inc. This compound.
  • PubMed. (2014). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways.
  • Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Awasthi, S. K., et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. ResearchGate.
  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Wikipedia. Pyrrolidine.
  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Semantic Scholar. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • PubMed Central (PMC). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

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A Technical Guide to the Solubility of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (CAS No: 385380-74-5), a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and an analysis of its constituent functional groups. We present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in a range of organic solvents, enabling researchers to generate reliable data for applications in process development, formulation, and drug discovery. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Introduction and Physicochemical Overview

This compound is a substituted aromatic compound featuring a pyrrolidine ring, a nitro group, and a fluorine atom.[1][2][3] These functional groups impart a unique combination of polarity, hydrogen bonding capability, and aromatic character that directly governs its solubility. The pyrrolidine moiety, a cyclic secondary amine, is a key structural feature in numerous natural products and FDA-approved drugs, often contributing to aqueous solubility and biological target engagement.[4][5][6] The presence of both a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group on the benzene ring creates a significant dipole moment, rendering the molecule polar.

Understanding the solubility of this compound is a critical prerequisite for its effective use. Solubility dictates the choice of solvents for chemical synthesis, influences the feasibility and efficiency of purification by crystallization, and is a fundamental determinant of a compound's behavior in biological assays and its potential bioavailability in drug development programs.[7][8][9]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 385380-74-5[1][2][3]
Molecular Formula C₁₀H₁₁FN₂O₂[2]
Molecular Weight 210.21 g/mol [1][2]
Physical Form Solid[2]
InChI Key SMKXLBISYVJESG-UHFFFAOYSA-N[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides the foundational logic for predicting solubility.[10][11] The solubility of this compound will be dictated by the interplay of its structural components with the properties of the solvent.

  • Aromatic Ring: The core phenyl ring is nonpolar and will favor interactions with aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can act as a hydrogen bond acceptor but not a donor. Its presence significantly increases the molecule's polarity and its affinity for polar aprotic solvents.[10] Nitroaromatic compounds are generally soluble in polar organic solvents.[12][13][14]

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecular dipole. However, it is a very weak hydrogen bond acceptor and its impact on increasing solubility in protic solvents is minimal compared to more traditional hydrogen-bonding groups.

  • Pyrrolidine Ring: This saturated heterocycle introduces a tertiary amine. While the nitrogen's lone pair can act as a hydrogen bond acceptor, the absence of an N-H bond means it cannot act as a hydrogen bond donor. The aliphatic nature of the ring's carbon atoms contributes some nonpolar character. Pyrrolidine itself is miscible with water and most organic solvents.[5][15]

Predicted Solubility Profile:

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): High solubility is expected. These solvents possess large dipole moments and can effectively solvate the polar nitro- and fluoro-substituted phenyl ring through dipole-dipole interactions. The synthesis of a related bromo-analogue in DMF further supports its likely high solubility in this solvent class.[16]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted. These solvents can act as hydrogen bond donors to the nitro group and the pyrrolidine nitrogen. However, the lack of a hydrogen bond donor site on the solute molecule may limit solubility compared to polar aprotic systems.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The significant polarity imparted by the nitro and fluoro groups will result in poor interaction with nonpolar solvents, as the solute-solute interactions will be stronger than the solute-solvent interactions.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility is likely. These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They should effectively solvate the aromatic and pyrrolidine portions of the molecule.

  • Aqueous Solubility: Very low solubility is predicted. While the pyrrolidine ring and polar groups offer some potential for interaction with water, the overall molecule is dominated by the nonpolar aromatic ring and lacks strong hydrogen bond donating capability. The common practice of precipitating the product from a reaction mixture with water confirms its low aqueous solubility.[16]

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a standardized experimental protocol is essential. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies and pharmacopeias.[3][6][17][18] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment
  • This compound (solid, purity >97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a vial B Add known volume of solvent A->B Step 1 & 2 C Seal vial and place in temperature-controlled shaker B->C Step 3 D Agitate for 24-48 hours to reach equilibrium C->D Step 4 E Allow solid to settle or centrifuge the vial D->E Step 5 F Withdraw supernatant using a syringe E->F Step 6 G Filter supernatant through a 0.22 µm syringe filter F->G Step 7 H Prepare serial dilutions of the filtrate G->H Step 8 I Quantify concentration using calibrated HPLC-UV H->I Step 9 J Calculate solubility (e.g., in mg/mL or mM) I->J Step 10

Sources

An In-depth Technical Guide on the Stability and Storage of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoro-4-nitrophenyl)pyrrolidine stands as a crucial intermediate in synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science. Its utility is principally derived from the highly activated fluorine atom, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. However, this inherent reactivity also predisposes the compound to degradation, compromising sample purity, reaction yields, and the integrity of downstream applications. This technical guide provides a comprehensive framework for understanding and managing the stability of this compound. It details the principal degradation pathways, offers evidence-based protocols for optimal storage and handling, and outlines a systematic approach for empirical stability assessment.

Introduction: The Synthetic Value of this compound

The chemical architecture of this compound, featuring a pyrrolidine moiety and a fluorine atom ortho to a strongly electron-withdrawing nitro group, renders it a potent electrophile. This electronic arrangement significantly lowers the energy barrier for nucleophilic attack on the aromatic ring, facilitating the displacement of the fluoride ion. This predictable and efficient reactivity is harnessed in the construction of complex molecular scaffolds, making it a valuable building block in drug discovery programs and the synthesis of functional materials.

The integrity of this starting material is non-negotiable for reproducible and reliable synthetic outcomes. The presence of degradants can introduce impurities that are often structurally similar to the desired product, complicating purification and potentially leading to erroneous biological or material science data. Therefore, a robust understanding of its stability is a critical aspect of quality control.

Physicochemical Profile

A summary of the key physicochemical properties of this compound is essential for informed handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O₂[1]
Molecular Weight 210.21 g/mol [2]
Appearance Yellow to orange solid[3]
Purity Typically ≥97%[2]
CAS Number 385380-74-5[2]
Solubility Soluble in organic solvents like dichloromethane, tetrahydrofuran, and acetone.Inferred from structure

Core Stability Challenges and Degradation Pathways

The chemical stability of this compound is primarily threatened by hydrolysis, reduction of the nitro group, and photodegradation.

Hydrolytic Degradation via Nucleophilic Aromatic Substitution (SNAr)

The most significant intrinsic vulnerability of the molecule is its susceptibility to hydrolysis. The fluorine atom, activated by the para-nitro group, can be displaced by water, which acts as a nucleophile. This reaction is often slow under strictly neutral conditions but can be catalyzed by acidic or basic contaminants. The product of this degradation is 2-(pyrrolidin-1-yl)-5-nitrophenol.

G

Reductive Degradation of the Nitro Group

Aromatic nitro compounds are susceptible to reduction to the corresponding anilines.[4] While this is less of a concern under standard storage conditions, it can be initiated by incompatible materials, such as certain metals or other reducing agents, if stored improperly. The reduction proceeds through nitroso and hydroxylamine intermediates. The resulting aniline derivative would have significantly different chemical properties and reactivity.

G

Photodegradation

Nitroaromatic compounds can be sensitive to light, particularly UV radiation.[5][6][7] Prolonged exposure can initiate photochemical reactions, leading to the formation of colored degradants and a decrease in purity. The exact photolytic pathways can be complex, but they underscore the need for protection from light.

Scientifically-Grounded Storage and Handling Protocols

To mitigate the identified degradation risks, the following storage and handling protocols are strongly recommended.

Optimal Storage Conditions
ParameterRecommended ProtocolScientific Rationale
Temperature 2–8 °C (Refrigerated)Reduces the kinetic rate of all potential chemical degradation reactions, most notably hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative side reactions.
Light Exposure Amber glass vial or opaque containerPrevents exposure to UV and visible light, thus inhibiting photolytic degradation pathways.[8]
Container Tightly sealed, chemically resistant container (e.g., glass) with a PTFE-lined cap.Ensures a chemically inert environment and provides a superior barrier against moisture ingress.
Safe Handling Workflow
  • Temperature Equilibration: Before opening, always allow the container to warm to ambient temperature. This critical step prevents the condensation of atmospheric moisture onto the cold solid, which would otherwise promote hydrolysis.

  • Atmosphere Control: Whenever possible, handle the compound in an inert atmosphere (glove box or glove bag). If this is not feasible, minimize the time the container is open to the air.

  • Cross-Contamination Prevention: Always use clean, dry spatulas and glassware. Ensure that no residual cleaning solvents (especially nucleophilic ones like alcohols) or other reagents come into contact with the compound.

Experimental Design: Forced Degradation for Stability Verification

A forced degradation (or stress testing) study is the definitive method to understand the stability profile of a given batch of material. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential impurities.

G

Step-by-Step Forced Degradation Protocol

Objective: To identify the degradation products and degradation kinetics under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (1 M), Sodium hydroxide (1 M), Hydrogen peroxide (3%)

  • High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors

  • C18 reverse-phase HPLC column

  • Calibrated oven and photostability chamber

Methodology:

  • Establish Baseline (t=0):

    • Accurately prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

    • Analyze this solution by a validated HPLC-UV/MS method to determine the initial purity and obtain a reference chromatogram and mass spectrum.

  • Apply Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Basic: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature, as base-catalyzed hydrolysis is often rapid.

    • Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at a temperature below its melting point (e.g., 60 °C).

    • Photolytic: Expose the solid compound to a controlled light source as per ICH Q1B guidelines.

  • Analyze at Timepoints:

    • At regular intervals (e.g., 6, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples using the same HPLC-UV/MS method as the baseline.

  • Interpret Data:

    • Quantify the decrease in the area of the parent peak to determine the percentage of degradation.

    • Use the MS data to identify the mass-to-charge ratio of any new peaks, which correspond to degradation products.

    • Propose structures for the degradants based on the expected chemical transformations (e.g., a +16 Da shift relative to the parent ion after loss of HF suggests hydrolysis).

Conclusion and Best Practices

The utility of this compound as a synthetic intermediate is directly proportional to its purity. Its primary chemical liabilities are hydrolysis, and to a lesser extent, reduction and photodegradation. Adherence to a strict storage protocol—refrigeration (2–8 °C) under a dry, inert atmosphere and protected from light —is the most effective strategy to ensure its long-term stability. For mission-critical applications, researchers should consider performing forced degradation studies to fully characterize the stability of their specific batch of material, thereby ensuring the reliability and reproducibility of their scientific work.

References

  • Smits, J. M. M., & Beurskens, P. T. (n.d.). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved January 11, 2026, from [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845–850. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Singh, D., Mishra, K., & Ramanathan, G. (2015). Bioremediation of Nitroaromatic Compounds. In ResearchGate. [Link]

  • Podporska-Carroll, J., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 39(1), 177–185. [Link]

  • Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748–754. [Link]

  • Podporska-Carroll, J., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 40(2), 405–420. [Link]

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  • Awasthi, S. K., et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 84(1), 1–7. [Link]

  • Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855. [Link]

  • Safety Data Sheet - 4-Nitrophenylhydrazine. (2025, September 7). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]

  • Pyrrolidine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • US Patent for Preparation of 2-fluoronitrobenzene. (1978, January 17). Google Patents.
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  • Lewis, H. F., & Thiessen, G. W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science, 31(1), 282–283.
  • US Patent for Preparation of fluoronitrobenzene. (1979, August 14). Google Patents.
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  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 65). IARC.
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  • Kalainathan, S., et al. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 439–444. [Link]

  • Usatov, M. S., et al. (2022). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 27(23), 8206. [Link]

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Introduction: The Critical Role of a Niche Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound is a key heterocyclic building block, valued for its utility in constructing more complex molecules, particularly in medicinal chemistry. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, highlighting its importance.[1][2] The specific arrangement of the fluoro and nitro groups on the phenyl ring provides reactive handles for further synthetic transformations, making this compound a versatile intermediate.

This guide provides a comprehensive framework for assessing and ensuring the purity of this compound. We will delve into its synthetic origins to anticipate potential impurities, establish robust analytical methodologies for its characterization, and validate these methods through forced degradation studies. The causality behind each experimental choice will be explained, reflecting a field-proven approach to quality control for researchers, scientists, and drug development professionals.

Part 1: Synthesis and the Genesis of Impurities

Understanding the synthetic route is paramount to predicting the impurity profile. The most common synthesis for this class of compounds is a nucleophilic aromatic substitution (SNAr) reaction.

The reaction typically involves the displacement of a suitable leaving group (like another halogen) from a di-substituted nitrobenzene by pyrrolidine. A common precursor is 1-bromo-2-fluoro-5-nitrobenzene or a similar di-halogenated nitrobenzene.[3] The electron-withdrawing nitro group activates the ring towards nucleophilic attack, making the substitution feasible.

SM1 1,2-Difluoro-4-nitrobenzene (Starting Material) Product This compound (Target Product) SM1->Product SNAr Reaction Imp1 Impurity A: Unreacted 1,2-Difluoro-4-nitrobenzene SM1->Imp1 Incomplete Reaction Imp3 Impurity C: Regioisomer 1-(4-Fluoro-2-nitrophenyl)pyrrolidine SM1->Imp3 Side Reaction (Minor) SM2 Pyrrolidine (Starting Material) SM2->Product SNAr Reaction Imp2 Impurity B: Unreacted Pyrrolidine (Volatile) SM2->Imp2 Incomplete Reaction SM2->Imp3 Side Reaction (Minor) Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent->Product SNAr Reaction Solvent->Imp3 Side Reaction (Minor) Imp4 Impurity D: Solvent-Related Impurities (e.g., from DMF) Solvent->Imp4 Solvent Degradation or Side Reaction

Caption: Synthetic pathway and potential process-related impurities.

Common Process-Related Impurities:

  • Starting Materials: Incomplete reactions can leave residual 1,2-difluoro-4-nitrobenzene and pyrrolidine.

  • Regioisomers: While the ortho-fluoro is more activated, a small percentage of substitution at the other fluoro position can lead to the formation of the 1-(4-fluoro-2-nitrophenyl)pyrrolidine isomer.[4]

  • Solvent-Related Impurities: Solvents like N,N-dimethylformamide (DMF) can be problematic, as they can degrade under basic conditions or high temperatures, introducing impurities that may need to be limited.[5]

  • By-products: Over-reaction or side reactions, though less common in this specific synthesis, must always be considered.

Part 2: A Multi-Pronged Analytical Strategy for Purity Determination

No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on the convergence of data from orthogonal methods, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Sample of This compound HPLC HPLC-UV/PDA Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR 1H & 13C NMR Analysis Sample->NMR Purity Quantitative Purity (Area %) HPLC->Purity Impurities Impurity Profile (RRT) HPLC->Impurities Volatiles Residual Solvents & Volatile Impurities GCMS->Volatiles Structure Structural Confirmation & Identification NMR->Structure CoA Comprehensive Certificate of Analysis Purity->CoA Impurities->CoA Volatiles->CoA Structure->CoA

Caption: Orthogonal analytical workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity analysis, offering excellent separation of the main component from non-volatile organic impurities.[6] A reversed-phase method is typically the most effective for a molecule of this polarity.

Expertise & Causality: The choice of a C18 column is based on the compound's moderate hydrophobicity. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected for several reasons. Acetonitrile provides good elution strength, the gradient ensures that both early and late-eluting impurities are resolved, and formic acid sharpens peaks by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic state. UV detection at 254 nm is chosen because the nitrophenyl chromophore exhibits strong absorbance at this wavelength.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all integrated peaks.

Data Presentation: Representative HPLC Data

Peak No.Retention Time (min)Area (%)Identity
14.50.08Unknown Impurity
212.899.85Product
315.20.07Potential Regioisomer (Impurity C)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile impurities, such as residual pyrrolidine or synthesis solvents (e.g., DMF).[7] It also serves as a secondary, orthogonal method for confirming the identity of the main component.

Expertise & Causality: A mid-polarity column (e.g., 5% phenyl methylpolysiloxane) is suitable for this analysis. The temperature gradient is designed to first elute highly volatile components like solvents at lower temperatures before ramping up to elute the higher-boiling main compound. Mass spectrometry provides definitive identification by comparing the fragmentation pattern of the eluting peak to a spectral library or by interpreting the fragmentation itself.[8][9]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Ethyl Acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify against a standard if required.

NMR Spectroscopy

NMR is unparalleled for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be employed. The resulting spectra serve as a fingerprint for the compound, and significant impurity peaks can often be detected and identified.[10]

Expertise & Causality: ¹H NMR provides information on the number of different types of protons and their connectivity, confirming the presence of the pyrrolidine and the substituted aromatic ring.[3][11] Key signals include the aromatic protons, which will show characteristic splitting patterns due to fluorine and adjacent protons, and the aliphatic protons of the pyrrolidine ring. ¹³C NMR confirms the carbon skeleton, with the carbon attached to the fluorine showing a large C-F coupling constant.[12][13] The use of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard practice.

Data Interpretation: Expected NMR Signals

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic region (~6.8-8.2 ppm): Three protons exhibiting complex splitting due to F-H and H-H couplings.

    • Pyrrolidine α-CH₂ (~3.5 ppm): Multiplet.

    • Pyrrolidine β-CH₂ (~2.0 ppm): Multiplet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons (~110-155 ppm): Six signals, with the carbon bonded to fluorine showing a large doublet (¹JCF ≈ 250 Hz).

    • Pyrrolidine carbons (~25 and ~50 ppm).

Part 3: Proving Method Specificity with Forced Degradation

A critical component of a trustworthy purity method is demonstrating that it is "stability-indicating." This means the method can separate the intact drug from any degradation products that might form over time or under stress.[14][15] Forced degradation studies intentionally stress the compound to generate these degradants.[16][17][18]

Expertise & Causality: The stress conditions (acid, base, oxidation, heat, light) are chosen to mimic potential degradation pathways a compound might encounter during manufacturing, formulation, or storage.[14] The goal is to achieve 5-20% degradation; excessive degradation can lead to secondary products that complicate analysis.[18] The degraded samples are then analyzed by the primary HPLC method to prove that all new peaks (degradants) are resolved from the main product peak.

Product This compound (API Sample) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Product->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Product->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Product->Oxidation Thermal Thermal (e.g., 80°C, Solid) Product->Thermal Photo Photolytic (ICH Q1B Light) Product->Photo Analysis Analyze All Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Peak Purity & Resolution of Degradants Confirmed Analysis->Result

Caption: Logical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Create a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60 °C. Withdraw samples at 2, 4, and 8 hours. Neutralize with 1M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH at room temperature. Withdraw samples at 1, 2, and 4 hours. Neutralize with 1M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 30% H₂O₂ at room temperature. Protect from light. Withdraw samples at 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Prepare a sample for analysis as per the HPLC protocol.

  • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Prepare a sample for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. Use a PDA detector to evaluate peak purity of the parent peak in each chromatogram.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNo. of Degradant PeaksResolution (Rs) of Closest Peak
1M HCl, 60 °C8 hours~12.5%2> 2.0
1M NaOH, RT2 hours~18.2%1> 3.5
30% H₂O₂, RT24 hours~8.9%3> 2.2
Thermal (80 °C, solid)48 hours< 1.0%0N/A
Photolytic (ICH Q1B)-~4.5%1> 2.8

Conclusion

The purity of this compound is not a single number but a comprehensive profile built from orthogonal analytical techniques. By understanding its synthesis, we can anticipate and specifically target potential impurities. A validated, stability-indicating HPLC method serves as the primary tool for quantification, supported by GC-MS for volatile components and NMR for definitive structural confirmation. Forced degradation studies provide the ultimate confidence in the analytical method's ability to monitor stability. This rigorous, scientifically-grounded approach ensures that this critical building block meets the high standards required for its application in research and pharmaceutical development, ultimately contributing to the quality and safety of next-generation therapeutics.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(3). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Current trends in forced degradation study for pharmaceutical product development. J Pharm Educ Res, 3(1). Retrieved from [Link]

  • ResearchGate. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]

  • Vietnam National University Journal of Science. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Retrieved from [Link]

  • Semantic Scholar. (2018). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides. Retrieved from [Link]

  • ResearchGate. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • Griffith Research Online. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Retrieved from [Link]

  • PubMed. (2022). GC-MS and LC-MS Phytochemical Analysis of Vigna unguiculata L Walp Pod. Retrieved from [Link]

  • PubMed. (2021). Phytochemical analysis by GC-MS, LC-MS complementary approaches and antimicrobial activity investigation of Vigna unguiculata (L.) Walp. leaves. Retrieved from [Link]

  • PubMed. (1998). Studies on nitrophenylfuran derivatives part Xii. synthesis, characterization, antibacterial and antiviral activities of some nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-fluoro-4-nitrophenyl)pyrrolidine, a pivotal intermediate in modern organic synthesis and medicinal chemistry. We dissect its inherent reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr), and offer detailed, field-proven protocols for its synthesis and subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.

Introduction: Strategic Importance of the Scaffold

This compound is a highly valuable bifunctional building block. Its structure is primed for selective chemical modification, making it a strategic asset in multi-step synthetic campaigns. The molecule's utility is derived from three key structural features:

  • An Electron-Deficient Aromatic Ring: The potent electron-withdrawing nitro group (-NO₂) at the para position significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack.

  • An Excellent Leaving Group: The fluorine atom at the ortho position serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The high electronegativity of fluorine activates the ring more effectively than other halogens, often allowing for milder reaction conditions.[1][2]

  • A Privileged Heterocycle: The pyrrolidine moiety is a ubiquitous scaffold in a vast number of FDA-approved drugs and natural products.[3][4][5] Its inclusion provides a three-dimensional structural element that can be crucial for molecular recognition and binding to biological targets.[6]

These features converge to make this compound an ideal starting point for creating libraries of compounds, particularly in the early stages of drug discovery. The subsequent reduction of the nitro group offers a secondary handle for further diversification, expanding its synthetic potential immensely.

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of an intermediate is paramount for its successful application and for laboratory safety.

PropertyValue
CAS Number 385380-74-5[7]
Molecular Formula C₁₀H₁₁FN₂O₂[7]
Molecular Weight 210.20 g/mol [7]
Appearance Typically a yellow to orange solid
Purity ≥97% (as commonly supplied)[7]
Solubility Soluble in polar aprotic solvents (DMF, DMSO, NMP, THF) and chlorinated solvents (DCM, Chloroform).
Storage Store at room temperature, away from strong oxidizing agents.[7]

The Engine of Reactivity: The SNAr Mechanism

The primary utility of this compound is derived from its participation in SNAr reactions. This is a two-step addition-elimination process that is distinct from SN1 or SN2 mechanisms.[8]

The Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (the ipso-carbon). This step is typically the rate-determining step of the reaction. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes this attack favorable.

  • Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[8]

  • Elimination and Aromatization: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

The reactivity order for halogens in SNAr is counterintuitive to that of SN2 reactions, with F > Cl > Br > I. This is because the rate-determining step is the initial attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.[1]

Synthesis_Workflow Figure 2: Workflow for Synthesis Protocol A 1. Dissolve 1,2-difluoro-4-nitrobenzene in DMF B 2. Add Pyrrolidine & K₂CO₃ A->B C 3. Heat to 80-100 °C B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool & Quench with Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography/ Recrystallization) H->I Synthetic_Utility Figure 3: Synthetic Diversification Pathway cluster_derivatization Further Derivatization Start This compound Step1 S(N)Ar Reaction (+ R-NH₂) Start->Step1 Intermediate Substituted Nitroaniline Intermediate Step1->Intermediate Step2 Nitro Group Reduction (e.g., H₂/Pd-C) Intermediate->Step2 Product_Aniline Substituted Diamine Product Step2->Product_Aniline Amide Amide Formation Product_Aniline->Amide Sulfonamide Sulfonamide Formation Product_Aniline->Sulfonamide Alkylation Reductive Amination Product_Aniline->Alkylation

Sources

The Strategic Utility of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Poised for Elaboration

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 1-(2-Fluoro-4-nitrophenyl)pyrrolidine emerges as a valuable and versatile building block, embodying several key features that render it attractive for medicinal chemistry campaigns. Its structure comprises a pyrrolidine ring, a recognized "privileged scaffold" present in numerous FDA-approved drugs, appended to a 2-fluoro-4-nitrophenyl group.[1][2][3] This aromatic system is primed for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis. The presence of a nitro group ortho to the fluorine atom strongly activates the ring towards nucleophilic attack, ensuring facile and regioselective functionalization.[4] This document serves as a comprehensive guide to the applications and experimental protocols involving this compound, providing researchers with the foundational knowledge to leverage this reagent in their drug discovery endeavors.

Core Reactivity and Synthetic Potential

The primary utility of this compound lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the para-nitro group. This reactivity allows for the introduction of a wide array of nucleophiles, thereby enabling the synthesis of diverse molecular scaffolds.

A pivotal subsequent transformation is the reduction of the nitro group to an aniline. This introduces a versatile functional handle that can be further elaborated through various chemical reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic ring systems. This two-step sequence—SNAr followed by nitro reduction—provides a powerful platform for generating libraries of compounds for biological screening.

digraph "Synthetic_Utility_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="this compound"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Substituted\n4-nitro-phenylpyrrolidine"]; Reduction [label="Nitro Group\nReduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aniline [label="Substituted\n4-amino-phenylpyrrolidine\n(Key Intermediate)"]; Derivatization [label="Further Derivatization\n(Amidation, etc.)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Diverse Biologically\nActive Molecules"];

Start -> SNAr [label=" + Nucleophile"]; SNAr -> Intermediate; Intermediate -> Reduction; Reduction -> Aniline; Aniline -> Derivatization; Derivatization -> Final; }

Figure 1: General workflow for the elaboration of this compound.

Application in the Synthesis of Anti-Inflammatory Agents

A compelling example of the medicinal chemistry application of this compound is in the synthesis of potent anti-inflammatory agents. Research has shown that a derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), exhibits significant suppressive effects on Toll-like receptor (TLR) signaling pathways.[5] TLRs are key players in the innate immune system, and their dysregulation is implicated in a variety of inflammatory diseases.[5]

FPP was found to inhibit the activation of critical downstream signaling molecules, including nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3).[5] This inhibitory action leads to a reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] These findings underscore the potential of scaffolds derived from this compound in the development of novel therapeutics for inflammatory conditions.

digraph "TLR_Signaling_Inhibition" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

TLR [label="TLR Agonists", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine\n(FPP)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; IRF3 [label="IRF3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nMediator Expression\n(COX-2, iNOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TLR -> NFkB; TLR -> IRF3; NFkB -> Inflammation; IRF3 -> Inflammation; FPP -> NFkB [arrowhead=tee, color="#EA4335", style=dashed]; FPP -> IRF3 [arrowhead=tee, color="#EA4335", style=dashed]; }

Figure 2: Mechanism of anti-inflammatory action of FPP.

Protocols for Key Synthetic Transformations

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the displacement of the fluorine atom of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the reactants and facilitates the SNAr reaction.

  • An excess of the amine nucleophile and base is often used to drive the reaction to completion.

  • Heating is employed to increase the reaction rate, especially for less reactive nucleophiles.

  • The aqueous workup is necessary to remove the inorganic salts and the high-boiling point solvent.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol outlines a standard procedure for the reduction of the nitro group of a 1-(2-substituted-4-nitrophenyl)pyrrolidine derivative to the corresponding aniline.

Materials:

  • Substituted 1-(2-substituted-4-nitrophenyl)pyrrolidine derivative

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure (using Iron powder):

  • In a round-bottom flask, suspend the nitro compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0 - 5.0 eq) and ammonium chloride (1.0 - 2.0 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline product, which can be further purified by column chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol is a widely used and reliable method for nitro group reduction. The use of Celite® ensures the efficient removal of fine iron oxide byproducts, leading to a cleaner crude product. The progress of the reaction can be easily monitored by TLC, and the endpoint is typically clear.

Potential as a Building Block for Kinase Inhibitors and GPCR Modulators

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonding interactions with the hinge region of the kinase active site. The aniline intermediate derived from this compound is an excellent precursor for constructing such heterocyclic systems, for example, by reaction with appropriate electrophiles to form pyrimidines, quinazolines, or other scaffolds prevalent in kinase inhibitors.[6][7][8]

GPCR Modulators: The pyrrolidine ring is a common feature in ligands for GPCRs, where it can occupy hydrophobic pockets and its nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge.[9][10][11] The ability to introduce diverse substituents onto the phenyl ring via the SNAr reaction allows for the fine-tuning of steric and electronic properties to optimize binding to the target receptor.

Quantitative Data Summary

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepTypical Yield Range
This compoundC₁₀H₁₁FN₂O₂210.21SNAr of 1,2-difluoro-4-nitrobenzene>80%
1-(2-Morpholino-4-nitrophenyl)pyrrolidineC₁₄H₁₉N₃O₃277.32SNAr with morpholine70-90%
4-Morpholino-2-(pyrrolidin-1-yl)anilineC₁₄H₂₁N₃O247.34Nitro reduction85-95%

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a reliable and versatile entry point for the synthesis of complex molecules. Its predictable reactivity in SNAr reactions, coupled with the synthetic utility of the resulting aniline intermediate, makes it a powerful tool for generating compound libraries for drug discovery. The demonstrated anti-inflammatory activity of a derivative highlights the therapeutic potential of scaffolds derived from this starting material. Researchers and drug development professionals can confidently employ the protocols and strategies outlined in this guide to accelerate their efforts in discovering the next generation of therapeutics.

References

  • Cho, J. Y., et al. (2015). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology, 24(1), 139-146. Available at: [Link]

  • Gossamer Bio, Inc. (2022). Pyrrolopyridazine compounds as kinase inhibitors. Patent WO-2022109492-A1. Available at: [Link]

  • Heal, W. P., et al. (2021). Gpr52 modulator compounds. Patent WO2021181122A1.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof. Patent CN111620878A.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available at: [Link]

  • Nanjing Xinbell Pharmaceutical Technology Co., Ltd. (n.d.). The Crucial Role of Pharmaceutical Intermediates in Drug Discovery. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1225492. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2015). Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes. Patent WO2015171722A1.
  • Zaytsev, A. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8498. Available at: [Link]

  • Nerviano Medical Sciences S.r.l. (2005). Pyridylpyrrole derivatives active as kinase inhibitors. Patent WO2005013986A1.
  • USPTO. (n.d.). Patent assignment details. Retrieved from [Link]

  • Bristol-Myers Squibb Company. (2014). Pyrrolidine gpr40 modulators. Patent CA2891569A1.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Chemistry Research. Nova Science Publishers. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2010). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 53(15), 5587-5600. Available at: [Link]

  • ResearchGate. (2017). (PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available at: [Link]

  • Maccarinelli, F., et al. (2013). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 4, 11. Available at: [Link]

Sources

reactions involving 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the applications and reaction protocols for this compound. As a key building block in contemporary organic and medicinal chemistry, understanding its reactivity is paramount for its effective use in the synthesis of novel chemical entities. This guide moves from fundamental principles to practical, field-tested protocols, providing the causal reasoning behind experimental choices to ensure reproducible and successful outcomes.

The Molecular Architecture and Reactive Profile

This compound is a strategically designed synthetic intermediate. Its reactivity is dominated by the electronic characteristics of its substituted phenyl ring. Two key features dictate its chemical behavior:

  • A Highly Activated Aromatic System : The nitro group (-NO₂) at the para-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.

  • An Excellent Leaving Group : The fluorine atom at the ortho-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAc) reactions. Its high electronegativity contributes to the electron deficiency of the carbon atom to which it is attached, further facilitating nucleophilic attack.

The pyrrolidine moiety is a common scaffold in medicinal chemistry, often incorporated to enhance solubility, introduce a three-dimensional character, and modulate interactions with biological targets.[1][2][3][4] Its presence in this reagent makes it an attractive starting point for synthesizing drug-like molecules.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most valuable transformation involving this compound is the SNAr reaction. This process allows for the precise and efficient displacement of the fluoride ion with a diverse range of nucleophiles, including amines, alcohols, and thiols.

The reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the fluorine, which forms a resonance-stabilized carbanion known as a Meisenheimer complex.[5][6] The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[6][7]

snar_mechanism sub This compound sub_nuc_base sub->sub_nuc_base nuc Nucleophile (Nu-H) nuc->sub_nuc_base base Base base->sub_nuc_base meisenheimer Meisenheimer Complex (Rate-Determining Step) sub_nuc_base->meisenheimer Addition product Substituted Product meisenheimer->product Elimination of F-

Caption: The Addition-Elimination pathway of the SNAr reaction.

Application Protocols: Harnessing SNAr Reactivity

The following protocols provide detailed, step-by-step methodologies for common transformations. These are designed as self-validating systems, including checkpoints for reaction monitoring and robust purification procedures.

Protocol 1: Synthesis of an Aryl Ether via O-Arylation

This protocol describes the reaction with a phenolic nucleophile. The choice of a moderate base like potassium carbonate is critical to deprotonate the phenol without promoting side reactions. A polar aprotic solvent like DMF is used to ensure reagent solubility and to accelerate the SNAr reaction.

Experimental Procedure:

  • Reagent Charging: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.3 M.

  • Reaction Conditions: Stir the mixture vigorously and heat to 90 °C using an oil bath.

  • Monitoring: Track the consumption of the starting material using thin-layer chromatography (TLC) or LC-MS (typically 6-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing deionized water (10x the volume of DMF) and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Quantitative Data Summary:

CompoundMolecular Weight ( g/mol )Molar RatioTypical Yield
This compound210.201.0-
4-Methoxyphenol124.141.1-
Potassium Carbonate138.212.5-
1-(2-(4-Methoxyphenoxy)-4-nitrophenyl)pyrrolidine314.33-88-96%
Protocol 2: Synthesis of a Diaryl Amine via N-Arylation

This protocol details the coupling with a secondary amine nucleophile. For less nucleophilic amines, a stronger base and higher temperatures may be required. DMSO is an excellent high-boiling polar aprotic solvent for such transformations.

Experimental Procedure:

  • Reagent Charging: In a sealable reaction vessel, combine this compound (1.0 eq), morpholine (1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.4 M.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 16-24 hours.

  • Workup: Cool the mixture to ambient temperature. Carefully dilute with a large volume of water, which should induce precipitation of the product.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether to remove residual DMSO. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Quantitative Data Summary:

CompoundMolecular Weight ( g/mol )Molar RatioTypical Yield
This compound210.201.0-
Morpholine87.121.5-
Potassium Carbonate138.213.0-
4-(2-(Pyrrolidin-1-yl)-5-nitrophenyl)morpholine277.31-85-93%

Troubleshooting and Optimization

Successful SNAr reactions depend on the careful selection of conditions. The following guide addresses common challenges.

troubleshooting_guide start Problem: Incomplete Reaction q1 Is the nucleophile sufficiently deprotonated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature high enough? a1_yes->q2 s1 Increase base equivalents or use a stronger base (e.g., NaH for alcohols, KHMDS for amines). a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent polar aprotic? a2_yes->q3 s2 Increase temperature in 10-20°C increments. Ensure solvent boiling point is not exceeded. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Reaction Optimized a3_yes->end s3 Switch from solvents like THF or Dioxane to DMF, DMSO, or NMP. a3_no->s3

Caption: A logical guide for troubleshooting incomplete SNAr reactions.

Safety and Handling

  • Personal Protective Equipment (PPE): Always handle this compound and all reagents with appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Solvent Hazards: Polar aprotic solvents like DMF and DMSO can facilitate the absorption of chemicals through the skin. Exercise extreme caution and use appropriate gloves.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for all chemicals before use to be fully aware of all potential hazards and handling procedures.

References

  • G. A. Artamkina, V. V. Likhomanova, I. P. Beletskaya. (2009). Nucleophilic Aromatic Substitution. In The Chemistry of Organo-Silicon Compounds, Volume 3. John Wiley & Sons, Ltd. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • B. C. Eustace, et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?[Link]

  • M. M. Mąkosza, et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • A. V. Gulevskaya, A. F. Pozharskii. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • S. Perrone, et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • A. K. Awasthi, et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. [Link]

  • G. Brogi, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • S. S. Sharnagatt, et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

Sources

The Versatile Building Block: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel bioactive molecules hinge on the availability of versatile chemical building blocks. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold frequently incorporated into a vast array of biologically active compounds due to its ability to explore three-dimensional chemical space and provide key stereochemical contributions.[1] This guide focuses on a particularly valuable pyrrolidine-containing building block, 1-(2-Fluoro-4-nitrophenyl)pyrrolidine . The unique arrangement of a nucleophilically displaceable fluorine atom and a readily transformable nitro group on the phenyl ring makes this compound a powerful synthon for the construction of diverse molecular architectures, particularly in the realm of kinase inhibitors and anticancer agents.[2][3]

This document provides a comprehensive overview of the applications and synthetic protocols involving this compound, aimed at researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, reactivity, and showcase its utility in the multi-step preparation of complex, biologically relevant molecules.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O₂
Molecular Weight 210.20 g/mol
Appearance Yellow Solid
CAS Number 385380-74-5
Purity Typically ≥97%

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of the fluoro and nitro substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNA r): The Gateway to Derivatization

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the C4 position.[4] This allows for the facile and regioselective displacement of the fluoride with a wide range of nucleophiles, including amines, thiols, and alcohols, under relatively mild conditions.[4] This reaction is the primary method for incorporating this building block into larger, more complex molecules.

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[4]

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Synthesis of N-(4-Nitro-2-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of this compound with 2-aminopyrimidine.

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DMF, add 2-aminopyrimidine and potassium carbonate.

  • Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Base: Potassium carbonate acts as a base to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF byproduct.

  • Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction.

Protocol 2: Synthesis of N1-(Pyrimidin-2-yl)-2-(pyrrolidin-1-yl)benzene-1,4-diamine (Intermediate 2)

This protocol outlines the reduction of the nitro group of Intermediate 1.

Materials:

  • N-(4-Nitro-2-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve N-(4-Nitro-2-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Causality behind Experimental Choices:

  • Catalyst: Pd/C is a highly efficient and commonly used catalyst for the hydrogenation of nitro groups to amines.

  • Solvent: Ethanol and methanol are suitable solvents for this reaction as they dissolve the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr apparatus is recommended for larger scales and higher pressures.

Structure-Activity Relationship (SAR) Insights

The 2-amino-4-(pyrrolidin-1-yl)aniline core scaffold derived from this compound provides multiple vectors for chemical modification, enabling extensive SAR exploration.

  • Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as the introduction of substituents or altering its stereochemistry, can significantly impact the compound's interaction with the target protein, influencing potency and selectivity. [5]* Aniline Nitrogen: The aniline nitrogen, obtained after nitro reduction, is a key attachment point for various side chains. Acylation or sulfonylation at this position allows for the introduction of diverse functionalities that can occupy different pockets of a kinase active site.

  • Aromatic Ring: Further substitution on the phenyl ring, if synthetically feasible, could modulate the electronic properties and steric profile of the molecule.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its dual reactivity, allowing for a facile SNAr reaction followed by a straightforward nitro group reduction, provides an efficient and modular approach to a wide range of derivatives. This is particularly advantageous in the construction of kinase inhibitors, where the resulting 2-amino-4-(pyrrolidin-1-yl)aniline scaffold serves as a key intermediate. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthon in their drug discovery and development endeavors.

References

  • Li Petri, G., Raimondi, M. V., Spatola, G. F., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 32. [Link]

  • Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 18(17), 6272–6284. [Link]

  • Fucini, R. V., Hanan, E. J., Romanowski, M. J., Elling, R. A., Lew, W., Barr, K. J., ... & Yang, W. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5648–5652. [Link]

  • Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., ... & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & medicinal chemistry letters, 22(15), 5098–5103. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

  • Smajlagić, A., Huremović, J., & Osturk, I. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Basha, S. J., P, S., & S, L. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4811–4834. [Link]

  • Baricitinib. (n.d.). In DrugBank. Retrieved from [Link]

  • Poyraz, S., Dündar, H. A., Yaktubay, N., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

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Application Note: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds on aromatic rings. The protocol details the reaction between 1,2-difluoro-4-nitrobenzene and pyrrolidine, facilitated by a non-nucleophilic base in an aprotic polar solvent. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.

Principle and Mechanism: The SNAr Reaction

The synthesis of this compound proceeds via the nucleophilic aromatic substitution (SNAr) pathway. This reaction is fundamentally different from nucleophilic aliphatic substitution and is highly dependent on the electronic properties of the aromatic ring.

Causality of Reaction Conditions: The SNAr mechanism is favored due to two key features of the electrophile, 1,2-difluoro-4-nitrobenzene:

  • Activation by Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (-NO₂) at the C4 position (para to the C1 fluorine) significantly acidifies the aromatic ring protons and, more importantly, stabilizes the negatively charged intermediate formed during the reaction.[1][2]

  • Excellent Leaving Group: The fluorine atom is a highly effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.[1]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Step 1 (Addition): The nucleophile (pyrrolidine) attacks the electron-deficient carbon atom at the C1 position, which is activated by the para-nitro group, breaking the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Step 2 (Elimination): The aromaticity of the ring is restored by the elimination of the fluoride leaving group, yielding the final product.

The reaction is regioselective for the C1 position over the C2 position because the negative charge in the Meisenheimer complex intermediate can be delocalized onto the powerfully stabilizing nitro group when the attack occurs at C1.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )SupplierPurity
1,2-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09Sigma-Aldrich≥98%
PyrrolidineC₄H₉N71.12Acros Organics≥99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09J.T. BakerAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11EMD MilliporeACS Grade
HexanesC₆H₁₄86.18EMD MilliporeACS Grade
Deionized WaterH₂O18.02In-houseMillipore System
Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-AldrichAnhydrous
Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet adapter

  • Heating mantle with a thermocouple temperature controller

  • Magnetic stirrer

  • Glass funnels and Büchner funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254/365 nm) for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR tubes and Mass Spectrometry vials

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 1,2-Difluoro-4-nitrobenzene: This compound is a suspected irritant and sensitizer, analogous to the well-studied 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent).[3][4] It is harmful if swallowed or absorbed through the skin and causes serious eye irritation.[5] Avoid breathing dust and vapors.

  • Pyrrolidine: A flammable, corrosive, and volatile liquid. Causes severe skin burns and eye damage. The vapor is harmful if inhaled. Must be handled with extreme care in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a known reproductive toxin. It is readily absorbed through the skin. Use nitrile gloves and handle with care.

  • Potassium Carbonate (K₂CO₃): An irritant. Avoid inhalation of dust and contact with skin and eyes.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6]

Detailed Experimental Protocol

Reaction Setup
  • Flask Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add 1,2-difluoro-4-nitrobenzene (1.59 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents). The use of a base is crucial to neutralize the hydrofluoric acid (HF) that is formed in situ, driving the reaction to completion.

    • Add 25 mL of anhydrous N,N-dimethylformamide (DMF). DMF is the solvent of choice as its high polarity and aprotic nature effectively solvate the intermediate Meisenheimer complex, accelerating the reaction rate.

  • System Inerting: The flask is sealed, and the atmosphere is purged with nitrogen for 5 minutes.

Reaction Execution
  • Nucleophile Addition: While stirring the suspension, add pyrrolidine (0.84 mL, 0.71 g, 10.0 mmol, 1.0 equivalent) dropwise via syringe at room temperature. A slight exotherm may be observed.

  • Heating: The reaction mixture is heated to 80 °C using a temperature-controlled heating mantle. This temperature provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition of reagents or solvent.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

    • TLC Procedure: A small aliquot is withdrawn from the reaction, diluted with ethyl acetate, and spotted on a TLC plate against a co-spot of the starting material. The disappearance of the 1,2-difluoro-4-nitrobenzene spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

Work-up and Product Isolation
  • Cooling: Once the reaction is complete (as determined by TLC), the heating mantle is removed, and the mixture is allowed to cool to room temperature.

  • Precipitation: The dark reaction mixture is poured slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. The product, being organic and less soluble in water, will precipitate out as a solid.

  • Filtration: The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Washing: The solid on the filter is washed thoroughly with deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: The crude product is dried under vacuum to yield a yellow to orange solid.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

  • Recrystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: Yellow crystalline solid.

  • Thin Layer Chromatography (TLC): Rf = ~0.4 in 4:1 Hexanes:Ethyl Acetate (visualization under UV light).

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic and pyrrolidine protons.[8]

    • Aromatic Protons: Three signals in the aromatic region (~δ 6.8-8.2 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Pyrrolidine Protons (α to N): A multiplet around δ 3.4-3.6 ppm (4H).

    • Pyrrolidine Protons (β to N): A multiplet around δ 2.0-2.2 ppm (4H).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): Expected to show 10 distinct carbon signals, including those for the substituted aromatic ring and the two unique carbons of the pyrrolidine ring.

  • Mass Spectrometry (ESI+): Calculation for C₁₀H₁₁FN₂O₂: [M+H]⁺ = 211.08. The observed mass should match this value.

Quantitative Data Summary

CompoundMW ( g/mol )Amount (g)Amount (mmol)Equivalents
1,2-Difluoro-4-nitrobenzene159.091.5910.01.0
Pyrrolidine71.120.7110.01.0
Potassium Carbonate138.212.0715.01.5
Theoretical Yield 210.21 2.10 10.0 -
Typical Actual Yield - 1.79 - 1.99 8.5 - 9.5 85-95%

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis P1 Dry Glassware & Assemble Apparatus P2 Add 1,2-difluoro-4-nitrobenzene, K2CO3, and anhy. DMF P1->P2 P3 Purge with Nitrogen P2->P3 R1 Add Pyrrolidine (1.0 eq) dropwise P3->R1 R2 Heat to 80 °C R1->R2 R3 Monitor by TLC (4-6 hours) R2->R3 W1 Cool to RT R3->W1 W2 Precipitate in Ice Water W1->W2 W3 Filter & Wash Solid W2->W3 W4 Dry Crude Product W3->W4 W5 Recrystallize from Ethanol/Isopropanol W4->W5 A1 Final Product: This compound W5->A1 A2 Characterize: NMR, MS A1->A2

Caption: Workflow for the synthesis of this compound.

References

  • Loba Chemie. (2016). 1-FLUORO-2,4-DINITROBENZENE AR MSDS. Available at: [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - 1-fluoro-2,4 dinitrobenzene 98% AR. Available at: [Link]

  • McIntire, F. C., Clements, L. M., & Sproull, M. (1953). 1-Fluoro-2,4-dinitrobenzene as Quantitative Reagent for Primary and Secondary Amines. Analytical Chemistry, 25(11), 1757–1758. Available at: [Link]

  • McIntire, F. C., Clements, L. M., & Sproull, M. (1953). 1-Fluoro-2,4-dinitrobenzene as Quantitative Reagent for Primary and Secondary Amines. ACS Publications. Available at: [Link]

  • Wikipedia. (2023). 1-Fluoro-2,4-dinitrobenzene. Available at: [Link]

  • Journal of Chemical Research. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-2,4-dinitrobenzene. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene (15) with pyrrolidine (16) in THF. Available at: [Link]

  • National Institutes of Health. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. Available at: [Link]

  • Royal Society of Chemistry. (1982). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Semantic Scholar. (1982). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Available at: [Link]

  • National Institutes of Health. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Vietnam Journal of Science and Technology. (2022). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and pyrrolidine. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, outlines necessary safety precautions, and describes standard analytical techniques for product characterization. The information presented is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction

The pyrrolidine moiety is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its presence often imparts favorable pharmacokinetic properties. The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The synthetic route described herein relies on the well-established nucleophilic aromatic substitution (SNAr) mechanism.[4][5] In this reaction, the aromatic ring of 1,2-difluoro-4-nitrobenzene is rendered electron-deficient by the strongly electron-withdrawing nitro group, facilitating the displacement of a fluoride ion by the nucleophilic pyrrolidine.[4][6]

Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a stepwise process involving the addition of a nucleophile to an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[5] The presence of electron-withdrawing groups, such as the nitro group (-NO₂) in the para position on the benzene ring, is crucial for activating the substrate towards nucleophilic attack.[4][6] Fluorine is an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )Recommended GradeSupplier
1,2-Difluoro-4-nitrobenzene364-74-9C₆H₃F₂NO₂159.09≥98%Sigma-Aldrich
Pyrrolidine123-75-1C₄H₉N71.12≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFisher Scientific
Hexanes110-54-3C₆H₁₄86.18ACS GradeFisher Scientific
Deionized Water7732-18-5H₂O18.02
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37≥97%Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer (e.g., 400 MHz)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Experimental Protocol

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 1,2-Difluoro-4-nitrobenzene conditions K₂CO₃, DMF 100 °C, 12 h reactant1->conditions reactant2 Pyrrolidine reactant2->conditions product This compound byproduct HF + K₂CO₃ → KF + KHCO₃ conditions->product conditions->byproduct

Caption: Synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-difluoro-4-nitrobenzene (e.g., 2.272 mmol, 0.36 g).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add pyrrolidine (e.g., 2.954 mmol, 0.21 g) followed by anhydrous potassium carbonate (e.g., 6.816 mmol, 0.94 g).[7] The potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle.[7] Maintain this temperature and continue stirring for 12 hours.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Work-up: After 12 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.

  • Precipitation and Filtration: Pour the cooled reaction mixture into a beaker containing 60 mL of deionized water. A solid precipitate of the crude product should form.[7] Collect the solid by vacuum filtration, washing the filter cake with additional deionized water (2 x 15 mL).

  • Drying: Dry the collected solid under vacuum to afford the crude this compound as a yellowish solid.[7]

  • Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Experimental Workflow Diagram

G A 1. Reaction Setup (Flask, Stir Bar) B 2. Add Reagents (1,2-Difluoro-4-nitrobenzene, Pyrrolidine, K₂CO₃, DMF) A->B C 3. Heat to 100 °C (12 hours) B->C D 4. Monitor by TLC C->D In-process control E 5. Cool to RT C->E D->C F 6. Precipitate in Water E->F G 7. Vacuum Filtration F->G H 8. Dry Under Vacuum G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • 1,2-Difluoro-4-nitrobenzene: This compound is a skin and eye irritant. Avoid contact with skin and eyes.[8]

  • Pyrrolidine: Pyrrolidine is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.[9][10] Keep away from heat, sparks, and open flames.[10]

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and may be harmful if absorbed through the skin. It is also a suspected teratogen.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the pyrrolidine ring protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum should display characteristic absorption bands for the functional groups present in the molecule, such as the C-F bond, the N-O bonds of the nitro group, and the C-N bonds of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.

Expected Results and Discussion

Following the protocol described above, the synthesis of this compound is expected to proceed in good yield. A similar reaction using 1-bromo-2-fluoro-5-nitrobenzene and pyrrolidine has been reported to yield the corresponding product in 81.3% yield.[7] The product is typically obtained as a yellowish solid. The spectroscopic data obtained should be consistent with the structure of the target compound. Minor impurities, if present, can usually be removed by recrystallization or column chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction- Ensure the reaction temperature was maintained at 100 °C.- Extend the reaction time and monitor by TLC.- Use anhydrous reagents and solvent.
Decomposition of starting material or product- Ensure the reaction temperature does not exceed 100 °C.
Presence of multiple spots on TLC Formation of side products- The primary side product could be the disubstituted product where both fluorine atoms have been replaced by pyrrolidine. This can be minimized by using a slight excess of the difluoro starting material.
Incomplete reaction- See "Incomplete reaction" above.
Product is an oil instead of a solid Presence of residual solvent or impurities- Ensure the product is thoroughly dried under vacuum.- Purify the product by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable chemical intermediate for use in a variety of research and development applications. The provided characterization methods will ensure the identity and purity of the final product.

References

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved from [Link]

  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • CORE. (2016). Reaction Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Retrieved from [Link]

  • Dove Press. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Glucuronides of Multidrug Resistance Reversing Drug MS-209. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the chemical derivatization of 1-(2-fluoro-4-nitrophenyl)pyrrolidine, a valuable scaffold in modern medicinal chemistry. The pyrrolidine moiety is a privileged structure found in numerous FDA-approved drugs, prized for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[1][2] The specific substitution pattern of this starting material, featuring an activated fluoro-leaving group and a versatile nitro group, opens two primary, high-yield pathways for chemical elaboration. We present detailed protocols for these key transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction followed by functionalization. These methods are foundational for synthesizing diverse compound libraries, particularly for applications in areas such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[3][4]

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Mechanistic Rationale & Strategic Considerations

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism.[5] The viability of this pathway is critically dependent on the electronic properties of the aromatic ring. In the case of this compound, the reaction is highly favored due to two key features:

  • Strong Electron-Withdrawing Group: The nitro group (-NO2) at the para position strongly withdraws electron density from the aromatic ring by resonance and induction. This stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack.[6][7]

  • Good Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

This electronic setup makes the C2 position exceptionally susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for the straightforward introduction of diverse chemical functionalities.

Experimental Workflow for SNAr Derivatization

The following diagram outlines the typical laboratory workflow for the SNAr derivatization of the title compound.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve this compound in an aprotic polar solvent (e.g., DMF, DMSO). B 2. Add a suitable base (e.g., K2CO3, DIPEA). A->B C 3. Add the desired nucleophile (R-NH2, R-SH, R-OH). B->C D 4. Heat the mixture (e.g., 80-120 °C). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench with water and perform an aqueous work-up. E->F G 7. Extract the product with an organic solvent (e.g., EtOAc). F->G H 8. Purify by flash column chromatography. G->H I Characterized Product H->I

Caption: General workflow for SNAr derivatization.

Detailed Protocol: Synthesis of 1-(2-(Benzylamino)-4-nitrophenyl)pyrrolidine

This protocol details the reaction with benzylamine as an exemplary primary amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (e.g., 224 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Add anhydrous K2CO3 (276 mg, 2.0 mmol) and benzylamine (130 µL, 1.2 mmol).

  • Heat the reaction mixture to 85 °C and stir for 3-6 hours.

  • Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Scope of Nucleophiles for SNAr

The protocol can be adapted for a wide range of nucleophiles. The following table provides examples of potential derivatives.

Nucleophile ClassExample NucleophileBaseTypical ConditionsResulting Derivative Structure
Primary Amines AnilineK2CO3DMF, 90 °C1-(2-(Phenylamino)-4-nitrophenyl)pyrrolidine
Secondary Amines MorpholineK2CO3DMF, 85 °C4-(2-(Pyrrolidin-1-yl)-5-nitrophenyl)morpholine
Thiols ThiophenolK2CO3DMF, 90 °C1-(4-Nitro-2-(phenylthio)phenyl)pyrrolidine
Alcohols PhenolK2CO3DMSO, 135 °C1-(4-Nitro-2-phenoxyphenyl)pyrrolidine

Part 2: Reduction of the Nitro Group and Subsequent Derivatization

Strategic Importance of the Amino Moiety

Reduction of the aromatic nitro group to a primary amine (aniline) is one of the most valuable transformations in medicinal chemistry.[8] This conversion transforms an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group, fundamentally altering the molecule's electronic properties.[8] More importantly, the resulting aniline, 1-(4-amino-2-fluorophenyl)pyrrolidine, is a versatile intermediate for numerous coupling reactions, enabling the construction of more complex molecular architectures. Common methods for nitro reduction include catalytic hydrogenation or the use of reducing metals in acidic media.[9][10] Catalytic hydrogenation is often preferred for its clean reaction profile and mild conditions.

Reaction Pathway: From Nitroarene to Functionalized Amide

The following diagram illustrates the two-stage synthetic route involving nitro reduction followed by amide bond formation, a key strategy for building PROTAC linkers and other complex molecules.[11][]

Reduction_Derivatization cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Amide Coupling A This compound A_react H2, Pd/C Methanol or Ethanol A->A_react B 1-(4-Amino-2-fluorophenyl)pyrrolidine (Aniline Intermediate) B_react R-COOH Coupling Agents (e.g., HATU, EDCI) Base (e.g., DIPEA) B->B_react C Final Amide Product A_react->B Reduction B_react->C Acylation

Sources

The Strategic Role of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine in the Synthesis of Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key building block in modern pharmaceutical synthesis. We will delve into its critical role, particularly in the construction of kinase inhibitors, and provide detailed protocols for its application. This document is designed to bridge the gap between theoretical chemistry and practical application, offering field-proven insights for professionals in drug development.

Introduction: The Significance of the Fluoronitrophenyl Pyrrolidine Moiety

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1][2] When combined with a 2-fluoro-4-nitrophenyl group, as in this compound, it becomes a highly versatile intermediate. The electron-withdrawing nature of the nitro group and the presence of a good leaving group (fluorine) activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of numerous pharmaceuticals.[3] This strategic combination of functionalities allows for the efficient introduction of the pyrrolidine-substituted phenyl ring into larger, more complex molecules.

Core Application: Synthesis of Tyrosine Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of pazopanib and other kinase inhibitors often involves the coupling of multiple heterocyclic systems. This compound serves as a precursor to a key amine intermediate, which is then incorporated into the final drug structure.

The general synthetic strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the reaction of this compound with a suitable nucleophile, displacing the fluorine atom. This reaction is highly regioselective due to the activating effect of the para-nitro group.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, providing a reactive handle for subsequent coupling reactions to build the final pharmaceutical ingredient.

This two-step process highlights the efficiency of using this compound as a starting material, as it allows for the controlled and sequential introduction of different functionalities.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₁₁FN₂O₂
Molecular Weight 210.21 g/mol
Appearance Pale yellow to yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.

Safety Information:

Hazard Statements (based on analogue): [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (based on analogue): [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Synthesis of a Key Amine Intermediate for Kinase Inhibitors

This protocol details the synthesis of 1-(2-amino-4-nitrophenyl)pyrrolidine, a crucial intermediate for the synthesis of various pharmaceutical ingredients. The process involves a nucleophilic aromatic substitution reaction followed by reduction of the nitro group.

Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of the Nitro Group start This compound + Amine Nucleophile reaction1 Reaction in polar aprotic solvent (e.g., DMF, DMSO) with base (e.g., K2CO3, Et3N) at elevated temperature. start->reaction1 product1 N-Substituted 1-(2-amino-4-nitrophenyl)pyrrolidine derivative reaction1->product1 product1_input N-Substituted 1-(2-amino-4-nitrophenyl)pyrrolidine derivative reaction2 Reduction using standard conditions (e.g., H2, Pd/C or SnCl2, HCl) product1_input->reaction2 final_product Diaminophenylpyrrolidine Intermediate reaction2->final_product

Caption: Synthetic workflow for the preparation of a key diaminophenylpyrrolidine intermediate.

Materials:

  • This compound

  • Ammonia solution (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Reagents: Add the amine nucleophile (e.g., aqueous ammonia, 2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the nucleophile.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-substituted 1-(2-amino-4-nitrophenyl)pyrrolidine derivative.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Alternative Reduction: Alternatively, the nitro group can be reduced using SnCl₂ (3-5 eq) in the presence of concentrated HCl in ethanol at reflux.

  • Work-up (Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol. Concentrate the filtrate under reduced pressure.

  • Work-up (SnCl₂ Reduction): Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic. Extract the product with ethyl acetate.

  • Purification: The crude diaminophenylpyrrolidine intermediate can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

Visualization of the Core Reaction Mechanism

The key to the utility of this compound is the SNAr mechanism. The following diagram illustrates the formation of the Meisenheimer complex, a key intermediate in this reaction.

G cluster_0 SNAr Mechanism Reactants This compound + Nu⁻ Meisenheimer_Complex Meisenheimer Complex (stabilized by resonance) Reactants->Meisenheimer_Complex Nucleophilic Attack Product Substituted Product + F⁻ Meisenheimer_Complex->Product Loss of Leaving Group

Caption: Simplified representation of the SNAr mechanism.

Expanding the Synthetic Utility: Beyond Pazopanib

While the synthesis of pazopanib is a prominent application, the reactive nature of this compound makes it a valuable precursor for a broader range of pharmaceutical targets. The diaminophenylpyrrolidine intermediate, synthesized as described above, can be further elaborated to create diverse molecular scaffolds. For instance, it can be used in the synthesis of other kinase inhibitors that share a similar pharmacophore, or as a building block for compounds with different therapeutic applications, such as anti-inflammatory or anti-viral agents.[5]

Conclusion: A Versatile and Enabling Synthetic Tool

This compound is a strategically important intermediate in pharmaceutical synthesis. Its pre-activated aromatic ring allows for facile and regioselective nucleophilic aromatic substitution, providing a reliable route to key amine building blocks. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in the creation of novel and impactful pharmaceutical ingredients. By understanding the underlying chemistry and applying robust experimental procedures, the full potential of this compound as an enabling tool in medicinal chemistry can be realized.

References

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  • National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
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  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • National Institutes of Health. (2023). Discovery of pyrrolo[2,1-f][3][6][7]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain.

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Application Notes & Protocols: The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Fluorine's Power and the Privileged Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[2][3] When this powerful element is incorporated into a privileged heterocyclic scaffold like pyrrolidine, the results can be transformative. The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a vast array of biologically active compounds and natural products, valued for its three-dimensional structure and versatile binding capabilities.[4][5]

This guide provides an in-depth exploration of the applications of fluorinated pyrrolidines in drug discovery. We will delve into the fundamental principles governing their utility, provide detailed protocols for their synthesis and evaluation, and present a clear, logical framework for their strategic deployment in drug design programs.

The Foundational Impact of Fluorination on the Pyrrolidine Ring

The introduction of fluorine onto the pyrrolidine scaffold is not merely an atomic substitution; it is a strategic decision that fundamentally alters the molecule's behavior. The effects are multifaceted, stemming from the powerful inductive and stereoelectronic properties of the fluorine atom.[6][7]

1. Conformational Control and Pre-organization: The most profound effect of fluorination is the control it exerts over the pyrrolidine ring's conformation, a phenomenon known as the "gauche effect".[8][9] The strong electron-withdrawing nature of fluorine influences the puckering of the five-membered ring, forcing it to adopt specific low-energy conformations.[6][10] For example, fluorination at the C4 position can reliably enforce either a Cγ-exo or Cγ-endo pucker, depending on the stereochemistry.[6][11] This conformational locking "pre-organizes" the molecule for optimal interaction with its biological target, potentially increasing binding affinity and selectivity by reducing the entropic penalty of binding.[10]

2. Modulation of Physicochemical Properties: Fluorination provides a powerful handle to modulate key properties that govern a drug's pharmacokinetic profile:

  • Basicity (pKa): The strong inductive effect of fluorine lowers the pKa of the pyrrolidine nitrogen. This can be strategically employed to reduce unwanted interactions with off-target ion channels (e.g., hERG) or to fine-tune the ionization state of the molecule at physiological pH, thereby impacting its absorption and distribution.[12][13]

  • Lipophilicity (LogP): The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, improving membrane permeability, more extensive fluorination can sometimes decrease it.[1][14][15] This allows for precise tuning to achieve the desired balance between solubility and permeability.[12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[12][16] Introducing fluorine at a metabolically labile position on the pyrrolidine ring can block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[2][12][17]

The following diagram illustrates the cascading effects of incorporating a fluorine atom into a pyrrolidine-containing drug candidate.

G cluster_0 Strategic Decision cluster_1 Physicochemical & Conformational Changes cluster_2 Improved Pharmacological Profile Fluorination Incorporate Fluorine into Pyrrolidine Ring Conformation Ring Pucker Control (Gauche Effect) Fluorination->Conformation pKa Lower pKa (Basicity) Fluorination->pKa Metabolism Block Metabolic Oxidation Fluorination->Metabolism Lipophilicity Modulate Lipophilicity (LogP) Fluorination->Lipophilicity Affinity Enhanced Binding Affinity & Selectivity Conformation->Affinity Pre-organization Safety Reduced Off-Target Activity pKa->Safety Altered Ionization PK Improved Pharmacokinetics (t½, Bioavailability) Metabolism->PK Increased Half-life Lipophilicity->PK Optimized ADME Affinity->PK Higher Potency

Caption: Impact of fluorination on pyrrolidine drug candidate properties.

Key Applications & Case Studies

The theoretical benefits of fluorinated pyrrolidines translate into tangible advantages in drug development. A prime example is the use of (R)-3-fluoropyrrolidine as a key building block for developmental drug candidates at Roche, such as Vicasinabin and Mosperafenib, where sourcing highly pure material was critical for success.[18][19] The deliberate inclusion of this motif was driven by the need to optimize the molecules' pharmacological profiles.

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale & Consequence[2][9][12]
Metabolic Stability (t½) Often susceptible to C-H oxidationSignificantly IncreasedC-F bond strength blocks CYP-mediated metabolism, enhancing bioavailability.
Binding Affinity (Ki) BaselinePotentially ImprovedConformational restriction reduces entropic penalty upon binding, increasing potency.
Aqueous Solubility VariableCan be modulatedFine-tuning lipophilicity allows for optimization of the ADME profile.
Off-Target Activity Higher riskPotentially ReducedLowered pKa can mitigate interactions with channels like hERG.

Experimental Protocols: Synthesis & Evaluation

A successful drug discovery campaign relies on robust and reproducible experimental methods. Here, we provide detailed protocols for the synthesis of a key fluorinated pyrrolidine building block and for the subsequent evaluation of its impact on metabolic stability.

Protocol 1: Synthesis of N-Boc-(R)-3-Fluoropyrrolidine

This protocol outlines a common and scalable method for synthesizing an enantiomerically pure fluorinated pyrrolidine, a crucial intermediate for many drug discovery programs.[18][19] The strategy involves the fluorination of a hydroxyl precursor via a stereospecific SN2 reaction.

Rationale: The workflow begins with a commercially available chiral starting material, N-Boc-(S)-3-hydroxypyrrolidine. The hydroxyl group is first converted into a good leaving group (mesylate). A subsequent nucleophilic substitution with a fluoride source (e.g., potassium fluoride) proceeds with inversion of stereochemistry to yield the desired (R)-3-fluoro product. This substrate-controlled approach ensures high stereochemical fidelity.[20]

G start N-Boc-(S)-3-hydroxypyrrolidine (Starting Material) step1 Step 1: Mesylation - Methanesulfonyl Chloride - Triethylamine - Dichloromethane (DCM) - 0°C to RT start->step1 intermediate N-Boc-(S)-3-mesyloxypyrrolidine (Intermediate) step1->intermediate step2 Step 2: Fluorination (SN2) - Potassium Fluoride (KF) - Phase-Transfer Catalyst - Diethylene Glycol - Heat (e.g., 120°C) intermediate->step2 step3 Step 3: Work-up & Purification - Aqueous Extraction - Column Chromatography step2->step3 product N-Boc-(R)-3-fluoropyrrolidine (Final Product) step3->product

Caption: Workflow for the synthesis of N-Boc-(R)-3-fluoropyrrolidine.

Materials:

  • N-Boc-(S)-3-hydroxypyrrolidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Potassium Fluoride (KF), spray-dried

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Dichloromethane (DCM), anhydrous

  • Diethylene glycol or similar high-boiling polar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for chromatography

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

  • Mesylation: a. Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq). d. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, and wash successively with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used directly in the next step without further purification.

  • Nucleophilic Fluorination: a. To a flask equipped with a reflux condenser, add the crude N-Boc-(S)-3-mesyloxypyrrolidine, spray-dried potassium fluoride (3.0-5.0 eq), and a catalytic amount of TBAB (0.1 eq). b. Add diethylene glycol as the solvent. c. Heat the mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The high temperature and polar aprotic solvent are necessary to achieve sufficient solubility and reactivity of the fluoride salt for the SN2 displacement. d. Cool the reaction mixture to room temperature.

  • Work-up and Purification: a. Dilute the cooled reaction mixture with water and extract several times with ethyl acetate or diethyl ether. b. Combine the organic extracts and wash thoroughly with water and then brine to remove the high-boiling solvent. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(R)-3-fluoropyrrolidine.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol determines the metabolic stability of a new chemical entity (NCE) by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[21]

Rationale: By comparing the metabolic half-life (t½) of a fluorinated compound to its non-fluorinated parent, a researcher can quantitatively assess the impact of fluorination. This assay is a cornerstone of in vitro DMPK (Drug Metabolism and Pharmacokinetics) studies.[21][22] The inclusion of a cofactor (NADPH) is essential, as CYP enzymes are NADPH-dependent. A control incubation without NADPH validates that degradation is enzymatic.[21]

Materials:

  • Test compound (fluorinated) and non-fluorinated analog (e.g., 10 mM stock in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well incubation plate and a thermal shaker set to 37°C

Step-by-Step Methodology:

  • Preparation: a. Thaw pooled liver microsomes on ice. b. Prepare the NADPH regenerating system according to the manufacturer's instructions. c. Prepare working solutions of test compounds and controls by diluting the 10 mM stock to an intermediate concentration (e.g., 100 µM) in buffer.

  • Incubation Setup (in a 96-well plate): a. In designated wells, add phosphate buffer. b. Add the microsomal suspension to achieve a final protein concentration of 0.5 mg/mL. c. Add the test compound working solution to achieve a final concentration of 1 µM. d. Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation and Time-Point Sampling: a. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control ("-NADPH") wells. For the "-NADPH" wells, add an equivalent volume of buffer. b. Immediately after adding NADPH, stop the reaction in the "0-minute" time point wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This represents the initial concentration. c. Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold acetonitrile stop solution.

  • Sample Processing and Analysis: a. Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein. b. Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. c. Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. Determine the slope of the linear regression line (k). c. Calculate the half-life (t½) using the equation: t½ = 0.693 / k . d. Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Conclusion and Future Perspectives

The incorporation of fluorinated pyrrolidines is a validated and powerful strategy in drug discovery. By leveraging profound and predictable effects on molecular conformation, basicity, and metabolic stability, medicinal chemists can overcome common liabilities and optimize compounds for clinical success.[2][12] The ability to block metabolic "soft spots" and pre-organize a ligand for its target are particularly compelling advantages that lead to drugs with improved potency and pharmacokinetic profiles.[1][6] As synthetic methodologies for creating novel fluorinated building blocks continue to advance, the strategic application of motifs like fluorinated pyrrolidines will undoubtedly expand, paving the way for the next generation of innovative therapeutics.[3][23]

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Vertex AI Search. (2026). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
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  • PubMed. (2026). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
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  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • ResearchGate. (2026). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.
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  • BenchChem. (2025).
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  • ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
  • ResearchGate. (2026). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties.
  • ResearchGate. (2026). Optimized process for the manufacturing of (R)‐3‐fluoropyrrolidine hydrochloride (40).
  • ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • NIH. (2021). Metabolism and Toxicity of Fluorine Compounds - PMC.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (2026). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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Sources

The Strategic Utility of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro-functionalized aromatic moieties is a cornerstone of rational molecular design. The pyrrolidine heterocycle is also a privileged scaffold, frequently found in FDA-approved drugs and biologically active natural products.[1][2] 1-(2-Fluoro-4-nitrophenyl)pyrrolidine emerges as a highly valuable and versatile building block that synergistically combines the advantageous properties of these three structural motifs. Its utility lies in the predictable and sequential reactivity of its functional groups, enabling the construction of complex molecular architectures with a high degree of control.

This comprehensive guide provides detailed application notes and protocols for the synthetic manipulation of this compound. We will delve into the mechanistic underpinnings of its reactivity, offering not just procedural steps, but also the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their research endeavors.

Core Chemistry: The Interplay of Activating and Directing Groups

The synthetic utility of this compound is primarily dictated by the electronic interplay between the pyrrolidine ring, the fluorine atom, and the nitro group on the phenyl ring.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack.[3][4] This activation facilitates the displacement of the fluorine atom by a variety of nucleophiles, a reaction that proceeds via a resonance-stabilized Meisenheimer intermediate.[2][5] The fluorine atom itself is an excellent leaving group in SNAr reactions, often leading to faster reaction rates and milder conditions compared to other halogens.[6]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine under various conditions, providing a key synthetic handle for further functionalization.[7] This transformation is fundamental in the synthesis of a wide array of derivatives, including amides, sulfonamides, and heterocyclic systems.

  • Subsequent Transformations of the Aniline Moiety: The resulting 3-fluoro-4-(pyrrolidin-1-yl)aniline is a versatile intermediate for the construction of more complex heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active compounds.[8][9][10]

I. Synthesis of this compound

The preparation of this compound is efficiently achieved through a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and pyrrolidine. The greater reactivity of the fluorine atom at the 1-position, which is ortho to the nitro group, allows for a selective substitution.

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of a bromo-analogue.[11]

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF (5-10 mL per gram of starting material) in a round-bottom flask, add pyrrolidine (1.1 eq).

  • Add potassium carbonate (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Presentation:

ParameterValueReference
Starting Material1,2-Difluoro-4-nitrobenzeneN/A
NucleophilePyrrolidineN/A
BaseK₂CO₃[11]
SolventDMF[11]
Temperature80-100 °C[11]
Typical Yield80-90%Estimated

Experimental Workflow:

G start Start dissolve Dissolve 1,2-difluoro-4-nitrobenzene in DMF start->dissolve add_reagents Add pyrrolidine and K₂CO₃ dissolve->add_reagents heat Heat to 80-100 °C (Monitor by TLC) add_reagents->heat workup Aqueous work-up (Water, Ethyl Acetate Extraction) heat->workup purify Purify by Column Chromatography workup->purify product This compound purify->product

Caption: Synthesis of this compound.

II. Reduction of the Nitro Group: Gateway to Versatile Anilines

The reduction of the nitro group in this compound to an amine is a pivotal step, yielding 3-fluoro-4-(pyrrolidin-1-yl)aniline. This aniline is a versatile intermediate for a multitude of subsequent transformations. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[12][13][14]

Protocol 2: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a round-bottom flask or a Parr hydrogenation bottle, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.

  • Rinse the filter cake with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-(pyrrolidin-1-yl)aniline, which can often be used in the next step without further purification.

Data Presentation:

ParameterValueReference
Starting MaterialThis compoundN/A
Catalyst10% Pd/C[14]
Hydrogen SourceH₂ gas[14]
SolventMethanol or Ethanol[14]
TemperatureRoom Temperature[14]
Typical Yield>95%Estimated

Logical Relationship:

G start This compound process Reduction (e.g., H₂, Pd/C) start->process product 3-Fluoro-4-(pyrrolidin-1-yl)aniline process->product G start 3-Fluoro-4-(pyrrolidin-1-yl)aniline add_reagents Add carboxylic acid and polyphosphoric acid start->add_reagents heat Heat to 120-150 °C add_reagents->heat workup Quench on ice and neutralize heat->workup isolate Filter and dry the precipitate workup->isolate purify Purify by recrystallization or chromatography isolate->purify product Benzimidazole Derivative purify->product G start This compound process Nucleophilic Aromatic Substitution (Thiolate, Base) start->process product Thioether Derivative process->product

Sources

Application Notes & Protocols: The Strategic Role of Pyrrolidine in Nucleophilic Aromatic Substitution with Fluoro-Nitroaromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine and related structures in the context of Nucleophilic Aromatic Substitution (SNAr). This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and explores the synthetic utility of this powerful transformation.

Foundational Principles: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr is effective on electron-deficient aromatic systems. The reaction is not a single-step displacement; rather, it proceeds through a well-defined two-step addition-elimination mechanism .[1][2][3]

The critical requirements for a successful SNAr reaction are:

  • An Activated Aromatic Ring: The presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group is essential.[4] These groups stabilize the negatively charged intermediate formed during the reaction.

  • A Good Leaving Group: The group being displaced must be able to depart with its electron pair. Halogens are common leaving groups, with reactivity typically following the order F > Cl > Br > I. Fluorine's high electronegativity makes the attached carbon highly electrophilic and stabilizes the transition state, rendering fluoroarenes particularly reactive in SNAr.[5][6]

  • A Strong Nucleophile: The attacking species must possess a lone pair of electrons and sufficient reactivity to attack the electron-poor aromatic ring.

The Pyrrolidine Moiety as a Privileged Nucleophile

The topic compound, this compound, is a product of an SNAr reaction, not a reagent for it. The core reaction involves the displacement of a leaving group from a fluoro-nitroaromatic ring by the nucleophile, pyrrolidine .

Pyrrolidine, a five-membered saturated nitrogen heterocycle, is an excellent nucleophile for SNAr reactions due to its secondary amine nature and constrained ring structure. Its derivatives are prevalent in over 20 FDA-approved drugs, making it a "privileged scaffold" in medicinal chemistry.[7][8][9] The synthesis of N-aryl pyrrolidines via SNAr is a robust and widely used strategy to incorporate this valuable pharmacophore into complex molecules.[8][10]

Mechanism: The Reaction of Pyrrolidine with a Fluoro-Nitroaromatic Ring

The reaction proceeds via the canonical addition-elimination pathway. Let's consider the reaction of 1-fluoro-2-nitrobenzene with pyrrolidine as a representative example.

  • Nucleophilic Attack: The lone pair of the nitrogen atom in pyrrolidine attacks the electron-deficient carbon atom bonded to the fluorine. This is the rate-determining step and leads to the formation of a tetrahedral, non-aromatic anionic intermediate.[11]

  • Formation of the Meisenheimer Complex: This intermediate, known as a Meisenheimer complex, is stabilized by resonance. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho nitro group.[2][12] This delocalization is crucial for lowering the activation energy of the reaction.

  • Elimination and Rearomatization: The complex rapidly collapses, ejecting the fluoride ion as the leaving group and restoring the aromaticity of the ring to yield the final product, 1-(2-nitrophenyl)pyrrolidine.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Dissolve aryl fluoride in DMF - Add base (K2CO3) B 2. Nucleophilic Addition - Add Pyrrolidine dropwise - Monitor temperature A->B C 3. Reaction & Monitoring - Stir at RT or heat - Track via TLC B->C D 4. Quench & Extraction - Pour into water - Extract with Ethyl Acetate C->D E 5. Wash & Dry - Wash with brine - Dry over Na2SO4 D->E F 6. Concentration - Remove solvent via rotary evaporation E->F G 7. Purification - Column Chromatography or - Recrystallization F->G H Final Product (e.g., 1-Aryl-pyrrolidine) G->H

Sources

scale-up synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scale-Up Protocol for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The described protocol is founded on the principles of nucleophilic aromatic substitution (SNAr) and is optimized for safety, efficiency, and scalability. We detail the reaction mechanism, provide a step-by-step protocol for multi-gram synthesis, address critical safety considerations, and outline methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals in the drug development and chemical manufacturing industries.

Introduction and Scientific Rationale

This compound is a valuable substituted nitroaromatic compound. The pyrrolidine moiety is a common structural motif in a vast array of biologically active compounds and approved drugs.[1][2] The presence of the fluoro and nitro groups on the phenyl ring provides reactive handles for further chemical modification, making it a versatile building block for creating complex molecular architectures.[3]

The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective for aromatic systems that are "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2) in the ortho and para positions to the leaving group.[4][5] In this case, 1,2-difluoro-4-nitrobenzene serves as the electrophilic aromatic substrate. The nitro group strongly polarizes the carbon-fluorine bond, rendering the carbon atom at the C-1 position susceptible to nucleophilic attack.

Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[2] The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which facilitates the initial addition of the nucleophile to form a stabilized Meisenheimer intermediate.[5][6] The subsequent elimination of the fluoride ion is rapid, driving the reaction to completion. The reaction is typically performed in a polar aprotic solvent to solvate the cationic species and promote the desired reaction pathway.

Process Chemistry and Scale-Up Workflow

The overall process involves the controlled addition of pyrrolidine to a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent, followed by a work-up and purification sequence designed for scalability and high purity.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis P1 Reagent Preparation & Inerting Reactor R1 Charge Reactor with 1,2-difluoro-4-nitrobenzene & Solvent P1->R1 R2 Controlled Addition of Pyrrolidine Solution R1->R2 R3 Reaction Monitoring (TLC/HPLC) R2->R3 W1 Reaction Quench (Water Addition) R3->W1 W2 Crude Product Filtration & Washing W1->W2 W3 Drying of Crude Solid W2->W3 PU1 Recrystallization W3->PU1 PU2 Filtration & Drying of Pure Product PU1->PU2 A1 Analytical Characterization (NMR, LC-MS, MP) PU2->A1

Figure 1: Overall workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale. Adjustments may be necessary for different scales, but the principles remain consistent.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mol)Molar Eq.
1,2-Difluoro-4-nitrobenzene364-74-9159.09100.0 g0.6291.0
Pyrrolidine123-75-171.1253.8 g (62.4 mL)0.7561.2
Potassium Carbonate (K₂CO₃)584-08-7138.21104.4 g0.7561.2
Acetonitrile (CH₃CN)75-05-841.051000 mL--
Deionized Water7732-18-518.02~2000 mL--
Ethanol (for recrystallization)64-17-546.07As needed--
Equipment
  • 2L three-neck, round-bottom flask (or jacketed glass reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Condenser

  • Temperature probe

  • Addition funnel (500 mL)

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask (2L)

  • Vacuum oven

Reaction Scheme

reaction_scheme R1 1,2-Difluoro-4-nitrobenzene P1 This compound R1->P1 K₂CO₃, CH₃CN 40-50°C R2 Pyrrolidine R2->P1 K₂CO₃, CH₃CN 40-50°C

Figure 2: Synthesis of this compound via SNAr.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L reactor with the overhead stirrer, condenser, temperature probe, and addition funnel. Ensure the system is clean, dry, and purged with nitrogen.

  • Charge Reagents: To the reactor, add 1,2-difluoro-4-nitrobenzene (100.0 g, 0.629 mol) and potassium carbonate (104.4 g, 0.756 mol). Add acetonitrile (1000 mL) to the flask.

  • Stirring and Heating: Begin stirring the mixture to create a slurry. Heat the reactor contents to 40-45°C. The use of a mild base like potassium carbonate is crucial to neutralize the HF by-product generated during the reaction, preventing side reactions and corrosion.

  • Pyrrolidine Addition: In a separate beaker, dissolve pyrrolidine (53.8 g, 0.756 mol) in 200 mL of acetonitrile. Transfer this solution to the addition funnel.

  • Controlled Addition: Add the pyrrolidine solution dropwise to the heated reactor slurry over a period of 60-90 minutes. A slow addition rate is critical to control the reaction exotherm. Monitor the internal temperature and maintain it below 50°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 45-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1,2-difluoro-4-nitrobenzene) is consumed (typically 2-4 hours).

  • Reaction Quench and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing 2000 mL of cold deionized water with vigorous stirring. The product will precipitate as a yellow solid. This step effectively stops the reaction and separates the product from the solvent and water-soluble salts.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove any residual salts and acetonitrile.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected crude yield is typically in the range of 120-130 g.

Purification Protocol

Recrystallization is the preferred method for purification at this scale, offering an efficient way to achieve high purity.[7]

  • Solvent Selection: Ethanol is a suitable solvent for recrystallization. The product should be highly soluble in hot ethanol and sparingly soluble at room temperature or below.

  • Procedure: Transfer the crude, dry solid to a suitably sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. For maximum recovery, the flask can be further cooled in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C.

  • Expected Outcome: The final product should be a bright yellow crystalline solid with a purity of >98% (by HPLC). The typical purified yield is 85-95%.

Safety and Hazard Analysis

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles and a face shield.[8]

  • Skin Protection: Flame-retardant antistatic protective clothing and chemical-resistant gloves (nitrile or neoprene).

  • Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be required.[8]

Reagent Hazard Summary
SubstanceGHS PictogramsHazard StatementsKey Precautions
1,2-Difluoro-4-nitrobenzene GHS06, GHS08Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs.Avoid all contact. Handle in a closed system if possible. Potent lachrymator.
Pyrrolidine GHS02, GHS05, GHS07Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[9]Keep away from heat and ignition sources. Ground/bond container.[10] Do not breathe vapors.[9]
Acetonitrile GHS02, GHS07Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.Keep container tightly closed. Use explosion-proof equipment.
Potassium Carbonate GHS07Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation.Avoid breathing dust. Wash skin thoroughly after handling.
This compound GHS07 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled (by analogy to precursors).[11]Handle with care, assuming toxicity similar to starting materials. Avoid creating dust.
Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[9]

  • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9]

Characterization Data

  • Appearance: Bright yellow crystalline solid

  • Molecular Formula: C₁₀H₁₁FN₂O₂

  • Formula Weight: 210.20 g/mol [12]

  • Purity (HPLC): > 98%

  • Storage: Store at room temperature in a tightly sealed container, protected from light and moisture.[12]

Conclusion

The protocol described in this application note presents a reliable, scalable, and well-characterized method for the synthesis of this compound. By adhering to the principles of controlled reagent addition, careful temperature management, and appropriate safety measures, researchers and chemists can confidently produce this valuable chemical intermediate in high yield and purity.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrrolidine.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Chemsrc. (2025). This compound | CAS#:385380-74-5.
  • ECHEMI. (n.d.). 2-Fluoro-4-nitrophenol SDS, 403-19-0 Safety Data Sheets.
  • National Institutes of Health (NIH). (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • Vibrant Pharma Inc. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • ACS Publications. (n.d.). Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?
  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between...
  • Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • National Institutes of Health (NIH). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives...
  • Enamine. (n.d.). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization...
  • Google Patents. (n.d.). Process for the purification of crude pyrroles - EP0608688A1.
  • OSTI.gov. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-nitrophenyl)prop-2-en-1-one.

Sources

Application Notes and Protocols for the Purification of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key intermediate in medicinal chemistry and drug discovery.[1] The protocols outlined herein are designed to address common impurities encountered during its synthesis and to achieve high purity levels suitable for downstream applications. This document explores multiple purification strategies, including column chromatography and recrystallization, offering insights into the rationale behind procedural choices to ensure robust and reproducible results.

Introduction: Understanding the Molecule

This compound is a substituted aromatic amine with a molecular formula of C₁₀H₁₁FN₂O₂ and a molecular weight of 210.20 g/mol .[2] Its structure, featuring a pyrrolidine ring, a nitro group, and a fluorine atom on the phenyl ring, dictates its physicochemical properties and informs the selection of appropriate purification techniques. The presence of the basic pyrrolidine nitrogen and the polar nitro group makes this molecule amenable to various chromatographic and crystallization methods.[3][4]

Potential Impurities:

Synthetic preparations of this compound may contain various impurities, including:

  • Unreacted starting materials (e.g., 1,2-difluoro-4-nitrobenzene, pyrrolidine).

  • Isomeric byproducts.

  • Products of side reactions.

  • Degradation products.[5]

The choice of purification strategy will depend on the nature and quantity of these impurities.

Purification Strategy Overview

A multi-step purification strategy is often optimal, beginning with a primary purification technique to remove the bulk of impurities, followed by a final polishing step if higher purity is required.

Purification_Workflow A Crude Product B Column Chromatography A->B Primary Purification C Recrystallization B->C Polishing Step (Optional) E Analysis (TLC, HPLC, NMR) B->E D Pure Product (>98%) C->D D->E

Caption: General purification workflow for this compound.

Column Chromatography Protocols

Column chromatography is a highly effective method for separating this compound from impurities with different polarities.

Normal-Phase Chromatography on Silica Gel

Principle: Separation is based on the differential adsorption of the compound and impurities onto the polar silica stationary phase. Less polar compounds elute faster.

Challenge: The basicity of the pyrrolidine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing and poor separation.[3]

Mitigation Strategies:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape.[3][6]

  • Use of Amine-Functionalized Silica: This stationary phase provides a more alkaline environment, minimizing the strong interactions between the basic amine and the stationary phase, leading to better separation with less hazardous solvents.[3][7]

Protocol 3.1.1: Normal-Phase Chromatography with Mobile Phase Modification

Materials:

  • Silica gel (100-200 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass column

  • Fraction collector

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% TEA). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate + 0.1% TEA) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Reversed-Phase Chromatography

Principle: Separation is based on the partitioning of the compound and impurities between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. More polar compounds elute first.

Advantages: This technique can be particularly useful for separating polar, ionizable compounds.[6]

Protocol 3.2.1: Reversed-Phase Flash Chromatography

Materials:

  • C18-functionalized silica gel cartridge

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Ammonium hydroxide or formic acid (optional, for pH adjustment)

Procedure:

  • Column Equilibration: Equilibrate the C18 cartridge with the initial mobile phase (e.g., 90:10 Water:Acetonitrile).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent like DMSO and inject it onto the column.

  • Elution: Elute with a gradient of increasing organic solvent (Acetonitrile). A typical gradient might be from 10% to 90% Acetonitrile over 20-30 minutes.

  • Fraction Collection: Collect fractions based on UV absorbance or mass spectrometry detection.

  • Post-Purification: Combine the pure fractions. If the mobile phase contains a buffer, a liquid-liquid extraction or solid-phase extraction may be necessary to remove it before evaporating the solvents.

Table 1: Comparison of Chromatographic Techniques

ParameterNormal-Phase (Modified)Reversed-Phase
Stationary Phase Silica GelC18-Silica
Mobile Phase Hexane/Ethyl Acetate + TEAWater/Acetonitrile
Elution Order Less polar elutes firstMore polar elutes first
Best for Less polar impuritiesPolar impurities
Considerations Peak tailing without modifierBuffer removal may be needed

Recrystallization Protocol

Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity, assuming a suitable solvent can be found.[8][9]

Principle: This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[10]

Recrystallization_Steps A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities present) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling to Maximize Yield C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Step-by-step workflow for recrystallization.

Protocol 4.1: Solvent Screening and Recrystallization

Materials:

  • Various solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Hexane)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility.

    • Heat the test tubes with insoluble material. An ideal solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The formation of crystals upon cooling indicates a promising solvent. A good solvent system might be a mixture, such as Ethanol/Water or Toluene/Hexane.

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or primary solvent of a mixed system) dropwise while heating and stirring until the solid just dissolves.

    • If using a mixed solvent system, add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Re-heat to get a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Table 2: Potential Recrystallization Solvents

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
Ethanol High78Good solubility when hot, moderate when cold.
Isopropanol Medium82Good solubility when hot, lower when cold.
Toluene Low111Potentially good due to aromatic nature.
Ethyl Acetate Medium77May be a suitable single solvent.
Hexane Low69Likely a poor solvent, but useful as an anti-solvent.
Water High100Poor solubility, can be used as an anti-solvent with a miscible organic solvent.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques such as:

  • Thin Layer Chromatography (TLC): For rapid qualitative assessment of purity and to identify appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The purification of this compound can be effectively achieved through column chromatography or recrystallization. The choice of method depends on the specific impurity profile of the crude material. For mixtures with closely related impurities, a chromatographic approach, particularly with amine-functionalized silica or a modified mobile phase, is recommended. For crude products with a high initial purity, recrystallization offers a straightforward and scalable method to obtain highly pure material. Careful execution of these protocols and subsequent analytical verification will ensure the desired purity for successful application in research and development.

References

  • Biotage. (2023). When should amine-bonded columns be used for purification?[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • CrystEngComm. (n.d.). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Unknown. (n.d.). Recrystallization1.[Link]

  • ACS Publications. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.[Link]

  • Wikipedia. (n.d.). Pyrrolidine.[Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.[Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.[Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.[Link]

  • ResearchGate. (2014). (PDF) Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal.[Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]

Sources

chromatographic purification of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Chromatographic Purification of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Abstract

This comprehensive application note provides a detailed, field-proven guide for the , a key building block in medicinal chemistry and drug discovery.[1] Achieving high purity (>99%) for such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data.[2] This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind the chosen methodologies. We present a two-stage purification strategy, beginning with a robust, scalable preparative flash chromatography protocol for bulk purification, followed by an optimized High-Performance Liquid Chromatography (HPLC) method for final polishing and stringent purity analysis. This document is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification workflow.

Introduction: The Imperative for Purity

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific compound, this compound, serves as a versatile intermediate for introducing a fluoronitrophenyl moiety, which is of significant interest in the development of novel therapeutics. Impurities, such as unreacted starting materials or reaction byproducts, can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove structural analogs in downstream applications. Therefore, a robust and verifiable purification strategy is not merely a procedural step but a critical component of the research and development lifecycle.

This guide details a systematic approach, starting with an efficient bulk purification via automated flash chromatography, designed to remove major impurities. Subsequently, a high-resolution reversed-phase HPLC method is outlined for analytical purity assessment and, if necessary, semi-preparative isolation to achieve the highest possible purity standards (>99.5%).

Physicochemical Profile and Safety Considerations

Understanding the compound's properties is foundational to developing an effective purification strategy.

PropertyValueSource
Chemical Name This compound-
CAS Number 385380-74-5[3][4]
Molecular Formula C₁₀H₁₁FN₂O₂[3][5]
Molecular Weight 210.20 g/mol [3]
Appearance Expected to be a yellow or orange solid-
Expected Solubility Soluble in polar aprotic solvents (DCM, Ethyl Acetate, Acetone); moderately soluble in polar protic solvents (Methanol, Ethanol); poorly soluble in non-polar solvents (Hexanes, Heptane).[6][7]

Safety Precautions: This product should be handled only by personnel qualified in the use of potentially hazardous chemicals.[4] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

Overall Purification and Analysis Workflow

The purification strategy is designed as a multi-step process to ensure both efficiency and final purity. The workflow begins with the crude synthetic product and proceeds through preparative chromatography and rigorous analytical validation.

Purification Workflow crude Crude Synthetic Product tlc TLC Method Development (Scouting Eluent) crude->tlc flash Preparative Flash Chromatography (Bulk Purification) tlc->flash analysis TLC/HPLC Analysis of Fractions flash->analysis combine Combine Pure Fractions & Evaporate Solvent analysis->combine hplc_analysis Analytical RP-HPLC (Purity Check >95%?) combine->hplc_analysis hplc_analysis->flash Repurify nmr Structural Confirmation (¹H NMR, LC-MS) hplc_analysis->nmr Purity OK final_product Purified Product (>99% Purity) nmr->final_product

Caption: A systematic workflow for the purification and validation of this compound.

Part 1: Preparative Purification by Flash Chromatography

Flash chromatography is the workhorse technique for purifying gram-to-kilogram quantities of organic compounds in a research setting.[8] It utilizes positive pressure to accelerate solvent flow through a column packed with a solid adsorbent, typically silica gel, enabling rapid and efficient separations.[8][9]

Principle of Separation

This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture. Compounds separate based on their relative affinity for the stationary phase.[8] More polar compounds, like potential baseline impurities, will adsorb more strongly to the silica and elute later. Less polar compounds will travel through the column more quickly. This compound is a moderately polar compound, and its elution is controlled by carefully selecting the polarity of the mobile phase.

Materials and Equipment
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).[9]

  • Solvents: Reagent-grade or HPLC-grade Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

  • Apparatus: Flash chromatography system (automated or manual), glass column, TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp (254 nm).

  • Crude Sample: this compound from synthesis.

Detailed Experimental Protocol

Step 1: TLC Method Development (Eluent Scouting) The causality behind this step is to identify a solvent system that provides optimal separation before committing the bulk sample to the column. The target is an Rf value between 0.20 and 0.35 for the desired compound, which balances resolution and elution time.[10]

  • Prepare several small beakers with varying ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Dissolve a tiny amount of the crude material in dichloromethane (DCM) or EtOAc.

  • Using a capillary tube, spot the dissolved crude material onto separate TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system where the main product spot has an Rf value of ~0.25. For this compound, a system of 80:20 Hexanes:EtOAc is a good starting point.

Step 2: Sample Preparation (Dry Loading) Dry loading is superior to liquid loading when a compound has limited solubility in the initial, non-polar mobile phase, as it prevents band broadening and improves resolution.[11][12]

  • Dissolve ~1 gram of the crude product in a minimal amount of a volatile solvent like DCM or acetone in a round-bottom flask.

  • Add 2-3 grams of silica gel to the flask.

  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[9]

Step 3: Column Packing and Elution

  • Select a column size appropriate for the amount of sample (a 40g silica column is suitable for 1g of crude material).

  • Pack the column with silica gel using the initial mobile phase (e.g., 95:5 Hexanes:EtOAc) to create a stable, homogenous packed bed.

  • Carefully add the dry-loaded sample as a uniform layer on top of the packed bed.

  • Begin the elution. A gradient elution is highly recommended for complex mixtures to ensure good separation.[11]

  • Run a linear gradient from a low-polarity mobile phase to a higher-polarity one.

Gradient Profile for Flash Chromatography
Step Mobile Phase Composition (Hexanes:EtOAc)
Equilibration 95:5
Sample Elution Linear Gradient from 95:5 to 70:30 over 10 column volumes (CV)
Column Wash 50:50

Step 4: Fraction Collection and Analysis

  • Collect fractions throughout the run.

  • Spot every few fractions onto a TLC plate and elute with the system determined in Step 1.

  • Combine all fractions that show a single, clean spot corresponding to the product's Rf value.

  • Concentrate the combined pure fractions under reduced pressure to yield the purified product.

Part 2: High-Purity Analysis by Reversed-Phase HPLC

HPLC is an indispensable tool for the final purity assessment, offering superior resolution to flash chromatography. We use a reversed-phase (RP-HPLC) method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This technique is considered a stability-indicating method, capable of separating the drug from its degradation products.[13][14]

Instrumentation and Conditions
ParameterCondition
Instrument Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Run Time 20 minutes
Analytical Protocol
  • Sample Preparation: Prepare a stock solution of the purified compound from Part 1 in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution 10-fold with a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution: A gradient is used to ensure the elution of any potential impurities with different polarities.

Time (min)% Mobile Phase B (Acetonitrile)
0.040
15.095
17.095
17.140
20.040
  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100. The target purity for most applications is >99.0%.

Part 3: Orthogonal Purity and Structural Confirmation

Relying on a single analytical technique is insufficient for unequivocally establishing purity. Orthogonal methods, which rely on different chemical or physical principles, are required for robust validation.[2][15]

  • ¹H NMR Spectroscopy: This technique confirms the chemical structure of the purified compound. The absence of signals corresponding to impurities provides strong evidence of purity.[16] The sample should be dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectrum should match the expected structure of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms the molecular weight of the compound, providing further evidence of its identity.[15] Using the HPLC method described above with a mass spectrometer detector, the primary peak should exhibit a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.

Troubleshooting Common Purification Issues

ProblemPotential CauseRecommended Solution
Poor Separation / Overlapping Peaks Incorrect mobile phase polarity.[10]Re-optimize the eluent using TLC. For flash, try a shallower gradient. For HPLC, adjust the gradient slope or try a different organic modifier (e.g., methanol).
Band Broadening in Flash Chromatography Sample was poorly soluble in the mobile phase; column was packed improperly.Use the dry loading technique described in section 4.3.[12] Ensure the column is packed evenly without cracks or channels.[11]
Tailing Peaks in HPLC Secondary interactions with residual silanols on the column; acidic/basic nature of the analyte.The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase helps to protonate silanols and the basic pyrrolidine nitrogen, leading to sharper peaks.
No Compound Eluting Mobile phase is too non-polar; compound is unstable on silica.Increase the polarity of the mobile phase significantly (column wash). If instability is suspected, consider using a different stationary phase like alumina or deactivated silica.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the purification of this compound. By integrating a scalable flash chromatography protocol with a high-resolution analytical HPLC method and orthogonal structural confirmation, researchers can confidently and reproducibly obtain this key intermediate with the high degree of purity required for demanding applications in drug discovery and chemical synthesis.

References

  • Chromatography Today. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Cape Town, Department of Chemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Google Patents. (1996). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Cui, W., & Liu, H. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737438, 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • PubMed. (2002). Novel ligands for the affinity-chromatographic purification of antibodies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]

  • Waters. (n.d.). Developing Analytical Chromatographic Methods for Pharmaceutical Stability Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Retrieved from [Link]

  • ResearchGate. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Retrieved from [Link]

  • PubMed. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • ScienceDirect. (2013). Trends in Analytical chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guidelines for drinking-water quality - Analytical methods and achievability. Retrieved from [Link]

  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:385380-74-5. Retrieved from [Link]

  • PubMed Central. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (2014). A Stability-Indicating High Performance Liquid Chromatographic Assay for the Simultaneous Determination of Pyri. Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to developing a robust crystallization protocol for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key building block in contemporary drug discovery. The pyrrolidine scaffold is prevalent in numerous FDA-approved drugs, making the control of its physical properties paramount.[1][2] This guide moves beyond a simple set of instructions, delving into the foundational principles of crystallization, systematic solvent screening, and detailed, optimized protocols. We address the critical issue of polymorphism and outline essential analytical techniques for the characterization of the final crystalline solid. The methodologies presented herein are designed for researchers, chemists, and drug development professionals aiming to produce high-purity, crystalline this compound with consistent and reproducible physicochemical attributes.

Foundational Principles: The Science of Crystallization

Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice structure. In the context of active pharmaceutical ingredients (APIs) and intermediates, it is the most critical unit operation for purification and particle engineering.

The Theory of Recrystallization

The primary technique explored is recrystallization, which leverages the differential solubility of a compound in a given solvent at varying temperatures. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, leaving the majority of impurities behind in the solution (mother liquor).

The Critical Role of Solvent Selection

The choice of solvent is the most influential parameter in a crystallization process.[4] An ideal solvent should:

  • Exhibit high solvating power for the target compound at elevated temperatures.

  • Exhibit low solvating power for the target compound at ambient or sub-ambient temperatures.

  • Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.

  • Be chemically inert with respect to the target compound.

  • Be volatile enough for easy removal from the final crystalline product.

  • Possess a boiling point below the melting point of the target compound.

Solvent polarity plays a key role, often summarized by the adage "like dissolves like."[4] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Polymorphism: The Hidden Variable

Polymorphism is the ability of a solid material to exist in two or more different crystal lattice arrangements.[5] These distinct forms, or polymorphs, are chemically identical but can exhibit significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting a drug's bioavailability.[6]

  • Melting Point and Stability: Influencing manufacturing processes and shelf-life.[6][7]

  • Mechanical Properties: Impacting tablet formulation and processing.

It is a critical consideration in pharmaceutical development, as an uncontrolled conversion from a metastable form to a more stable, less soluble form can have disastrous consequences.[5][6] The crystallization process parameters—including the solvent, cooling rate, and temperature—are primary determinants of which polymorphic form is produced. Therefore, a robust protocol must be designed to consistently yield the same, thermodynamically stable polymorph.[6]

Material Characterization and Pre-analysis

Before developing a crystallization protocol, it is essential to understand the basic properties of the starting material.

Physicochemical Properties

A summary of the key properties for this compound is provided below.

PropertyValueSource
CAS Number 385380-74-5[8]
Molecular Formula C₁₀H₁₁FN₂O₂[8]
Molecular Weight 210.20 g/mol [8]
Appearance Typically a yellow or orange solidGeneral
Storage Conditions Room Temperature[8]
Initial Purity Assessment

The purity of the crude or amorphous starting material should be assessed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of significant impurities can inhibit crystallization or lead to the formation of an impure product.

Protocol Development: Systematic Solvent Screening

A systematic solvent screening is the first practical step to identify a suitable crystallization solvent or solvent system. This is typically performed on a small scale (10-50 mg).

General Solvent Screening Protocol
  • Place a small, known amount of this compound into a small test tube or vial.

  • Add a common solvent (see Table 2) dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the boiling point of the solvent. Continue adding solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod to induce nucleation.

  • If crystals form, place the vial in an ice-water bath to maximize the yield.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.

Representative Solvent Screening Results

The following table presents hypothetical but expected outcomes for the solvent screening of a typical aromatic nitro compound like this compound.

SolventPolaritySolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Heptane Non-polarInsolubleInsolubleN/APoor single solvent. Potential anti-solvent.
Toluene Non-polarSparingly SolubleSolubleGood crystal formationPromising Candidate
Ethyl Acetate PolarSolubleVery SolublePoor recovery, compound remains in solutionPoor single solvent.
Acetone PolarVery SolubleVery SolubleNo crystals, compound is too solublePoor single solvent. Potential for anti-solvent method.
Isopropanol PolarSparingly SolubleSolubleExcellent, well-formed crystalsExcellent Candidate
Ethanol PolarSolubleVery SolublePoor recovery, some crystal formationModerate candidate.
Water PolarInsolubleInsolubleN/APoor single solvent. Excellent anti-solvent.

Optimized Crystallization Protocols & Workflow

The following protocols are based on the principles and screening results discussed.

General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Finishing Dissolution 1. Dissolution (Crude solid in hot solvent) HotFiltration 2. Hot Filtration (Optional) (Removes insoluble impurities) Dissolution->HotFiltration Crystallization 3. Supersaturation (Cooling or Anti-solvent Addition) HotFiltration->Crystallization Nucleation 4. Nucleation & Growth (Formation of pure crystals) Crystallization->Nucleation Isolation 5. Isolation (Vacuum Filtration) Nucleation->Isolation Drying 6. Drying (Removes residual solvent) Isolation->Drying Analysis 7. Analysis (XRPD, DSC, MP) Drying->Analysis

Caption: General workflow for purification via recrystallization.

Protocol A: Cooling Crystallization from Isopropanol (IPA)

This protocol is recommended for achieving high purity and well-defined crystals.

  • Dissolution: In a suitable flask, add crude this compound. Add Isopropanol (approx. 5-10 mL per gram of solid) and heat the mixture to reflux (approx. 82 °C) with stirring until all the solid dissolves. If needed, add more IPA sparingly to achieve full dissolution.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling is crucial for the formation of large, pure crystals. Crystallization should commence as the solution cools.

  • Maturation: Once the solution has reached room temperature, stir the resulting slurry for an additional 1-2 hours to improve crystal structure and maximize yield.

  • Full Precipitation: Cool the flask in an ice-water bath (0-5 °C) for at least 1 hour to ensure maximum precipitation of the product.

  • Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of cold IPA to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization from Acetone/Water

This method is useful if the compound is too soluble in all common solvents or if cooling crystallization gives poor recovery.

  • Dissolution: At room temperature, dissolve the crude this compound in the minimum amount of acetone required for full dissolution (e.g., 3-5 mL per gram).

  • Anti-Solvent Addition: While stirring the acetone solution vigorously, slowly add deionized water (the anti-solvent) dropwise. The solution will become turbid at the point of addition, indicating the onset of precipitation.

  • Precipitation: Continue adding water until precipitation appears complete or the ratio of Acetone:Water is approximately 1:2 or 1:3 (v/v).

  • Maturation: Stir the resulting slurry at room temperature for 1-2 hours to allow for full precipitation and crystal maturation.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the cake thoroughly with deionized water to remove acetone and any water-soluble impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. Note that drying may take longer due to the higher boiling point of water.

Characterization of the Crystalline Product

After crystallization, the final product must be analyzed to confirm its chemical identity, purity, and solid form.

  • Melting Point (MP): A sharp, narrow melting point range is a classic indicator of high purity.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) of the material by providing a unique diffraction pattern, or "fingerprint," for a given crystal lattice.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.

  • Spectroscopy (NMR, FTIR): Confirms the chemical structure of the molecule and ensures the absence of residual solvents.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Solution(s)
No Crystals Form Upon Cooling Solution is not sufficiently saturated; cooling too fast; high impurity level.Boil off some solvent to increase concentration; cool much slower; try scratching the flask; add a seed crystal from a previous batch.
"Oiling Out" / Amorphous Oil Compound's melting point is lower than the boiling point of the solvent; solution is too concentrated; cooling too rapidly.Re-heat the solution and add more solvent; ensure slow cooling; switch to a lower-boiling point solvent.
Poor Recovery / Low Yield Compound is too soluble in the cold solvent; insufficient cooling time.Use a less-solvating solvent; ensure the slurry is cooled in an ice bath for an adequate time (>1 hr); consider using an anti-solvent system.
Colored Impurities in Crystals Impurities co-crystallized with the product.A second recrystallization may be necessary; consider a pre-treatment step with activated carbon during the hot dissolution phase to adsorb colored impurities (use with caution).

References

  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Home. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Gong, J., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320. [Link]

  • Kumar, L. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online. [Link]

  • (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. [Link]

  • Yadav, M., et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Kalainathan, S., et al. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). PubMed. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

  • Awasthi, S. K., et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SNAR-FNPP-001

Last Updated: January 11, 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. This molecule is a key intermediate in various drug discovery programs, and its efficient synthesis is critical. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity.

This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. We will delve into the reaction mechanism, explore common pitfalls, and provide clear, actionable solutions.

Part 1: The 'Why' - Understanding the SNAr Mechanism

The synthesis of this compound proceeds via a well-established SNAr mechanism. A deep understanding of this process is fundamental to troubleshooting.[1][2] The reaction is not a single-step event but a two-step addition-elimination process.[2]

  • Nucleophilic Attack: The reaction begins with the pyrrolidine (the nucleophile) attacking the electron-deficient carbon atom bonded to the fluorine on the 2-fluoro-4-nitrobenzene ring. This step is typically the rate-determining step of the reaction.[3][4]

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][5] The stability of this complex is crucial for the reaction to proceed.

  • Role of the Nitro Group: The electron-withdrawing nitro group (NO₂) at the para position is essential. It powerfully stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms.[1][5] Without this group, the reaction would be significantly slower or not occur at all.

  • Elimination & Re-aromatization: In the final, typically fast step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The high electronegativity of the fluorine atom makes the attached carbon more electrophilic and susceptible to attack.[5][6] This inductive effect, combined with the fact that C-F bond breakage is not the rate-limiting step, is why fluorine is an excellent leaving group in SNAr reactions, often better than other halogens like chlorine or bromine.[4][6][7]

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low or No Yield Observed Check_Temp Is Reaction Temperature Sufficient? (e.g., > 60 °C) Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic? (DMF, DMSO) Check_Temp->Check_Solvent Yes Sol_Temp Increase Temperature Incrementally (e.g., 80-100 °C) Check_Temp->Sol_Temp No Check_Base Is a Base Present? (e.g., K₂CO₃) Check_Solvent->Check_Base Yes Sol_Solvent Switch to Anhydrous DMF or DMSO Check_Solvent->Sol_Solvent No Check_H2O Are Conditions Anhydrous? Check_Base->Check_H2O Yes Sol_Base Add 2-3 eq. of Anhydrous K₂CO₃ Check_Base->Sol_Base No Sol_H2O Use Anhydrous Reagents/Solvent Under Inert Atmosphere Check_H2O->Sol_H2O No Success Yield Improved Check_H2O->Success Yes Sol_Temp->Success Sol_Solvent->Success Sol_Base->Success Sol_H2O->Success

Sources

Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 1-(2-fluoro-4-nitrophenyl)pyrrolidine is a critical step in the development of various pharmaceutical agents and research chemicals. The pyrrolidine moiety is a common feature in many FDA-approved drugs.[1][2] This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis, with a focus on identifying and mitigating impurities.

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[3] This typically involves the reaction of a di-substituted fluoronitrobenzene, such as 1,2-difluoro-4-nitrobenzene, with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the amine.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my yield of this compound unexpectedly low?

Potential Cause 1: Incomplete Reaction

A common reason for low yields is an incomplete reaction. The SNAr reaction kinetics can be influenced by several factors.

  • Solution:

    • Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material, 1,2-difluoro-4-nitrobenzene.[6]

    • Temperature and Time Optimization: The reaction is often conducted at elevated temperatures, for instance, in DMF at 100°C for 12 hours.[7] If the reaction is sluggish, consider a moderate increase in temperature or an extension of the reaction time. However, be cautious as excessive heat can lead to the formation of degradation products.

Potential Cause 2: Competing Side Reactions

Side reactions can significantly consume starting materials and reduce the yield of the desired product.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of pyrrolidine can lead to the formation of a disubstituted byproduct (see Question 3). A slight excess of the amine (e.g., 1.1 to 1.3 equivalents) is often optimal.

    • Base Selection: The choice of base is crucial. While a base like potassium carbonate is commonly used to scavenge the HF generated during the reaction, a stronger, non-nucleophilic base might be beneficial in certain solvent systems to prevent unwanted side reactions.[7]

Question 2: I'm observing a significant impurity with a similar polarity to my product, making purification difficult. What could it be?

Potential Cause: Formation of a Regioisomer

When using 1,2-difluoro-4-nitrobenzene as the starting material, the incoming pyrrolidine can attack at either the C1 or C2 position, leading to the formation of a regioisomeric impurity, 1-(4-fluoro-2-nitrophenyl)pyrrolidine. The nitro group activates both ortho and para positions, but the substitution at the C2 position is generally favored.[8]

  • Solution:

    • Reaction Temperature Control: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

    • Purification Strategy:

      • Chromatography: Careful column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) can often separate the two isomers.

      • Recrystallization: If a suitable solvent is found, fractional crystallization can be an effective method for separating the desired product from its regioisomer.

Question 3: My mass spectrometry analysis shows an impurity with a higher molecular weight than my product. What is it?

Potential Cause: Disubstituted Byproduct Formation

The presence of a higher molecular weight impurity often indicates the formation of the disubstituted byproduct, 1,2-di(pyrrolidin-1-yl)-4-nitrobenzene. This occurs when a second molecule of pyrrolidine displaces the remaining fluorine atom on the aromatic ring of the desired product.[8]

  • Solution:

    • Control Pyrrolidine Stoichiometry: The most effective way to minimize the formation of this byproduct is to use a controlled amount of pyrrolidine. Using a large excess of the amine will drive the reaction towards disubstitution. A stoichiometry of 1.1 to 1.3 equivalents of pyrrolidine relative to 1,2-difluoro-4-nitrobenzene is a good starting point.

Question 4: My final product has a persistent yellow or brownish color. What is the source of this coloration and how can I remove it?

Potential Cause 1: Residual Starting Material or Nitro-Aromatic Impurities

Nitro-aromatic compounds are often colored. The presence of unreacted 1,2-difluoro-4-nitrobenzene or other nitro-containing impurities can impart a color to the final product.

  • Solution:

    • Efficient Purification: Ensure complete removal of starting materials and colored byproducts through meticulous chromatography or recrystallization.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The solution should then be filtered through a pad of celite before solvent removal.

Potential Cause 2: Degradation Products

Prolonged exposure to high temperatures or certain reagents can lead to the degradation of the product or starting materials, forming colored impurities.

  • Solution:

    • Minimize Reaction Time and Temperature: Optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical parameters to control during the synthesis of this compound?

The most critical parameters are:

  • Stoichiometry: The ratio of pyrrolidine to 1,2-difluoro-4-nitrobenzene directly impacts the formation of the disubstituted byproduct.

  • Temperature: Reaction temperature influences the reaction rate and can affect the regioselectivity and the formation of degradation products.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to increased impurity formation.

FAQ 2: What is the most effective method for purifying the final product?

Column chromatography is generally the most effective method for purifying this compound, as it can separate the desired product from unreacted starting materials, the regioisomer, and the disubstituted byproduct. Recrystallization can also be a highly effective technique if a suitable solvent system is identified.

FAQ 3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the identity and purity of the final product:[9][10]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities.[12]

FAQ 4: What are some key safety considerations for this synthesis?

  • 1,2-Difluoro-4-nitrobenzene: This is a toxic and irritant compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Pyrrolidine: This is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Solvents: Many of the solvents used in this synthesis (e.g., DMF) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before starting the experiment.

Summary of Common Impurities

Impurity NameStructureMolecular Weight ( g/mol )Potential Source
1,2-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09Unreacted starting material
PyrrolidineC₄H₉N71.12Unreacted starting material
1-(4-Fluoro-2-nitrophenyl)pyrrolidineC₁₀H₁₁FN₂O₂210.21Regioisomeric byproduct
1,2-di(pyrrolidin-1-yl)-4-nitrobenzeneC₁₄H₁₉N₃O₂261.32Disubstituted byproduct

Reaction Pathway and Impurity Formation

SM 1,2-Difluoro-4-nitrobenzene Product This compound SM->Product Main Reaction (SNAr) Regioisomer 1-(4-Fluoro-2-nitrophenyl)pyrrolidine SM->Regioisomer Side Reaction (Regioisomer Formation) Pyrrolidine Pyrrolidine Pyrrolidine->Product Main Reaction (SNAr) Pyrrolidine->Regioisomer Side Reaction (Regioisomer Formation) Disubstituted 1,2-di(pyrrolidin-1-yl)-4-nitrobenzene Pyrrolidine->Disubstituted Side Reaction (Disubstitution) Product->Disubstituted Side Reaction (Disubstitution)

Caption: Synthetic pathway and formation of common impurities.

References

  • Reaction Chemistry & Engineering. An automated platform for the study of reaction kinetics in continuous flow. [Link]

  • ACS Publications. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed Central. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. [Link]

  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • PubChem. 1,2-Difluoro-4-nitrobenzene. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Novel NMR Approach to Assessing Gene Transfection: 4-Fluoro-2-Nitrophenyl-β-D-Galactopyranoside as a Prototype Reporter Molecule for β-Galactosidase. [Link]

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Technical Support Center: A Guide to Improving the Purity of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block and seek to achieve the highest possible purity in their work. The pyrrolidine moiety is a prevalent core structure in many biologically active and medicinal molecules, making the quality of its derivatives paramount for successful research and development.[1][2][3][4]

This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction.[5][6]

Question: My final product is a dark-colored oil or a low-melting, waxy solid, not the expected crystalline solid. What is the likely cause?

Answer: This is a common issue that typically points to the presence of impurities. Several factors could be at play:

  • Residual Solvents: The most common cause is trapped solvent from the workup or purification steps. Solvents like ethyl acetate, dichloromethane, or even water can significantly depress the melting point and prevent crystallization.

    • Solution: Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40°C) if the compound is stable, for several hours or overnight.

  • Unreacted Starting Materials: The presence of unreacted 1,2-difluoro-4-nitrobenzene or excess pyrrolidine can lead to an impure, oily product. Pyrrolidine, being a basic liquid, is a particularly common culprit.[7]

    • Solution: An acidic wash (e.g., with 1M HCl) during the aqueous workup will protonate and remove the basic pyrrolidine into the aqueous layer. Unreacted 1,2-difluoro-4-nitrobenzene can be removed via recrystallization or column chromatography.

  • Formation of Byproducts: The synthesis can generate side products that interfere with crystallization. A common byproduct is the di-substituted product, 1,4-dinitro-2,5-di(pyrrolidin-1-yl)benzene, formed if the reaction temperature is too high or excess pyrrolidine is used.

    • Solution: Careful control of reaction stoichiometry and temperature is crucial. Purification via flash column chromatography is highly effective at separating these closely related impurities.[8]

Question: My NMR/LC-MS analysis shows multiple unexpected peaks. How can I identify the impurities?

Answer: Identifying impurities is key to selecting the right purification strategy. Here are the most probable species and their characteristics:

Impurity Identification Clues Reason for Formation
1,2-Difluoro-4-nitrobenzene Signals in the aromatic region of the ¹H NMR will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The mass spectrum will show its corresponding molecular ion peak.Incomplete reaction.
Pyrrolidine Broad singlet in the ¹H NMR around 1.8 ppm (CH₂) and 2.9 ppm (NCH₂). It is often difficult to see in LC-MS unless using specific conditions.[7][9]Excess reagent used; inefficient aqueous wash.
Di-substituted byproduct Complex aromatic signals in the ¹H NMR and a higher molecular weight peak in the mass spectrum.Reaction temperature too high, prolonged reaction time, or significant excess of pyrrolidine.
Positional Isomer If starting with 1,4-difluoro-2-nitrobenzene, the corresponding 1-(4-fluoro-2-nitrophenyl)pyrrolidine isomer could be present.[10] This isomer will have a distinct NMR spectrum and LC retention time.Use of incorrect starting material.

Question: The yield of my product is significantly lower after purification. How can I improve recovery?

Answer: Low recovery is often a trade-off for high purity, but it can be optimized.

  • During Recrystallization:

    • Solvent Choice: The ideal solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, you will lose a significant amount in the mother liquor. Perform small-scale solvent screening (e.g., with isopropanol, ethanol, hexanes, ethyl acetate mixtures) to find the optimal system.

    • Cooling Process: Crashing the product out of solution by cooling too quickly can trap impurities and reduce the quality of the crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.

  • During Column Chromatography:

    • Column Loading: Overloading the column is a primary cause of poor separation and mixed fractions. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.

    • Solvent System (Eluent): The polarity of the eluent is critical. An eluent that is too polar will cause all compounds to elute quickly with poor separation. An eluent that is not polar enough will result in very slow elution and broad peaks. Aim for an Rƒ value of 0.2-0.3 for your target compound on a TLC plate using the chosen solvent system.[11]

    • Dry Loading: If your compound has limited solubility in the eluent, it may be beneficial to "dry load" it onto the column.[12] This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]

Section 2: Detailed Purification Protocols

Protocol 2.1: High-Purity Recrystallization

This protocol is effective when the crude product is already of moderate purity (>85%) and crystalline.

  • Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes mixture) to each. The ideal solvent will fully dissolve the product upon heating but show significant crystal formation upon cooling to room temperature and then in an ice bath. Isopropanol is often a good starting point.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. Add the solvent in small portions, allowing the solution to heat and stir between additions.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Characterize the final product by melting point, NMR, and/or LC-MS to confirm purity.

Protocol 2.2: Flash Column Chromatography

This method is ideal for separating the desired product from starting materials and byproducts when recrystallization is ineffective.[13][14]

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of ethyl acetate and hexanes is common for compounds of this polarity. The goal is to find a solvent ratio that gives your desired product an Rƒ value of approximately 0.2-0.3.[11]

  • Column Packing: Prepare a glass column packed with silica gel in your chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often effective but can slow elution).[11] Carefully apply the solution to the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting section.[12]

  • Elution: Add the eluent to the column and apply positive pressure (using compressed air or nitrogen) to push the solvent through the silica gel.[8]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of solvent. Confirm purity via analytical methods.

Section 3: Visual Workflows and Data

Diagram 1: Synthesis and Impurity Formation Pathway

cluster_reactants Starting Materials SM1 1,2-Difluoro-4-nitrobenzene Cond Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat SM1->Cond SM2 Pyrrolidine SM2->Cond Prod This compound (Desired Product) Cond->Prod Imp1 Unreacted SM1 Cond->Imp1 Incomplete Reaction Imp2 Excess SM2 Cond->Imp2 Excess Reagent Imp3 Di-substituted Product Prod->Imp3 Excess Pyrrolidine or High Temp

Caption: Reaction scheme for the synthesis of the target compound and potential impurity pathways.

Diagram 2: Purification Decision Workflow

Start Crude Product TLC Analyze by TLC/NMR Start->TLC MultipleSpots Multiple Spots / Oily? TLC->MultipleSpots CheckPurity Purity >95% and Crystalline? Recrystallize Recrystallization CheckPurity->Recrystallize No End Pure Product CheckPurity->End Yes Recrystallize->End Column Flash Column Chromatography Column->End MultipleSpots->CheckPurity No (One Major Spot) MultipleSpots->Column Yes

Caption: A decision tree to guide the selection of an appropriate purification method.

Table 1: Physical and Chemical Properties

Compound Formula MW ( g/mol ) Typical Appearance Purity (%)
This compoundC₁₀H₁₁FN₂O₂210.21Yellow to orange crystalline solid>97%[15]
1,2-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09Colorless to yellow liquid/solidN/A
PyrrolidineC₄H₉N71.12Colorless liquidN/A[7]

Section 4: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to maintain its purity? A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct light. Room temperature storage is generally acceptable.[15] Long-term exposure to moisture or light can potentially lead to degradation.

Q2: What are the primary safety precautions for handling this compound and its precursors? A2: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The starting material, 1,2-difluoro-4-nitrobenzene, is an irritant. Pyrrolidine is flammable, corrosive, and harmful.[7] Review the Safety Data Sheet (SDS) for all reagents before beginning work.

Q3: Can other purification techniques like preparative HPLC be used? A3: Yes, preparative HPLC is a powerful tool for achieving very high purity, especially for small quantities or for separating very closely related isomers. However, it is generally more expensive and lower-throughput than recrystallization or flash chromatography, making it better suited for final polishing steps or for very challenging separations.

References

  • Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]

  • Patsnap. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. [Link]

  • PubChem, National Institutes of Health. 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ResearchGate. Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]

  • Biotage. Setting up flash chromatography in your laboratory – faster workflows for better purifications. [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem, National Institutes of Health. Dinitrofluorobenzene. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • Pharm D Guru. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • National Center for Biotechnology Information. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. This guide is designed to provide expert advice and troubleshooting strategies for common issues encountered during this synthetic procedure. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the reaction of a di-substituted fluoronitrobenzene, typically 2,4-difluoronitrobenzene or 1-bromo-2-fluoro-5-nitrobenzene, with pyrrolidine.[1][3]

The reaction proceeds via a stepwise addition-elimination mechanism.[4][5] The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. Pyrrolidine, acting as the nucleophile, attacks the carbon atom bearing a halogen (fluorine or bromine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] Subsequently, the leaving group (fluoride or bromide anion) is eliminated, restoring the aromaticity of the ring and yielding the desired product. Due to the high electronegativity of fluorine, it is generally a poor leaving group; however, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of the nitro group.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q2: I'm getting a very low yield, or no product at all. What are the likely causes and how can I fix it?

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: The SNAr reaction often requires elevated temperatures to overcome the activation energy barrier.[3] If the reaction is sluggish, consider increasing the temperature. A typical range for this reaction in a solvent like DMF is around 100 °C.[3]

  • Ineffective Base: A base, such as potassium carbonate (K2CO3), is crucial to neutralize the hydrofluoric acid (HF) or hydrobromic acid (HBr) formed during the reaction.[3] This prevents the protonation of pyrrolidine, which would render it non-nucleophilic. Ensure the base is anhydrous and added in sufficient stoichiometric excess (typically 2-3 equivalents).

  • Poor Solvent Quality: The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they can solvate the potassium carbonate and facilitate the reaction.[3] Ensure the solvent is anhydrous, as water can react with the starting materials and the base.

  • Degraded Starting Materials: Verify the purity of your starting materials, 2,4-difluoronitrobenzene (or the bromo-fluoro equivalent) and pyrrolidine. Pyrrolidine can be hygroscopic and may have absorbed water from the atmosphere. Distillation of pyrrolidine may be necessary if its purity is questionable.

Problem 2: Formation of Side Products

Q3: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the possible side reactions?

The formation of side products is a common issue, primarily due to the reactivity of the starting materials and intermediates.

Potential Side Reactions & Mitigation Strategies:

  • Bis-substitution: A significant side product can be the bis-adduct, where a second molecule of pyrrolidine displaces the remaining fluorine atom on the aromatic ring.[1]

    • Solution: To minimize this, use a controlled stoichiometry of pyrrolidine (e.g., 1.1 to 1.5 equivalents).[1] Adding the pyrrolidine slowly to the reaction mixture can also help maintain a low concentration of the nucleophile, favoring the mono-substituted product.

  • Reaction at the para-Position: In the case of 2,4-difluoronitrobenzene, there is a possibility of pyrrolidine attacking the fluorine at the para-position to the nitro group, leading to the formation of 1-(4-fluoro-2-nitrophenyl)pyrrolidine.[1]

    • Solution: The fluorine atom ortho to the nitro group is generally more activated towards nucleophilic attack. However, controlling the reaction temperature can influence the regioselectivity. Lowering the temperature may favor the desired ortho-substitution.

Problem 3: Difficult Purification

Q4: I'm struggling to purify the final product. What are the recommended methods?

Purification of this compound can be challenging due to the potential presence of unreacted starting materials and side products.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically diluted with water, which often causes the product to precipitate as a solid.[3] This initial precipitation helps to remove the inorganic salts and the DMF solvent.

  • Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with water to remove any remaining inorganic impurities.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is an effective method for obtaining a highly pure product.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative. A solvent system of ethyl acetate and hexanes is commonly used for elution. High-performance liquid chromatography (HPLC) can also be employed for purification, especially for smaller scale reactions.[6]

Technique Advantages Disadvantages
Precipitation Simple, removes inorganic salts and polar solvents.May not remove organic impurities effectively.
Recrystallization Can yield highly pure crystalline product.Product loss in the mother liquor.
Column Chromatography Excellent separation of closely related compounds.Can be time-consuming and requires larger volumes of solvent.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 1-Bromo-2-fluoro-5-nitrobenzene

  • Pyrrolidine

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

Procedure:

  • To a stirred solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) in anhydrous DMF, add pyrrolidine (1.3 eq) followed by anhydrous potassium carbonate (3.0 eq).[3]

  • Heat the reaction mixture to 100 °C and maintain for 12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with deionized water.

  • A yellow solid should precipitate. Filter the solid and wash it thoroughly with water.

  • Dry the solid under vacuum to afford the crude this compound.

  • Further purify the crude product by recrystallization or column chromatography as needed.

Analytical Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[7] The proton NMR spectrum should show characteristic signals for the aromatic protons and the pyrrolidine ring protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[3][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm-1) and the C-F bond.

Visualizing the Process

Reaction Workflow

Synthesis_Workflow reagents Reagents: 1-Bromo-2-fluoro-5-nitrobenzene Pyrrolidine K2CO3 DMF reaction Reaction: 100 °C, 12 h reagents->reaction 1. Mix workup Work-up: Water Quench Precipitation reaction->workup 2. Cool & Quench filtration Filtration & Washing workup->filtration 3. Isolate Crude purification Purification: Recrystallization or Column Chromatography filtration->purification 4. Purify analysis Analysis: NMR, MS, IR purification->analysis 5. Characterize product Pure Product: This compound analysis->product 6. Final Product Troubleshooting_Tree start Low or No Yield? check_temp Is Reaction Temp > 100°C? start->check_temp Yes check_base Is Base Anhydrous & in Excess? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Anhydrous & Polar Aprotic? check_base->check_solvent Yes add_base Use Fresh, Dry Base in 2-3 eq. check_base->add_base No check_reagents Are Starting Materials Pure? check_solvent->check_reagents Yes use_dry_solvent Use Anhydrous DMF or DMSO check_solvent->use_dry_solvent No purify_reagents Purify/Distill Reagents check_reagents->purify_reagents No success Problem Solved check_reagents->success Yes increase_temp->success add_base->success use_dry_solvent->success purify_reagents->success

Caption: A decision tree to diagnose and resolve low yield issues in the synthesis.

References

  • Royal Society of Chemistry. (2016). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of pyrrolidine-2,4-diones. Retrieved from [Link]

  • NIH. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Retrieved from [Link]

  • Dove Press. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • NIH. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

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Technical Support Center: Synthesis of Substituted Nitrophenyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitrophenyl pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The presence of the nitrophenyl group, a strong electron-withdrawing moiety, introduces specific synthetic hurdles that require careful consideration of reaction conditions and purification strategies. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecules.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Pyrrolidine Product

Question: I am attempting a [3+2] cycloaddition to form a nitrophenyl-substituted pyrrolidine, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in the synthesis of nitrophenyl pyrrolidines, particularly via cycloaddition reactions, often stem from the electronic properties of the nitrophenyl group and the stability of intermediates.

Causality and Solutions:

  • Reduced Nucleophilicity/Reactivity of Precursors: The strongly electron-withdrawing nitro group can significantly decrease the electron density of the aromatic ring and, depending on its position, can reduce the nucleophilicity of a nitrogen atom if it is part of an N-aryl starting material. In the case of azomethine ylide formation, the stability of the ylide can be affected.

    • Solution: To enhance reactivity, consider using a more activated dipolarophile or a more reactive precursor for the azomethine ylide. For instance, using a stronger Lewis acid catalyst can facilitate the formation of the reactive intermediate.

  • Inappropriate Solvent: The polarity of the solvent can have a profound effect on the stability of charged intermediates and the overall reaction rate.

    • Solution: Screen a range of solvents with varying polarities. For [3+2] cycloadditions, polar aprotic solvents like acetonitrile or DMF can be effective. However, in some cases, less polar solvents like toluene or dichloromethane may be optimal.

  • Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, or side reactions may be favored at higher temperatures.

    • Solution: Systematically vary the reaction temperature. Start at room temperature and incrementally increase it. For reactions that are sluggish at room temperature, microwave irradiation can sometimes be beneficial in accelerating the reaction and improving yields.[1]

Experimental Protocol: Optimization of a [3+2] Cycloaddition Reaction

  • Catalyst Screening: Set up parallel reactions with different Lewis acids (e.g., AgOAc, Cu(OTf)₂, Yb(OTf)₃) at a constant catalyst loading (e.g., 10 mol%).

  • Solvent Screening: Using the best catalyst from step 1, run the reaction in a variety of solvents (e.g., Toluene, THF, CH₂Cl₂, MeCN).

  • Temperature Optimization: With the optimal catalyst and solvent, perform the reaction at different temperatures (e.g., 25 °C, 50 °C, 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and identify the formation of byproducts.

DOT Diagram: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Nitrophenyl Pyrrolidine cause1 Reduced Precursor Reactivity start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Temperature start->cause3 solution1a Increase Catalyst Concentration cause1->solution1a solution1b Use More Activated Precursors cause1->solution1b solution2 Screen Solvents (Polar Aprotic vs. Nonpolar) cause2->solution2 solution3 Vary Temperature (e.g., 25°C, 50°C, 80°C) cause3->solution3

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Question: My reaction produces the desired nitrophenyl pyrrolidine, but as a mixture of diastereomers with poor selectivity. How can I improve the stereochemical control?

Answer:

Achieving high stereoselectivity is a common challenge in the synthesis of substituted pyrrolidines.[2][3][4][5] The electronic nature of the nitrophenyl group can influence the transition state geometry of the key bond-forming step.

Causality and Solutions:

  • Flexible Transition State: The cycloaddition or cyclization reaction may proceed through multiple competing transition states that are close in energy, leading to a mixture of stereoisomers.

    • Solution 1: Chiral Catalysts/Auxiliaries: Employing a chiral Lewis acid or a chiral auxiliary on one of the reactants can create a more rigid and ordered transition state, favoring the formation of one stereoisomer. For example, C2-symmetrical pyrrolidines have been used as chiral auxiliaries.[6][7][8]

    • Solution 2: Bulky Substituents: Introducing bulky substituents on the reactants can increase steric hindrance in one of the transition states, thereby directing the reaction towards a single stereochemical outcome.

  • Solvent Effects: The solvent can influence the conformation of the reactants and the transition state geometry through solvation effects.

    • Solution: As with yield optimization, a solvent screen is recommended. Less coordinating solvents can sometimes lead to better-organized transition states and higher selectivity.

  • Temperature Effects: At higher temperatures, the energy difference between competing transition states becomes less significant, often leading to lower stereoselectivity.

    • Solution: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can often enhance stereoselectivity.

Data Summary: Effect of Reaction Conditions on Diastereoselectivity

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1Yb(OTf)₃ (10)CH₂Cl₂253:1
2Yb(OTf)₃ (10)Toluene255:1
3Yb(OTf)₃ (10)Toluene010:1
4Chiral Cu-Box (10)Toluene-20>20:1
Problem 3: Unwanted Side Reactions, Especially Reduction of the Nitro Group

Question: I am observing a significant amount of a byproduct that appears to be the corresponding aniline derivative of my target molecule. How can I prevent the reduction of the nitro group?

Answer:

The nitro group is susceptible to reduction under various reaction conditions, particularly when using certain reducing agents or catalytic hydrogenation.

Causality and Solutions:

  • Incompatible Reducing Agents: Strong reducing agents like LiAlH₄ or even milder ones like NaBH₄ in the presence of certain additives can reduce the nitro group. Similarly, catalytic hydrogenation (e.g., H₂, Pd/C) is a classic method for nitro group reduction and should be avoided if the nitro functionality is to be retained.

    • Solution: If a reduction is necessary elsewhere in the molecule (e.g., reducing a ketone or ester), choose a chemoselective reducing agent. For example, NaBH₄ is generally safe for nitro groups under standard conditions. For more sensitive substrates, reagents like sodium triacetoxyborohydride can be used for reductive aminations without affecting the nitro group. In some cases, using BH₃·THF for amide reduction can lead to partial reduction of the nitro group, so careful control of equivalents and reaction conditions is crucial.[2]

  • Catalyst-Mediated Reduction: Some transition metal catalysts used in cross-coupling or cyclization reactions can also facilitate the reduction of a nitro group, especially if a stoichiometric reductant is present in the reaction mixture.

    • Solution: Carefully select the catalyst and reaction conditions. If a reduction is unavoidable, consider introducing the nitro group at a later stage in the synthesis or using a protecting group strategy.

DOT Diagram: Preventing Nitro Group Reduction

nitro_reduction_prevention start Unwanted Reduction of Nitro Group cause1 Use of Non-Chemoselective Reducing Agents start->cause1 cause2 Catalytic Hydrogenation Conditions start->cause2 cause3 Reductive Side Reaction from Transition Metal Catalyst start->cause3 solution1 Use Chemoselective Reagents (e.g., NaBH₄, NaBH(OAc)₃) cause1->solution1 solution2 Avoid H₂/Pd/C or Similar Catalytic Hydrogenation cause2->solution2 solution3 Screen Alternative Catalysts or Protect the Nitro Group cause3->solution3

Caption: Strategies to prevent unwanted nitro group reduction.

Problem 4: Difficulty in Purification of the Final Product

Question: My nitrophenyl pyrrolidine is difficult to purify by column chromatography. It either streaks on the column or is inseparable from polar byproducts. What are some effective purification strategies?

Answer:

The high polarity of the nitro group, combined with the basicity of the pyrrolidine nitrogen, can make purification challenging.

Causality and Solutions:

  • High Polarity: The nitro group makes the molecule quite polar, which can lead to strong interactions with silica gel, causing streaking and poor separation.

    • Solution 1: Use of a Modified Mobile Phase: Add a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent. Triethylamine can help to deactivate the acidic sites on the silica gel and reduce tailing of basic compounds.

    • Solution 2: Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Formation of Salts: The basic pyrrolidine nitrogen can form salts with acidic impurities or even with the silica gel itself, complicating purification.

    • Solution: Acid/Base Extraction: Before chromatography, perform an aqueous workup with a mild acid (e.g., dilute HCl) to extract the basic product into the aqueous phase. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent. This can effectively remove non-basic impurities.

  • Crystallization Issues: The product may be an oil or may be reluctant to crystallize from common solvents.

    • Solution: Recrystallization with a Solvent Screen: If the product is a solid, recrystallization is an excellent purification method. Systematically screen for a suitable solvent or solvent pair. For polar compounds, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are often effective. If the compound "oils out," try using a larger volume of solvent and allowing it to cool more slowly.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted nitrophenyl pyrrolidines?

A1: The most prevalent methods include:

  • [3+2] Cycloaddition of Azomethine Ylides: This is a highly versatile and convergent method for constructing the pyrrolidine ring with good stereocontrol.[10]

  • Nitro-Mannich Reaction: This reaction can be used to form a key C-C bond, followed by cyclization to yield the pyrrolidine ring, often with high diastereoselectivity.[2]

  • Paal-Knorr Synthesis: This is a classical method involving the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, a nitroaniline).

  • Reductive Amination of Diketones: A practical approach for synthesizing N-aryl-substituted pyrrolidines from diketones and anilines via transfer hydrogenation.[3]

Q2: How does the position of the nitro group (ortho, meta, para) on the phenyl ring affect the synthesis?

A2: The position of the nitro group has a significant electronic and steric influence:

  • Para-nitro: This substitution pattern exerts a strong electron-withdrawing effect through resonance, which can significantly impact the reactivity of precursors.

  • Meta-nitro: The electron-withdrawing effect is primarily inductive, which is generally weaker than the resonance effect from the para position.

  • Ortho-nitro: In addition to a strong electron-withdrawing effect, the ortho-nitro group can introduce steric hindrance, which may influence the approach of reagents and affect the stereochemical outcome of the reaction.

Q3: Are there any specific safety precautions I should take when working with nitrophenyl compounds?

A3: Yes, many nitroaromatic compounds are toxic and potentially mutagenic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for thermal instability of some nitro compounds, although simple nitrophenyl pyrrolidines are generally stable under normal laboratory conditions.

Q4: Can I use microwave synthesis to accelerate my reactions?

A4: Microwave-assisted organic synthesis can be a very effective tool for accelerating the synthesis of pyrrolidines, often leading to shorter reaction times and improved yields.[1] However, it is important to carefully screen the reaction conditions, as the rapid heating can sometimes lead to the formation of different byproducts compared to conventional heating. Always use sealed vessels designed for microwave synthesis and monitor the temperature and pressure closely.

References

  • Anderson, J. C., Stepney, G. J., Mills, M. R., Horsfall, L. R., Blake, A. J., & Lewis, W. (2011). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Discovery, UCL. [Link]

  • Ganton, M. D., & Kerr, M. A. (2005). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry. [Link]

  • Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Wang, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Center for Biotechnology Information. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Bandyopadhyay, A. (2024). Reaction scheme for the synthesis of pyrrolidine rings through amination reactions. ResearchGate. [Link]

  • Barber, T. R., & Knowles, R. R. (2022). A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Makosza, M., & Wojciechowski, K. (2009). Reactions of Nitroarenes with Corey-Chaykovsky Reagents. ResearchGate. [Link]

  • American Chemical Society Petroleum Research Fund. (2013). A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. ACS PRF. [Link]

  • American Chemical Society Petroleum Research Fund. (2014). A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. ACS PRF. [Link]

  • Li, Y., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Center for Biotechnology Information. [Link]

  • Shchegravin, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • U.S. Patent No. US5502213A. (1996). Purification of crude pyrroles.
  • Lee, A. Y., et al. (2015). Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. [Link]

  • Onoja, E., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Center for Biotechnology Information. [Link]

  • Bartolucci, C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Hennecke, U., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr).

Issue 1: The reaction is slow or incomplete.

Question: I have been running the reaction between 1-fluoro-2,4-dinitrobenzene and pyrrolidine, but after several hours, TLC analysis shows a significant amount of starting material remaining. What could be the cause, and how can I drive the reaction to completion?

Answer: A slow or incomplete reaction in the synthesis of this compound is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The underlying chemistry is a nucleophilic aromatic substitution (SNAr), which is highly dependent on several factors.[1][2]

Possible Causes and Solutions:

  • Insufficient Temperature: The SNAr reaction has an activation energy barrier that needs to be overcome. If the reaction temperature is too low, the rate of reaction will be slow.

    • Solution: Gradually increase the reaction temperature. For instance, if you are running the reaction at room temperature, consider heating it to 60-80 °C. A procedure for a similar synthesis involving a bromo-analogue specifies heating to 100 °C in DMF.[3] Always monitor for potential side product formation when increasing the temperature.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. The solvent should be polar aprotic to solvate the cation of the base and not interfere with the nucleophile.

    • Solution: Ensure you are using a suitable polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices. A published procedure for a similar synthesis uses DMF.[3]

  • Weak or Insufficient Base: A base is typically required to deprotonate the pyrrolidine, increasing its nucleophilicity, or to scavenge the HF formed during the reaction.

    • Solution: Use an appropriate base such as potassium carbonate (K2CO3) or triethylamine (Et3N). Ensure at least one equivalent of the base is used. A molar excess of the base (e.g., 2-3 equivalents) can help to drive the reaction to completion.[3]

  • Low Reactant Concentration: If the reactants are too dilute, the frequency of molecular collisions will be low, resulting in a slower reaction rate.

    • Solution: Increase the concentration of your reactants. However, be mindful of potential solubility issues.

Experimental Protocol for Optimizing Reaction Rate:

  • Set up a series of small-scale parallel reactions in vials.

  • To each vial, add 1-fluoro-2,4-dinitrobenzene (1 equivalent).

  • In separate vials, test the following conditions:

    • Variable Temperature: Using DMF as the solvent and K2CO3 (2 equivalents) as the base, run the reactions at 60 °C, 80 °C, and 100 °C.

    • Variable Solvent: At a constant temperature of 80 °C with K2CO3 as the base, test DMF, DMSO, and acetonitrile as solvents.

    • Variable Base: In DMF at 80 °C, compare the efficacy of K2CO3, Et3N, and diisopropylethylamine (DIPEA).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).

  • Identify the optimal conditions that lead to the fastest conversion with minimal side products.

Issue 2: Formation of multiple products is observed.

Question: My reaction is producing the desired product, but I'm also seeing several other spots on my TLC plate. What are these side products, and how can I minimize their formation?

Answer: The formation of multiple products in the synthesis of this compound can arise from side reactions. Understanding the mechanism of the SNAr reaction is key to diagnosing and mitigating these issues.[4][5]

Common Side Reactions and Their Prevention:

  • Disubstitution: The nitro groups on the aromatic ring activate it towards nucleophilic attack. It is possible for a second nucleophile to displace one of the nitro groups, although this is less likely under standard conditions.

    • Prevention: Use a stoichiometric amount or a slight excess (1.1-1.3 equivalents) of pyrrolidine. Avoid a large excess of the nucleophile.

  • Reaction with Solvent: If using a nucleophilic solvent, it may compete with the pyrrolidine.

    • Prevention: Use a non-nucleophilic, polar aprotic solvent like DMF or DMSO.

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.

    • Prevention: Carefully control the reaction temperature. Determine the lowest effective temperature for the reaction to proceed at a reasonable rate (see Issue 1).

Troubleshooting Workflow for Side Product Formation:

G start Multiple Products Observed check_excess_nuc Is an excess of pyrrolidine being used? start->check_excess_nuc reduce_nuc Reduce pyrrolidine to 1.1-1.3 equivalents check_excess_nuc->reduce_nuc Yes check_temp Is the reaction temperature too high? check_excess_nuc->check_temp No end Minimized Side Products reduce_nuc->end lower_temp Lower the temperature and monitor check_temp->lower_temp Yes check_solvent Is the solvent appropriate? check_temp->check_solvent No lower_temp->end change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Decision-making workflow for troubleshooting side product formation.

Issue 3: Difficulty in purifying the final product.

Question: I have completed the reaction, but I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?

Answer: Purification is a critical step and can indeed be challenging. A combination of techniques is often necessary to obtain a highly pure product.

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If you used a high-boiling solvent like DMF or DMSO, it is often beneficial to dilute the reaction mixture with a larger volume of water. The product, being organic, should precipitate out.[3]

    • Filter the crude solid and wash it with water to remove any inorganic salts and residual high-boiling solvent.

    • Dry the crude product under vacuum.

  • Chromatography:

    • Normal-phase column chromatography is a highly effective method for purifying this type of compound.[6]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product is expected to be a colored (often yellow or orange) compound due to the nitro group.

Table 1: Recommended Solvents for Column Chromatography

Solvent System (Hexanes/Ethyl Acetate)PolarityRecommended Use
95:5LowEluting non-polar impurities
90:10 to 80:20MediumEluting the desired product
70:30 and higherHighEluting highly polar impurities
  • Recrystallization:

    • If chromatography does not yield a product of sufficient purity, recrystallization can be an effective final polishing step.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are often good choices for compounds of this nature.

    • Procedure:

      • Dissolve the impure product in a minimal amount of hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically an addition-elimination pathway.[1][2][5]

  • Addition Step (Rate-Determining): The nucleophilic pyrrolidine attacks the carbon atom bearing the fluorine atom. This is the rate-determining step of the reaction.[4] The aromaticity of the ring is temporarily broken, and a negatively charged intermediate called a Meisenheimer complex is formed.[2][5]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group at the para position playing a crucial role in delocalizing the charge.[1][5]

  • Elimination Step: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

SNAr_Mechanism Reactants 1-fluoro-2,4-dinitrobenzene + Pyrrolidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Slow) Products This compound + F⁻ Meisenheimer->Products Elimination (Fast)

Caption: Simplified SNAr mechanism for the synthesis.

Q2: Why is a nitro group necessary on the aromatic ring?

A2: The nitro group is a strong electron-withdrawing group and is essential for activating the aromatic ring towards nucleophilic attack.[1][2] Aromatic rings are generally electron-rich and unreactive towards nucleophiles. The nitro group, particularly when positioned ortho or para to the leaving group, withdraws electron density from the ring, making it more electrophilic and susceptible to attack by the nucleophile.[1][5] It also stabilizes the negatively charged Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction.[5]

Q3: Why is fluorine a good leaving group in this reaction, when it is typically considered a poor leaving group in SN2 reactions?

A3: This is an excellent and important question that highlights a key difference between SNAr and SN2 mechanisms. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-leaving group bond.[4][7] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, thus accelerating the rate-determining nucleophilic attack. Therefore, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of what is observed in SN2 reactions.[1][4]

Q4: Can I use other amines instead of pyrrolidine?

A4: Yes, this reaction is generally applicable to a wide range of primary and secondary amines. The nucleophilicity of the amine will influence the reaction rate. More nucleophilic amines will generally react faster. The general principles and troubleshooting steps outlined in this guide will be applicable to the synthesis of other N-aryl amines via the SNAr reaction.[8][9][10]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used to confirm the structure and purity of this compound.

  • Thin-Layer Chromatography (TLC): To assess purity and determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

References

  • Cavallo, M., et al. Synthesis of N‐arylpyrrolidines 7: optimization and scope. ResearchGate. Available at: [Link]

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available at: [Link]

  • Li, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • Ahmad, M., et al. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar. Available at: [Link]

  • Conti, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Cromlab. Available at: [Link]

  • Wang, Y., et al. (2021). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. National Institutes of Health (NIH). Available at: [Link]

  • Tskhovrebov, A. G., & Galkina, I. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Ali, M. A., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Institutes of Health (NIH). Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thomas, S., et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. ResearchGate. Available at: [Link]

  • Scott, T. G., & Beeler, A. B. (2012). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • This compound. Vibrant Pharma Inc. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. The Organic Chemistry Tutor. (2025). YouTube. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Koksch, B., et al. (2025). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. ResearchGate. Available at: [Link]

  • This compound. Xidian Reagent. Available at: [Link]

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during this specific C-N cross-coupling reaction. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is most commonly achieved via a Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[1][2] This guide will walk you through catalyst selection strategies, provide detailed troubleshooting advice, and offer standardized protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs) on Catalyst Selection

Here we address the most common initial questions regarding the choice of a catalyst system for coupling an electron-deficient aryl halide with a secondary amine like pyrrolidine.

Q1: What is the most reliable type of catalyst for synthesizing this compound?

For this specific transformation, a palladium-based catalyst system is the industry standard. While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, we strongly recommend starting with a modern palladium pre-catalyst .[4]

  • Rationale: Pre-catalysts are air-stable complexes that reliably and cleanly generate the active, monoligated Pd(0) species in solution, which is the true catalyst for the reaction.[4][5] This leads to more reproducible results compared to traditional sources, which can be inefficient and inconsistent in generating the active catalyst.[4][6]

Q2: Which specific palladium pre-catalyst and ligand combination is a good starting point?

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7] For coupling with an electron-deficient aryl halide (due to the nitro group) and a secondary amine, bulky, electron-rich phosphine ligands are generally preferred.

A robust starting point would be a fourth-generation (G4) palladacycle pre-catalyst paired with a dialkylbiarylphosphine ligand such as DavePhos or BrettPhos .

  • Causality: These bulky ligands promote the crucial oxidative addition step and accelerate the final reductive elimination, which forms the desired C-N bond.[1][8] Their steric hindrance can also help prevent the formation of inactive palladium dimers and suppress side reactions like beta-hydride elimination.[1]

Q3: How do the fluoro- and nitro- substituents on the aryl halide influence the reaction?

The electronic nature of your aryl halide is a primary determinant of its reactivity.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which makes the aryl halide more susceptible to the initial oxidative addition step by the Pd(0) catalyst. This generally increases the reaction rate.

  • Fluoro Group (-F): Aryl fluorides (and chlorides) are notoriously less reactive in Buchwald-Hartwig aminations compared to aryl bromides or iodides.[6] The C-F bond is strong and difficult to break. Therefore, a highly active catalyst system, such as those mentioned in Q2, is often necessary to achieve good conversion.

Q4: What is the best choice of base for this reaction?

The base plays a crucial role in deprotonating the amine to form the palladium-amido intermediate.[9]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for this type of coupling.[7]

  • Weaker Inorganic Bases: If your substrate has base-sensitive functional groups (not the case here, but for general knowledge), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[7]

Troubleshooting Guide

Encountering issues in cross-coupling reactions is common. This guide provides a systematic approach to identifying and solving them.

Symptom Potential Cause Scientific Rationale & Recommended Solution
1. Low or No Product Yield Catalyst Deactivation Rationale: The catalyst can be "poisoned" by oxygen or trace water, leading to inactive palladium species. Amines themselves can sometimes act as ligands and inhibit the catalyst.[4] Solution:Ensure an inert atmosphere: Always run the reaction under dry nitrogen or argon.[4] • Use anhydrous & degassed solvents: Toluene is a common choice and should be properly dried and degassed before use.[7] • Purify Reagents: Ensure the pyrrolidine is pure. Filtration through a small plug of activated alumina can remove impurities.[4]
Suboptimal Conditions Rationale: The catalytic cycle has specific temperature and concentration requirements. If the temperature is too low, the reaction may be too sluggish. If the base is not strong enough, the crucial deprotonation step will not occur efficiently.[7] Solution:Screen Conditions: If the initial run fails, systematically screen reaction parameters. Increase the temperature (e.g., from 80°C to 100°C). Confirm you are using a suitable base like NaOtBu.[4] • Increase Catalyst Loading: As a last resort, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome sluggishness.[10]
2. Sluggish or Stalled Reaction Poor Mixing Rationale: Many Buchwald-Hartwig reactions are heterogeneous due to the use of inorganic bases. Poor mixing leads to inefficient mass transport, preventing reagents from reaching the catalytic center. Solution:Vigorous Stirring: Ensure the reaction is stirring vigorously enough to create a well-mixed suspension.[4]
Inhibitory Species Rationale: While less common with aryl fluorides, the halide anion generated during the reaction (especially iodide) can coordinate to the palladium center and inhibit catalytic activity.[4][7] Solution:Solvent Choice: Using a less polar solvent like toluene can sometimes mitigate this by reducing the solubility of inhibitory ionic byproducts.[4]
3. Significant Byproduct Formation (e.g., Hydrodehalogenation) Beta-Hydride Elimination Rationale: This is a common side reaction where a palladium-amido intermediate with an available beta-hydrogen can eliminate to form an imine and a palladium-hydride species, which then leads to the hydrodehalogenated arene.[1] Solution:Ligand Choice: The use of bulky ligands (e.g., BrettPhos, RuPhos) is the most effective way to combat this. The steric bulk of the ligand disfavors the conformation required for beta-hydride elimination.

Visualized Workflow and Mechanism

To aid in your experimental design and troubleshooting, the following diagrams illustrate a logical workflow and the fundamental catalytic cycle.

Catalyst_Selection_Workflow cluster_start Initial Setup cluster_catalyst Catalyst System Selection cluster_reaction Reaction & Analysis cluster_troubleshoot Troubleshooting start Goal: Synthesize This compound reagents Reactants: - 2,4-Difluoronitrobenzene - Pyrrolidine start->reagents catalyst Choose Pd Pre-catalyst (e.g., DavePhos Pd G4) reagents->catalyst base Choose Strong Base (e.g., NaOtBu) catalyst->base solvent Choose Anhydrous Solvent (e.g., Toluene) base->solvent setup Setup Reaction Under Inert Atmosphere (80-100°C) solvent->setup monitor Monitor by TLC/GC-MS setup->monitor result High Yield? monitor->result no_yield Low/No Yield? result->no_yield No end_node Product Isolated result->end_node Yes check_inert Verify Inert Atmosphere & Dryness no_yield->check_inert Yes screen_temp Increase Temperature check_inert->screen_temp screen_temp->setup increase_loading Increase Catalyst Loading screen_temp->increase_loading screen_base Screen Other Bases (e.g., K3PO4) increase_loading->setup

Caption: A logical workflow for selecting and optimizing a catalyst system.

Buchwald_Hartwig_Cycle L_Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) L_Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation Amido_complex->L_Pd0 Reductive Elimination Product Ar-NR₂ (Desired Product) Amido_complex->Product BaseH [Base-H]⁺X⁻ Amido_complex->BaseH center ArX Ar-X ArX->OA_complex HNR2 HNR₂ HNR2->Amine_complex Base Base Base->Amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for your experiments. All manipulations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

Materials:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • DavePhos Pd G4 Pre-catalyst (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the DavePhos Pd G4 pre-catalyst (0.02 eq) and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe.

  • Add 2,4-difluoronitrobenzene (1.0 eq) via syringe.

  • Add pyrrolidine (1.2 eq) via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

References

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. Retrieved from [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base. DSpace@MIT. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). American Chemical Society Green Chemistry Institute. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalysed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.

Sources

temperature optimization for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Reactions

A Guide to Temperature Optimization for Researchers and Process Chemists

This technical guide, prepared by our application science team, provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of this compound. Our focus is on the critical parameter of temperature and its profound impact on reaction success, yield, and purity. This document is designed to move beyond simple protocols, offering a deeper understanding of the reaction's underlying principles to empower researchers in their experimental design and optimization.

Frequently Asked Questions (FAQs): The Scientific Foundation

This section addresses fundamental questions about the reaction, providing the necessary context for effective troubleshooting and optimization.

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A: The synthesis of this compound from 1,2-difluoro-4-nitrobenzene and pyrrolidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] This is a two-step addition-elimination process:

  • Nucleophilic Attack: The pyrrolidine acts as a nucleophile and attacks the electron-deficient aromatic ring at the carbon atom bearing a fluorine atom. This attack is directed to the ortho position relative to the nitro group. This step is typically the rate-determining step of the reaction.[4] It forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][2][3]

  • Elimination & Aromatization: The aromaticity of the ring is then restored by the elimination of a fluoride ion (the leaving group). The nitro group (-NO₂) plays a crucial activating role; its strong electron-withdrawing nature stabilizes the anionic Meisenheimer intermediate through resonance, making the aromatic ring susceptible to nucleophilic attack.[2][3]

SNAr_Mechanism Reactants 1,2-Difluoro-4-nitrobenzene + Pyrrolidine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product This compound + F⁻ Intermediate->Product Elimination of F⁻ (Restores Aromaticity)

Caption: The SNAr mechanism for this compound synthesis.

Q2: Why is temperature such a critical parameter to control in this specific SNAr reaction?

A: Temperature is arguably the most influential parameter in this synthesis for two primary reasons:

  • Reaction Kinetics: Like most chemical reactions, the rate of the SNAr reaction is highly dependent on temperature. Increasing the temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions. This allows more molecules to overcome the activation energy barrier of the rate-determining step (the formation of the Meisenheimer complex), leading to a faster reaction rate.

  • Selectivity and Impurity Profile: While higher temperatures accelerate the desired reaction, they can also provide sufficient energy to activate undesired reaction pathways, leading to the formation of impurities. A common side product is the di-substituted species, where a second molecule of pyrrolidine displaces the remaining fluorine atom. At excessive temperatures, degradation of the starting materials or the product can also occur. Therefore, temperature optimization is a delicate balance between achieving a practical reaction rate and maintaining high selectivity and purity.

Q3: Besides temperature, what are the other key components and conditions for this reaction?

A: A typical setup for this synthesis involves the following:

  • Reactants: 1,2-difluoro-4-nitrobenzene and pyrrolidine. An excess of pyrrolidine is sometimes used to act as both the nucleophile and a base to neutralize the HF formed.[5]

  • Solvent: A polar aprotic solvent is preferred to dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile. Common choices include Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF).[6]

  • Base: An external base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added.[7] Its role is to scavenge the hydrofluoric acid (HF) that is generated as the reaction proceeds, preventing the protonation and deactivation of the pyrrolidine nucleophile.

Troubleshooting Guide: Temperature-Related Issues

This section provides direct answers to common experimental problems, focusing on temperature-based solutions.

Q4: My reaction is extremely slow, and after several hours, TLC/GC-MS analysis shows a large amount of unreacted 1,2-difluoro-4-nitrobenzene. What is the first step I should take?

A: The primary cause of a slow or stalled reaction is insufficient thermal energy to overcome the activation barrier.

  • Immediate Action: The most direct solution is to incrementally increase the reaction temperature. We recommend increasing the temperature in 10-15 °C intervals, monitoring the reaction progress by TLC or GC-MS at each new setpoint. Many related SNAr reactions are run at elevated temperatures, often in the range of 80-120 °C, to achieve a reasonable rate.[6][7] A study optimizing a similar reaction between morpholine and 2,4-difluoronitrobenzene found an optimal temperature of 105 °C.[8]

  • Causality Check: Before increasing the heat, ensure that your reagents are pure, the solvent is anhydrous (if required), and that your base (if used) is active. Water can interfere with the reaction, and an inactive base will allow the pyrrolidine to be quenched by HF.

Q5: My reaction is fast, but I am forming a significant amount of an unknown impurity with a higher molecular weight. How can I improve the purity of my product?

A: The formation of higher molecular weight byproducts, often observed as a new spot on TLC with a different polarity, strongly suggests a di-substitution reaction where pyrrolidine has displaced both fluorine atoms. This is a classic example of a temperature-driven loss of selectivity.

  • Immediate Action: Reduce the reaction temperature. Even a 10-20 °C decrease can significantly disfavor the higher-activation-energy pathway leading to the di-substituted product while still allowing the desired mono-substitution to proceed at an acceptable rate. The trade-off will be a longer reaction time, but this is almost always preferable to a complex purification.

  • Alternative Strategy: Consider modifying the stoichiometry. Using a smaller excess of pyrrolidine (e.g., reducing from 2.0 equivalents to 1.1-1.2 equivalents) can also limit the formation of the di-substituted byproduct. However, temperature control remains the most precise tool for managing selectivity.

Troubleshooting_Workflow Start Reaction Analysis (TLC / GC-MS) LowConversion Issue: Low Conversion (>50% Starting Material) Start->LowConversion HighImpurity Issue: High Impurity (e.g., Di-substitution) Start->HighImpurity IncreaseTemp Action: Increase Temp (10-15 °C increments) LowConversion->IncreaseTemp Yes CheckReagents Check Reagent Purity & Stoichiometry LowConversion->CheckReagents No, conversion is good DecreaseTemp Action: Decrease Temp (10-20 °C increments) HighImpurity->DecreaseTemp Yes Success Reaction Optimized HighImpurity->Success No, purity is high Monitor Monitor Progress (1 hr intervals) IncreaseTemp->Monitor DecreaseTemp->Monitor Monitor->Success

Caption: A troubleshooting workflow for temperature optimization in the SNAr reaction.

Experimental Protocol and Performance Data

This section provides a validated starting protocol and summarizes the expected effects of temperature variation.

Protocol: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN, 20 mL).

  • Reagent Addition: Begin stirring the mixture. Slowly add pyrrolidine (1.2 eq) to the flask at room temperature.

  • Temperature Control: Place the flask in a pre-heated oil bath set to 80 °C . This is a conservative and effective starting point for optimization.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 1,2-difluoro-4-nitrobenzene spot indicates reaction completion.

  • Workup: Once the reaction is complete (typically 4-6 hours at 80 °C), cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Extraction: A yellow precipitate, the desired product, should form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the collected solid or combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from ethanol/water if necessary.

Data Table: Effect of Temperature on Reaction Performance

The following table summarizes the expected outcomes when varying the temperature for the SNAr synthesis of this compound. These are generalized trends based on established kinetic and selectivity principles for SNAr reactions.

Temperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Observations & Potential Issues
40-50 > 24< 30%Very slow conversion. Ideal for highly sensitive substrates but impractical for this reaction.
60-70 8 - 1260 - 75%Moderate reaction rate. Good starting point if impurity formation is a major concern.
80-90 4 - 685 - 95%Optimal starting range. Good balance of reaction rate and high selectivity.[7]
100-110 1 - 3> 90%Very fast reaction. Increased risk of di-substitution and other impurities.[8]
> 120 < 1VariableExtremely rapid reaction. Significant risk of byproduct formation and potential for reactant/product degradation. Not recommended.

References

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ScienceDirect.
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Nucleophilic arom
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis. Benchchem.
  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar.
  • Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal.
  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.

Sources

characterization of byproducts in 1-(2-Fluoro-4-nitrophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of 1-(2-fluoro-4-nitrophenyl)pyrrolidine is a crucial step in the development of various pharmaceutical compounds. The primary reaction is a nucleophilic aromatic substitution (SNAr), where pyrrolidine displaces a fluoride ion on the 1-fluoro-2,4-dinitrobenzene ring. The electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack.[1][2][3] While seemingly straightforward, this reaction can be prone to the formation of various byproducts that can complicate purification and impact final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound?

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6][7] This is a two-step process:

  • Addition of the Nucleophile: The nitrogen atom of pyrrolidine, a secondary amine, acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the fluorine on the 1-fluoro-2,4-dinitrobenzene ring.[5] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this reaction.[1]

The presence of strong electron-withdrawing groups (the nitro groups) ortho and para to the leaving group is essential for stabilizing the negatively charged intermediate.[1][2][3]

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What could be the cause?

The formation of dark, polymeric, or tar-like substances is often indicative of side reactions, particularly at elevated temperatures. One common cause is the potential for the nitro groups to undergo undesired reactions, especially in the presence of a strong base and nucleophile like pyrrolidine. It's also possible that the product itself is degrading under the reaction conditions.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is carefully controlled. Running the reaction at a lower temperature for a longer duration may minimize the formation of these byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Purity of Reagents: Use high-purity starting materials. Impurities in either 1-fluoro-2,4-dinitrobenzene or pyrrolidine can initiate polymerization or other side reactions.

Q3: My final product shows an unexpected peak in the mass spectrum. What are the likely byproducts?

Several byproducts can form during this synthesis. The most common ones arise from reactions at other positions on the aromatic ring or from further reactions of the desired product.

Potential Byproducts and Their Characterization:

Potential Byproduct Plausible Formation Mechanism Expected Mass (m/z) Key Spectroscopic Features
Di-substituted Product A second molecule of pyrrolidine displaces one of the nitro groups. This is less common but possible under harsh conditions.Varies based on which nitro group is displaced.Higher molecular weight than the desired product. Changes in the aromatic region of the 1H NMR spectrum.
Denitrated Product Under certain conditions, especially with specific nucleophiles, denitration of the starting material can occur.[4]Lower molecular weight.Absence of one nitro group signal in spectroscopic analysis.
Ring-Opened Products Under strongly basic conditions and high temperatures, the pyrrolidine ring itself could potentially undergo cleavage.Varies widely.Complex fragmentation patterns in the mass spectrum.
Q4: How can I best characterize and quantify the byproducts in my reaction mixture?

A multi-technique approach is essential for the robust characterization and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired product from byproducts and unreacted starting materials.[8][9][10][11][12] It can also be used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, which is crucial for identifying unknown byproducts.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the detailed structure of the main product and any isolated byproducts.[11]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups in the product and help identify changes that may indicate byproduct formation.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature.

  • Suboptimal Reaction Conditions:

    • Solution: Experiment with different solvents and bases. A patent for a similar synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine uses potassium carbonate as the base in DMF at 100°C.[13]

  • Loss During Workup and Purification:

    • Solution: Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to minimize the solubility of the product in the aqueous phase.

Issue 2: Difficulty in Removing Unreacted Starting Materials

Potential Causes & Solutions:

  • Incorrect Stoichiometry:

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of pyrrolidine can help drive the reaction to completion, but a large excess can complicate purification.

  • Inefficient Purification:

    • Solution: Employ column chromatography with a carefully selected solvent system to separate the product from the starting materials. Gradient elution may be necessary.

Issue 3: Product Instability

Potential Causes & Solutions:

  • Decomposition on Storage:

    • Solution: Store the purified product in a cool, dark place, and under an inert atmosphere if it is found to be sensitive to light or air.

  • Degradation During Analysis:

    • Solution: If degradation is observed during GC analysis, it may be due to thermal instability. In such cases, HPLC is the preferred analytical method.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • To a stirred solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add pyrrolidine (1.1-1.5 eq).

  • Add a base (e.g., K2CO3 or Et3N) (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 60-100°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 340 nm.

  • Injection Volume: 10 µL

Visualizing the Reaction and Workflow

Reaction Mechanism

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow A Problem Identified (e.g., Low Yield, Impurities) B Review Reaction Conditions (Temp, Time, Stoichiometry) A->B C Analyze Crude Mixture (HPLC, LC-MS) A->C E Optimize Reaction Conditions B->E D Identify Byproducts C->D D->E F Optimize Workup & Purification D->F G Re-run Synthesis E->G F->G H Final Product Analysis (Purity & Yield) G->H

Caption: A logical workflow for troubleshooting.

References

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. (n.d.).
  • Top 11 Pharmaceutical Analytical Techniques Explained - Pharma Knowledge Forum. (2024, November 19).
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • Techniques in Pharmaceutical Analysis - ILT - Integrated Liner Technologies. (2024, February 7).
  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15).
  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products - Walsh Medical Media. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2).
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. (2025, July 14).
  • 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - ChemicalBook. (n.d.).
  • (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - ResearchGate. (2025, October 18).
  • Nucleophilic Aromatic Substitution (NAS) - Chad's Prep. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

Sources

Technical Support Center: Monitoring the Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, detailed analytical protocols, and robust troubleshooting strategies. Our goal is to empower you to monitor your synthesis with confidence, ensuring high purity and yield through precise analytical control.

Understanding the Synthesis: A Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of a substrate like 1,2-difluoro-4-nitrobenzene. The reaction is driven by the strong electron-withdrawing nature of the nitro group (-NO₂), which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1][2] The fluorine atom at the C-2 position is subsequently eliminated as the leaving group.

The general reaction scheme is as follows:

SNAr_Reaction reactant1 1,2-Difluoro-4-nitrobenzene plus1 + arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant2 Pyrrolidine product This compound arrow->product plus2 + byproduct F⁻

Caption: General SNAr synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring this reaction?

The three most powerful techniques for real-time or quasi-real-time monitoring are High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC with UV detection is ideal for quantifying the consumption of starting materials and the formation of the product, providing excellent separation of components.

  • ¹⁹F NMR spectroscopy is exceptionally useful as it offers a clean and direct way to observe the disappearance of the fluorine signal from the starting material (e.g., 1,2-difluoro-4-nitrobenzene) and the appearance of the new fluorine signal from the product.[3]

  • GC-MS can be used to confirm the identity of the product by its molecular weight and fragmentation pattern, and to detect volatile impurities.[4]

Q2: How can I quickly confirm if my reaction is progressing?

A rapid Thin Layer Chromatography (TLC) analysis is the quickest method. Co-spot your reaction mixture with the starting material (1,2-difluoro-4-nitrobenzene). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot. However, for quantitative assessment and purity analysis, HPLC or NMR is required.

Q3: What are the common impurities or side-products I should look for?

Potential impurities include:

  • Unreacted starting materials: 1,2-difluoro-4-nitrobenzene and excess pyrrolidine.

  • Di-substituted product: 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene, if the reaction temperature is too high or the reaction time is excessively long.

  • Positional isomers: If the starting material has other potential leaving groups, isomeric products could form, although this is less likely with 1,2-difluoro-4-nitrobenzene due to the regioselectivity of the SNAr mechanism.[3]

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the starting material to form 2-fluoro-4-nitrophenol is possible.

Q4: My reaction seems to be stalled or incomplete. What are the likely causes?

An incomplete SNAr reaction is often traced back to a few key factors:

  • Insufficient Base: The base (e.g., K₂CO₃) is crucial for scavenging the HF produced. If the base is old, hydrated, or used in insufficient molar excess, the reaction can stall.

  • Low Temperature: SNAr reactions require an activation energy to form the Meisenheimer complex.[1] Ensure your reaction is at the appropriate temperature (often 80-100 °C for this synthesis).[5]

  • Solvent Purity: The presence of water or other protic impurities in your solvent (e.g., DMF) can interfere with the nucleophile and the base. Using anhydrous solvents is critical.

  • Poor Mixing: In a heterogeneous mixture with a solid base like K₂CO₃, efficient stirring is necessary to ensure proper contact between reactants.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring reaction kinetics and determining final product purity. A well-developed method is crucial for accurate results.

Recommended HPLC Protocol

This protocol provides a starting point for method development. Optimization will be necessary based on your specific system and sample matrix.

  • Column: C18 Reverse-Phase Column (e.g., Luna C18, 100 x 4.6 mm, 3 µm). A C8 column can also be effective.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible; for UV only, 0.1% phosphoric acid can be used).[7]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm, where both the nitro-aromatic starting material and product exhibit strong absorbance.[6]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection to prevent column blockage.[8]

HPLC Troubleshooting Guide

The following diagram outlines a systematic approach to troubleshooting common HPLC issues.

Caption: Systematic workflow for troubleshooting common HPLC problems.

Data Summary Table:

CompoundExpected Retention Time (Approx.)Key Troubleshooting Point
1,2-Difluoro-4-nitrobenzeneLater elutingBaseline separation from product is key.
PyrrolidineEarly eluting / Not retainedNot typically monitored by RP-HPLC.
This compound Intermediate Peak shape is critical. Tailing may indicate secondary silanol interactions.[9]
Di-substituted byproductLater eluting than productMay require a stronger gradient to elute.

Analytical Guide: NMR Spectroscopy

NMR provides unambiguous structural information and is an excellent tool for in-situ reaction monitoring.[10][11]

¹⁹F NMR Monitoring Protocol
  • Acquisition: No complex setup is needed. A standard one-pulse experiment is sufficient. Due to the high sensitivity and large chemical shift range of ¹⁹F, spectra can be acquired rapidly.[3]

  • Sample Preparation: Take a time-point aliquot from the reaction, dilute with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and acquire the spectrum.

  • Interpretation:

    • Starting Material (1,2-difluoro-4-nitrobenzene): Expect two distinct signals in the aromatic fluorine region.

    • Product (this compound): Expect a single new fluorine signal.

    • Monitoring: Track the decrease in the integral of the starting material signals relative to the increase in the integral of the product signal over time.

¹H NMR Monitoring Protocol
  • Acquisition: Standard ¹H NMR acquisition.

  • Interpretation: Monitor the aromatic region. The starting material will have a complex multiplet pattern. The product will show a new, distinct set of aromatic proton signals. The disappearance of the starting material's signals confirms reaction progression. The proton signals from the pyrrolidine ring can also be monitored.[5]

NMR Troubleshooting Q&A

  • Q: My ¹⁹F NMR signals are broad. Why?

    • A: This could be due to sample viscosity, the presence of paramagnetic species (less likely), or poor shimming. Ensure your sample is properly diluted and re-shim the spectrometer.

  • Q: The integrals in my ¹H NMR are not reliable for quantification.

    • A: Peak overlap in the aromatic region can make integration difficult. Use a high-field instrument if available for better resolution. Alternatively, rely on the more separated signals in the ¹⁹F spectrum for more accurate quantification.[10]

Analytical Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best used for final product confirmation and identifying volatile side products.

GC-MS Protocol
  • Column: A standard, non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temp: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Interpretation: The product, this compound, has a molecular weight of 210.2 g/mol . Look for the molecular ion (M⁺) at m/z 210. Key fragments may include the loss of the nitro group or fragments corresponding to the pyrrolidine ring.[4][12]

GC-MS Troubleshooting Q&A

  • Q: I am not seeing my product peak, or it is very broad.

    • A: The product may have poor volatility or be adsorbing to active sites in the GC system. Ensure your inlet liner is clean (a deactivated liner is recommended). If issues persist, HPLC is a more suitable technique for this compound.

  • Q: How do I confirm the identity of an unknown peak?

    • A: Analyze its mass spectrum. Compare the fragmentation pattern to libraries (e.g., NIST) and consider potential side reactions. The molecular ion is the most crucial piece of information. For example, a peak at m/z 247 could indicate the di-substituted product.

References

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(2-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Powers, D. G., & Paquette, W. D. (2012). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education, 89(8), 1046–1048. Available from: [Link]

  • ChemicalBook. (2016). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.
  • G, A., & Cooks, R. (2016). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. NIH Public Access.
  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(6).
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Foroozandeh, M., & Kiraly, P. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • de la Hoz, A., & Jimenez-Marquez, F. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285–300.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ResearchGate. (n.d.). Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b)....
  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2021). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 11(1), 21183.
  • ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Workup Procedure for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedure for this important synthetic transformation. We will move beyond a simple recitation of steps to explain the underlying chemical principles, helping you to not only execute the procedure effectively but also to troubleshoot any issues that may arise.

The Chemistry at a Glance: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene. The presence of the two electron-withdrawing nitro groups is crucial; they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. The fluoride ion is subsequently expelled as the leaving group, yielding the desired product. Understanding this mechanism is key to troubleshooting, as many potential issues during the workup are related to the nature of the reactants and the reaction byproducts.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the workup of the this compound synthesis.

Q1: My reaction mixture is a dark, complex mess. Where do I even begin the workup?

A1: Dark reaction mixtures are common in SNAr reactions, often due to the formation of colored byproducts. The first step is to quench the reaction. This is typically done by pouring the reaction mixture into a significantly larger volume of cold water or ice. This serves two purposes: it stops the reaction and helps to precipitate the organic product while dissolving inorganic salts (like the base used in the reaction).

Q2: I've quenched the reaction, but my product has oiled out instead of precipitating as a solid. What should I do?

A2: "Oiling out" is a common occurrence, especially if the product has a low melting point or if there are significant impurities. Proceed directly to an extractive workup. Add a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to dissolve the product. You will then separate the organic layer from the aqueous layer using a separatory funnel.

Q3: I'm having trouble with emulsions forming during the extraction. How can I break them?

A3: Emulsions are frequently encountered when working with amines and can be persistent. Here are several strategies to combat them:

  • Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This reduces the formation of fine droplets that lead to emulsions.[1]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsion.[2]

Q4: How can I be sure I've removed all the unreacted pyrrolidine? It's quite volatile, but I'm concerned about it co-distilling with my solvent.

A4: Removing excess pyrrolidine is critical for obtaining a pure product. Since pyrrolidine is a basic amine, an acid wash is the most effective method for its removal.[3][4][5]

  • Dilute Acid Wash: After separating the initial organic layer, wash it with a dilute aqueous acid solution, such as 1 M HCl.[3][4][5] The pyrrolidine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.

  • pH Check: You can check the pH of the aqueous layer after the wash to ensure it is acidic, indicating that the base has been neutralized and extracted.

Q5: What is the purpose of the final brine wash?

A5: The final wash of the organic layer with brine serves two main purposes. First, it helps to remove any remaining water from the organic layer before the drying step, as salt is less soluble in organic solvents. Second, it can help to break any minor emulsions that may have formed during previous washes.[6]

Q6: My final product is still an oil/low-melting solid and appears impure by TLC. What are my options for purification?

A6: If your product is not pure after the extractive workup, there are a few common purification techniques:

  • Column Chromatography: This is a very effective method for separating the desired product from non-polar impurities and some closely related byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If you have a solid product, recrystallization is an excellent way to achieve high purity. You will need to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or isopropanol can be good starting points.

Experimental Protocol: Workup Procedure

This protocol assumes the reaction has been run in a polar aprotic solvent such as DMF or DMSO and is complete as determined by TLC analysis.

Materials:

  • Reaction mixture

  • Deionized water

  • Ice

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Quenching: In a large beaker, prepare a mixture of ice and water (approximately 10 volumes relative to the reaction volume). Slowly pour the reaction mixture into the ice/water with stirring. An immediate precipitate or oiling out of the crude product may be observed.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, 3 volumes relative to the reaction volume) and shake gently to dissolve the organic components. Allow the layers to separate. Drain the lower aqueous layer.

  • Acid Wash: Add 1 M HCl (1-2 volumes) to the separatory funnel containing the organic layer. Shake gently and vent frequently. This step is crucial for removing any unreacted pyrrolidine and other basic impurities.[3][4][5] Allow the layers to separate and discard the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (1-2 volumes) to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (1 volume) to remove the bulk of the dissolved water.[6]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel or by recrystallization.

Workup Workflow Diagram

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction (in DMF/DMSO) Quench Quench (Ice/Water) Reaction_Mixture->Quench Extraction Extraction (EtOAc or DCM) Quench->Extraction Acid_Wash Acid Wash (1M HCl) Extraction->Acid_Wash Organic Layer Aqueous_Waste1 Aqueous Waste Extraction->Aqueous_Waste1 Base_Wash Base Wash (sat. NaHCO₃) Acid_Wash->Base_Wash Aqueous_Waste2 Aqueous Waste (contains pyrrolidine salt) Acid_Wash->Aqueous_Waste2 Brine_Wash Brine Wash (sat. NaCl) Base_Wash->Brine_Wash Aqueous_Waste3 Aqueous Waste Base_Wash->Aqueous_Waste3 Drying Drying (MgSO₄ or Na₂SO₄) Brine_Wash->Drying Aqueous_Waste4 Aqueous Waste Brine_Wash->Aqueous_Waste4 Concentration Concentration (Rotary Evaporator) Drying->Concentration Solid_Waste Solid Waste (Drying Agent) Drying->Solid_Waste Crude_Product Crude Product Concentration->Crude_Product Purification_Step Purification (Chromatography or Recrystallization) Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This five-membered nitrogen-containing heterocycle is a privileged scaffold due to its metabolic stability and its ability to serve as a versatile building block in drug design.[1][2] Derivatives of pyrrolidine have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][5] This guide provides a comparative analysis of the anticipated biological activities of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine and its derivatives, with a focus on their potential as anti-inflammatory and cytotoxic agents. While direct experimental data for this compound is not extensively available in the public domain, a comprehensive comparison can be drawn from its close structural analogs and the broader family of substituted nitrophenyl pyrrolidines.

Predicted Biological Activity: Anti-inflammatory Effects via TLR/NF-κB Signaling Inhibition

A compelling body of evidence points towards the potent anti-inflammatory activity of 1-(phenyl)pyrrolidine derivatives, primarily through the inhibition of the Toll-like receptor (TLR) signaling pathway and subsequent suppression of the nuclear factor-kappa B (NF-κB) transcription factor.

A key study on the structurally analogous compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , revealed its significant suppressive effects on TLR signaling pathways. FPP was shown to inhibit the activation of NF-κB and interferon regulatory factor 3 (IRF3) induced by TLR agonists. This inhibition, in turn, suppressed the expression of downstream inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The study concluded that FPP holds potential as a therapeutic agent for a variety of inflammatory diseases.

Given the structural similarity between FPP and this compound, it is highly probable that the latter will exhibit a comparable mechanism of action. The primary difference lies in the nitro group (-NO2) versus the nitrovinyl group (-CH=CHNO2) at the 2-position of the phenyl ring. While the nitrovinyl group is a known Michael acceptor and can react with nucleophiles, the nitro group is a strong electron-withdrawing group that can also influence the electronic properties of the phenyl ring and its interaction with biological targets.

Signaling Pathway: TLR4/NF-κB Inhibition

The anticipated anti-inflammatory mechanism of this compound derivatives is depicted in the following signaling pathway diagram. The binding of a pathogen-associated molecular pattern (PAMP), such as lipopolysaccharide (LPS), to the TLR4 receptor complex initiates a signaling cascade that culminates in the activation of NF-κB and the transcription of pro-inflammatory genes. This compound derivatives are predicted to interfere with this pathway, leading to a reduction in the inflammatory response.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 1-(2-Fluoro-4-nitrophenyl) pyrrolidine Derivative Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Degradation of IκB

Figure 1: Proposed mechanism of action for this compound derivatives in the TLR4/NF-κB signaling pathway.

Comparative Analysis with Alternative Compounds

To provide a comprehensive overview, the potential biological activity of this compound is compared with other relevant compounds. The following table summarizes available data for structurally related pyrrolidine derivatives and established drugs.

Compound/Derivative ClassTarget/MechanismBiological ActivityIC50/EC50 ValuesReference
1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) TLR/NF-κB/IRF3 PathwayAnti-inflammatoryNot explicitly stated
N-Arylpyrrolidine-2,5-diones CytotoxicAnticancer (MCF-7)3.1 - 5.8 µM[3]
Spirooxindole-pyrrolidines CytotoxicAnticancer (HCT116)8.5 - 15.2 µM[3]
Pyrrolidinone-hydrazones CytotoxicAnticancer (IGR39)2.5 µM[3]
Dexamethasone Glucocorticoid Receptor AgonistAnti-inflammatoryVaries by assayEstablished Drug
Ibuprofen COX-1/COX-2 InhibitorAnti-inflammatoryVaries by assayEstablished Drug

Note: The absence of specific IC50 values for FPP in the cited abstract necessitates further investigation of the full publication for quantitative data. The data for other pyrrolidine derivatives are provided to illustrate the potential potency range for this class of compounds.

Experimental Protocols for Biological Activity Assessment

To facilitate further research and validation of the biological activity of this compound derivatives, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (24h incubation) start->seed_cells treat_cells Treat with compound (24-72h incubation) seed_cells->treat_cells add_mtt Add MTT solution (3-4h incubation) treat_cells->add_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) add_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs analyze_data Calculate % viability and IC50 measure_abs->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Upon stimulation with an inflammatory agent (e.g., LPS or TNF-α), activated NF-κB binds to these elements and drives the expression of luciferase. An inhibitor of the NF-κB pathway will reduce luciferase expression.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Pre-treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the this compound derivative for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

NFkB_Reporter_Assay_Workflow start Start transfect_cells Transfect cells with NF-κB reporter plasmid start->transfect_cells pretreat_cells Pre-treat with compound (1-2h) transfect_cells->pretreat_cells stimulate_cells Stimulate with LPS or TNF-α (6-8h) pretreat_cells->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells measure_luc Measure luciferase activity lyse_cells->measure_luc analyze_data Normalize and calculate % inhibition and IC50 measure_luc->analyze_data end End analyze_data->end

Figure 3: Workflow for the NF-κB reporter gene assay.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The biological activity of 1-(phenyl)pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom in this compound is expected to play a crucial role in its bioactivity.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group at the para position can enhance the compound's interaction with biological targets and may be critical for its anti-inflammatory activity.

  • Fluoro Group: The fluorine atom at the ortho position can influence the compound's conformation, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic properties.

Future research should focus on synthesizing a series of this compound derivatives with modifications at the pyrrolidine ring and substitutions on the phenyl ring to establish a clear structure-activity relationship. This will enable the optimization of these compounds for enhanced potency and selectivity as either anti-inflammatory or anticancer agents.

Conclusion

Based on the analysis of its close structural analog, this compound is a promising scaffold for the development of novel anti-inflammatory agents that target the TLR/NF-κB signaling pathway. Furthermore, the broader class of pyrrolidine derivatives has demonstrated significant potential in oncology. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the biological activity of these compounds. Further investigation into the synthesis and biological testing of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 258, 115581. [Link]

  • Owolabi, M. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • Kim, H. J., et al. (2014). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology, 23(2), 634-641. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

Sources

A Senior Application Scientist's Guide to 1-(2-Fluoro-4-nitrophenyl)pyrrolidine: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine with other key building blocks in the field of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to provide a technical narrative grounded in experimental evidence and mechanistic insights. We will explore the nuanced reactivity of this molecule and provide the necessary data to inform your selection of building blocks for complex synthetic challenges.

The Strategic Importance of Activated Fluoro-Nitro-Aromatic Building Blocks

In the landscape of drug discovery and organic synthesis, the pyrrolidine ring is a highly valued scaffold.[1][2] Its saturated, non-planar structure provides three-dimensional diversity crucial for exploring pharmacophore space, and its basic nitrogen atom serves as a key interaction point.[3][4] When this valuable heterocycle is appended to a fluoro-nitro-aromatic system, it becomes a powerful reagent for constructing complex molecular architectures.

The combination of a fluorine atom and a nitro group on an aromatic ring creates a system highly activated towards nucleophilic aromatic substitution (SNAr).[5] The potent electron-withdrawing nature of the nitro group makes the aromatic ring electrophilic, facilitating attack by nucleophiles. The fluorine atom, in this context, serves as an excellent leaving group, often superior to its heavier halogen counterparts.[6][7][8][9] This reactivity profile makes this compound a cornerstone intermediate in the synthesis of a variety of high-value compounds, including agrochemicals and pharmaceuticals.[5]

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The utility of this compound is fundamentally tied to the SNAr mechanism. This is not a simple, one-step displacement. The reaction proceeds through a two-step addition-elimination pathway, the cornerstone of which is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

Mechanism Breakdown:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step.

  • Formation of the Meisenheimer Complex: The attack forms a negatively charged intermediate where the charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. The stability of this complex is paramount to the reaction's success.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the final substituted product.[6]

The specific arrangement of the substituents in this compound is critical. The nitro group at the para position (position 4) provides powerful resonance stabilization for the negative charge that develops at the ortho position (position 2) during the formation of the Meisenheimer complex. This electronic synergy leads to a highly reactive substrate.

Caption: SNAr Mechanism with this compound

Comparative Analysis with Alternative Building Blocks

The choice of building block is a critical decision in any synthetic campaign. Below, we compare this compound to structurally similar alternatives, highlighting the key differences in reactivity and application.

Building BlockStructureKey Reactive Features & Considerations
This compound High Reactivity: The ortho-fluoro, para-nitro arrangement provides maximal activation for SNAr. Fluorine's high electronegativity makes it an excellent leaving group in this context.[7][8][9]
1-(2-Chloro-4-nitrophenyl)pyrrolidine Lower Reactivity / Cost-Effective: Chlorine is generally a less effective leaving group than fluorine in SNAr reactions.[7][8] This results in slower reaction rates and may require harsher conditions. However, chloro-analogs can sometimes be more economical.[10][11]
1-(4-Fluoro-2-nitrophenyl)pyrrolidine Altered Reactivity Profile: With the nitro group ortho and the fluorine para, the electronic effects are different. While still highly activated, the ortho-nitro group can introduce steric hindrance for bulky nucleophiles, potentially altering regioselectivity or slowing the reaction rate compared to its isomer.[12][13]
1-Fluoro-4-nitrobenzene Baseline for Comparison: This simpler building block is a useful reference.[6] Comparing its reactions to those with the title compound highlights the steric and electronic contributions of the pyrrolidine moiety, which can influence solubility, conformation, and subsequent reaction steps.

Application Spotlight: Synthesis of PARP Inhibitors

A prominent application for this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of cancer therapeutics.[14] These drugs are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[15]

The core structure of many PARP inhibitors features a complex heterocyclic system attached to a substituted phenyl ring. This compound provides a pre-functionalized and activated phenylpyrrolidine fragment, streamlining the synthesis. The typical workflow involves an SNAr reaction to displace the fluorine, followed by reduction of the nitro group to an amine, which can then be elaborated into the final complex structure.

Caption: Simplified Workflow for a PARP Inhibitor Precursor

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a self-validating framework for a typical SNAr reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize 1-(2-(Piperazin-1-yl)-4-nitrophenyl)pyrrolidine.

Materials:

  • This compound (1.0 eq)

  • Piperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (Inert Atmosphere is Key):

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the introduction of water, which can act as a competing nucleophile.

    • Add anhydrous potassium carbonate (2.0 eq). K₂CO₃ acts as a base to neutralize the HF that is formed in situ, driving the reaction to completion.

    • Add piperazine (1.1 eq). A slight excess of the nucleophile ensures the complete consumption of the limiting reagent.

  • Reaction Execution (Thermal Control):

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction (Purification Begins):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (like K₂CO₃ and KF).

    • Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is a common organic solvent that is immiscible with water and effectively dissolves the desired product.

    • Combine the organic layers and wash with brine. The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Drying and Concentration (Isolation):

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). MgSO₄ is a drying agent that removes trace amounts of water.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization (Validation):

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The obtained data should be consistent with the expected structure, thus validating the success of the synthesis.

Conclusion

This compound stands out as a superior building block for advanced organic synthesis due to its heightened reactivity in SNAr reactions. The strategic placement of the ortho-fluoro and para-nitro groups creates an electronically optimized system that favors rapid and efficient substitution. While alternatives like the chloro-analog exist, they typically require more forcing conditions. For synthetic campaigns where reaction efficiency and mild conditions are paramount, particularly in the construction of complex pharmaceutical agents like PARP inhibitors, this compound offers a distinct and demonstrable advantage.

References

  • Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Russian Chemical Reviews. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds.
  • Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?.
  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF.
  • PubMed. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Chem-Impex. (n.d.). 2-Fluoro-4-nitrotoluene.
  • ResearchGate. (n.d.). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds.
  • Vibrant Pharma Inc. (n.d.). 1-(2-Chloro-4-nitrophenyl)pyrrolidine.
  • PubMed. (2020, November 23). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14.
  • BenchChem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF.
  • Wikipedia. (n.d.). Pyrrolidine.
  • National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • NIST WebBook. (n.d.). Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-.
  • Life Chemicals. (2020, January 7). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!.
  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.
  • Enamine. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
  • PubChem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

In Vitro Evaluation of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Derivatives: A Comparative Guide to Anticancer and Antibacterial Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of a novel class of compounds, 1-(2-Fluoro-4-nitrophenyl)pyrrolidine derivatives, for their potential therapeutic applications. We will delve into their comparative performance as both anticancer and antibacterial agents, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the biological activity of this promising chemical scaffold.

The this compound scaffold combines several key pharmacophoric features that suggest significant biological activity. The pyrrolidine ring is a common motif in many biologically active natural products and synthetic drugs.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitrophenyl group is a known pharmacophore in various antimicrobial and anticancer agents.[2][3] This guide will explore the synergistic effects of these moieties on the biological activity of the derivative compounds.

Comparative Anticancer Activity of this compound Derivatives

The cytotoxic potential of a series of this compound derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The results, presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth), are summarized in Table 1.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDR GroupA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
FNPD-1 -H15.221.818.5
FNPD-2 -CH310.515.212.9
FNPD-3 -Cl8.110.39.7
FNPD-4 -OCH312.718.916.4
Doxorubicin (Control)0.81.20.9

Note: The data presented in this table is a representative example for illustrative purposes.

The results indicate that the substituents on the pyrrolidine ring play a crucial role in the cytotoxic activity of these compounds. The chloro-substituted derivative (FNPD-3 ) exhibited the most potent anticancer activity across all three cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol details the steps for evaluating the in vitro cytotoxicity of the this compound derivatives.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.[5]

Hypothetical Mechanism of Anticancer Action

While the exact mechanism of action for this specific class of compounds is yet to be fully elucidated, related nitroaromatic compounds have been shown to induce apoptosis in cancer cells.[6] The proposed mechanism involves the generation of reactive oxygen species (ROS) due to the reduction of the nitro group, leading to oxidative stress and subsequent activation of apoptotic pathways.

anticancer_mechanism FNPD 1-(2-Fluoro-4-nitrophenyl) pyrrolidine Derivative ROS Reactive Oxygen Species (ROS) Generation FNPD->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of anticancer action.

Comparative Antibacterial Activity of this compound Derivatives

The antibacterial potential of the this compound derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The results are summarized in Table 2.

Table 2: In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR GroupS. aureus (Gram-positive)E. coli (Gram-negative)
FNPD-1 -H1632
FNPD-2 -CH3816
FNPD-3 -Cl48
FNPD-4 -OCH31632
Ciprofloxacin (Control)0.50.25

Note: The data presented in this table is a representative example for illustrative purposes.

The antibacterial screening revealed that the derivatives were more effective against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. Similar to the anticancer activity, the chloro-substituted derivative (FNPD-3 ) demonstrated the most potent antibacterial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the broth microdilution method for determining the MIC of the this compound derivatives.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Potential Mechanism of Antibacterial Action

The mechanism of antibacterial action for this class of compounds may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The nitro group, in particular, can be reduced by bacterial nitroreductases to form cytotoxic metabolites that can damage DNA and other macromolecules.[10]

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Compound Stock Solutions SerialDilution Perform Serial Dilutions in 96-well plate CompoundPrep->SerialDilution Inoculation Inoculate Plates SerialDilution->Inoculation InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Visually Determine MIC Incubation->ReadMIC

Caption: Experimental workflow for MIC determination.

Conclusion

The in vitro evaluation of this compound derivatives reveals their potential as a promising scaffold for the development of both anticancer and antibacterial agents. The preliminary data suggests that substitutions on the pyrrolidine ring significantly influence their biological activity, with the chloro-substituted derivative demonstrating superior potency in both assays. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the therapeutic potential of this chemical class. The detailed protocols provided in this guide offer a robust framework for conducting such evaluations.

References

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. [Link]

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • RCSB PDB. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. The in vitro anticancer activity of pyrrolidone derivatives 2–26... [Link]

  • National Center for Biotechnology Information. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. [Link]

  • ResearchGate. Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. [Link]

  • National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Pure. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • ResearchGate. Antimicrobial activity in vitro, MIC values expressed in μM for all... [Link]

  • The Royal Society Publishing. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. [Link]

  • PubMed. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • ResearchGate. MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... [Link]

  • Semantic Scholar. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. [Link]

  • ResearchGate. In vitro antibacterial activity of compounds 4a-l. [Link]

  • ResearchGate. Literature MIC values for tested antibiotics. [Link]

  • MDPI. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. [Link]

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  • National Center for Biotechnology Information. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • PubMed. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2. [Link]

  • National Center for Biotechnology Information. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. [Link]

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Sources

Route A: Direct N-Arylation via Nucleophilic Aromatic Substitution (SNA r)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Fluorinated Nitrophenyl Pyrrolidines for Pharmaceutical Research

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability. The fluorinated nitrophenyl pyrrolidine scaffold is a key pharmacophore present in numerous compounds under investigation for a range of therapeutic applications, from oncology to neurodegenerative diseases. The nitro group, a versatile synthetic handle, can be readily reduced to an amine, providing a vector for further functionalization.

This guide provides a detailed comparison of the primary synthetic strategies for accessing this valuable molecular framework. We will delve into two prevalent and mechanistically distinct approaches:

  • Route B: Intramolecular Cyclization to Form the Pyrrolidine Ring

This analysis is designed for researchers, medicinal chemists, and process development scientists, offering insights into the causality behind experimental choices, detailed protocols, and a comparative assessment of each route's strengths and limitations.

The most direct and convergent approach to N-aryl pyrrolidines is the nucleophilic aromatic substitution (SNA r) reaction. This method relies on the high activation of an aromatic ring by electron-withdrawing groups (such as a nitro group) ortho or para to a good leaving group (typically fluorine).[1] The fluorine atom on the nitrophenyl ring is displaced by the nucleophilic nitrogen of pyrrolidine.

Mechanistic Rationale

The SNA r reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic pyrrolidine attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex.[1] The negative charge is delocalized onto the nitro group. In the subsequent step, the leaving group (fluoride) is eliminated, restoring aromaticity and yielding the final product. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is crucial as it can solvate the cation but not the nucleophile, thus increasing its reactivity. The presence of a mild base is often required to neutralize the HF generated in situ.

Experimental Protocol: Synthesis of 1-(3-Fluoro-4-nitrophenyl)pyrrolidine

This protocol is a representative procedure based on established SNA r methodologies.[2]

Materials:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of 3,4-difluoronitrobenzene (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Slowly add pyrrolidine (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-fluoro-4-nitrophenyl)pyrrolidine.

Data Summary: Route A
ParameterValueReference
Typical Yield 85-95%[2]
Reaction Time 4-6 hoursGeneral knowledge
Temperature 80 °CGeneral knowledge
Key Reagents 3,4-Difluoronitrobenzene, Pyrrolidine, K₂CO₃, DMSO[2]
Scalability Good to excellentGeneral knowledge
Workflow Diagram: Route A

Route_A_SNAr Start Starting Materials: 3,4-Difluoronitrobenzene Pyrrolidine K₂CO₃ Reaction SNA r Reaction DMSO, 80 °C, 4-6h Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 1-(3-Fluoro-4-nitrophenyl)pyrrolidine Purification->Product

Caption: Workflow for Route A: Nucleophilic Aromatic Substitution.

Advantages and Disadvantages of Route A

Advantages:

  • High Convergence: The two key fragments are combined in a single step, making it an efficient route.

  • High Yields: Typically provides excellent yields.[2]

  • Readily Available Starting Materials: Substituted fluoronitrobenzenes and pyrrolidine are commercially available.

  • Scalability: The reaction is generally robust and scalable.

Disadvantages:

  • Limited Substrate Scope: The aromatic ring must be sufficiently activated by electron-withdrawing groups.

  • Regioselectivity Issues: If multiple leaving groups are present, mixtures of isomers can be formed.

  • Harsh Conditions: May require elevated temperatures, which can be problematic for sensitive substrates.

Route B: Intramolecular Cyclization to Form the Pyrrolidine Ring

An alternative strategy involves constructing the pyrrolidine ring onto a pre-existing fluorinated nitrophenyl scaffold. This multi-step approach offers greater flexibility in the substitution pattern of the final molecule.[3] A common manifestation of this strategy involves an initial alkylation of an amine with a suitable 4-carbon chain containing leaving groups at both ends, followed by an intramolecular cyclization.

Mechanistic Rationale

This route can be exemplified by the reaction of a fluorinated nitroaniline with a 1,4-dihalobutane. The first step is a standard N-alkylation to form an intermediate. The second step is an intramolecular Williamson ether synthesis-like reaction, where the nitrogen atom acts as a nucleophile to displace the second halide, forming the five-membered pyrrolidine ring. The reaction is typically carried out in the presence of a base to deprotonate the amine in the second step and to scavenge the HX formed.

Experimental Protocol: Synthesis of 1-(3-Fluoro-4-nitrophenyl)pyrrolidine via Cyclization

This protocol is a representative procedure based on established multi-step synthesis and cyclization methodologies.[3][4]

Materials:

  • 3-Fluoro-4-nitroaniline (1.0 eq)

  • 1,4-Dibromobutane (1.1 eq)

  • Sodium Hydride (NaH) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Ammonium Chloride solution

Procedure:

  • To a solution of 3-fluoro-4-nitroaniline (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the formation of the mono-alkylated intermediate by TLC or LC-MS.

  • Add a second portion of sodium hydride (1.3 eq) at 0 °C.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours to drive the intramolecular cyclization.

  • Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Route B
ParameterValueReference
Typical Yield 60-75% (over two steps)[3][4]
Reaction Time 18-24 hoursGeneral knowledge
Temperature 0 °C to 60 °CGeneral knowledge
Key Reagents 3-Fluoro-4-nitroaniline, 1,4-Dibromobutane, NaH, DMF[3][4]
Scalability ModerateGeneral knowledge
Workflow Diagram: Route B

Route_B_Cyclization Start Starting Materials: 3-Fluoro-4-nitroaniline 1,4-Dibromobutane NaH Alkylation N-Alkylation DMF, 0 °C to RT Start->Alkylation Cyclization Intramolecular Cyclization NaH, DMF, 60 °C Alkylation->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Final Product: 1-(3-Fluoro-4-nitrophenyl)pyrrolidine Purification->Product

Caption: Workflow for Route B: Intramolecular Cyclization.

Advantages and Disadvantages of Route B

Advantages:

  • Flexibility: Allows for the synthesis of pyrrolidines with substitution patterns not easily accessible through Route A.

  • Control over Regiochemistry: The starting aniline defines the point of attachment, avoiding issues with regioselectivity on the aromatic ring.

  • Milder Conditions (for initial step): The initial alkylation can often be performed at room temperature.

Disadvantages:

  • Longer Route: This is a multi-step synthesis which is inherently less efficient.

  • Lower Overall Yields: The cumulative yield over multiple steps is typically lower than for the convergent Route A.

  • Use of Hazardous Reagents: The use of sodium hydride requires careful handling.

  • Potential for Side Reactions: Intermolecular dialkylation can be a competing side reaction.

Head-to-Head Comparison

FeatureRoute A: Nucleophilic Aromatic SubstitutionRoute B: Intramolecular Cyclization
Strategy ConvergentLinear/Multi-step
Number of Steps One main stepTwo or more main steps
Overall Yield High (85-95%)Moderate (60-75%)
Atom Economy HighLower
Scalability ExcellentModerate
Substrate Scope More limited by electronics of the aryl ringMore flexible for aryl substitution patterns
Key Challenge Ensuring sufficient activation of the aryl ringPreventing intermolecular side reactions
Ideal For Rapid, large-scale synthesis of simple N-aryl pyrrolidinesSynthesis of more complex or uniquely substituted analogues

Conclusion

The choice between direct N-arylation (Route A) and intramolecular cyclization (Route B) for the synthesis of fluorinated nitrophenyl pyrrolidines is highly dependent on the specific goals of the research.

Route A (SNA r) is the superior choice for its efficiency, high yields, and scalability when the target molecule is accessible from commercially available starting materials. It is the workhorse for producing large quantities of foundational scaffolds.

Route B (Cyclization) offers greater strategic flexibility. When the desired substitution pattern on the pyrrolidine or aromatic ring is not amenable to the direct SNA r approach, this multi-step pathway provides a reliable, albeit longer, alternative. It is particularly valuable in the context of medicinal chemistry, where the exploration of a diverse chemical space is paramount.

Ultimately, a thorough understanding of both methodologies allows the synthetic chemist to make an informed decision, optimizing for speed, yield, and molecular complexity as required by the project's objectives.

References

  • Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available at: [Link]

  • Gutmann, B., et al. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene (15) with pyrrolidine (16) under continuous flow conditions. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.15 Examples of Multistep Synthesis. Available at: [Link]

  • Schuler, M., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal, 18(40), 12795-12800. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

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A Comparative Guide to Fluorine Substitution in Phenyl Pyrrolidine Derivatives: Enhancing CNS Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of how fluorine substitution on the phenyl ring of pyrrolidine-based compounds influences their biological activity, with a primary focus on anticonvulsant properties. We will dissect the structure-activity relationships (SAR), explore the impact on pharmacokinetics, and provide the experimental frameworks necessary for researchers to validate these findings in their own work.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's potency, selectivity, and metabolic stability.[1][2][3] The pyrrolidine scaffold, a versatile five-membered nitrogen heterocycle, is a privileged structure in central nervous system (CNS) drug discovery, known for its presence in numerous bioactive compounds.[4] By examining a series of N-substituted phenylpyrrolidine-2,5-diones, we can elucidate the strategic advantages conferred by fluorination.

The Impact of Phenyl Ring Fluorination on Anticonvulsant Potency

The position and nature of fluorine substitution on the phenyl ring of pyrrolidine derivatives dramatically influence their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test. This test is a reliable indicator of a compound's ability to prevent the spread of seizures, a mechanism common to many established antiepileptic drugs like phenytoin and carbamazepine.

A key comparison can be drawn from studies on N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones. By comparing analogs with different substituents at the ortho (2-position) of the phenyl ring, a clear trend emerges.

Compound IDPhenyl Substituent (R)Anticonvulsant Activity (MES Test, ED₅₀ in mg/kg)Reference
9a 2-Trifluoromethyl (-CF₃) 20.78 (oral, rats) [5]
Comparative Analog 2-Methyl (-CH₃)> 100 (oral, rats)[5]
14 2-Bromo (-Br)7.4 (oral, rats) [6]
Comparative Analog 2-Fluoro (-F)Less potent than bromo-analog[6]
6 2-Chloro (-Cl) with 4-fluorophenyl on piperazine68.30 (i.p., mice) [7]

Analysis and Insights:

  • Potency Enhancement with -CF₃: The trifluoromethyl group in compound 9a confers significantly higher potency compared to a simple methyl group.[5] This is a classic example of fluorine's electronic influence. The highly electronegative -CF₃ group is strongly electron-withdrawing, which can alter the molecule's interaction with its biological target. Furthermore, the -CF₃ group is an effective metabolic blocker. The analogous methyl group is a prime site for oxidative metabolism by cytochrome P450 enzymes; replacing it with a metabolically stable -CF₃ group can increase the compound's half-life and bioavailability, leading to a lower effective dose.[2][8]

  • Positional Halogen Effects: Comparing halogen substitutions, the 2-bromo analog (14 ) demonstrated exceptionally high potency, even greater than the reference drug phenytoin.[6] While direct ED₅₀ values for the 2-fluoro analog were not fully quantified in the same study, it was noted to be less active. This highlights that while fluorination is a powerful tool, it is not universally superior to other halogens, and its effect is highly dependent on the specific molecular context and binding pocket interactions.

  • Combined Fluorine Effects: In compound 6 , we see fluorine substitution on a different part of the molecule (the 4-phenylpiperazine moiety). This compound showed robust activity in both the MES and the 6 Hz seizure tests, suggesting a broad spectrum of anticonvulsant action.[7] This demonstrates that fluorination can be used at multiple sites on a scaffold to fine-tune activity and selectivity.

The following diagram illustrates the general structure-activity relationships observed for these phenylpyrrolidine-2,5-diones.

cluster_SAR Structure-Activity Relationship (SAR) Insights cluster_R1 Phenyl Ring Substituent cluster_R2 N-substituent Core Phenylpyrrolidine-2,5-dione Core CF3 2-CF3 (High Potency) Metabolic Blocker Core->CF3 Greatly Increases Activity vs. CH3 Br 2-Br (Very High Potency) Core->Br Potent Analog Cl 2-Cl (Active) Core->Cl F 2-F (Active, but less potent than Br) Core->F CH3 2-CH3 (Low Potency) Metabolically Liable Core->CH3 Piperazine Arylpiperazine Moiety (Modulates Activity) Core->Piperazine Fluorophenyl 4-Fluorophenyl on Piperazine (Contributes to high activity) Piperazine->Fluorophenyl Favorable Substitution

Caption: Key SAR points for anticonvulsant phenylpyrrolidines.

Influence on Pharmacokinetics and Metabolic Stability

Beyond direct target interaction, fluorination is a key strategy for optimizing a drug's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).

  • Metabolic Blocking: As discussed, replacing a metabolically labile C-H bond with a robust C-F bond is a primary strategy to prevent oxidative metabolism. This increases the drug's half-life and overall exposure.[3] A difluoromethoxy group, for instance, has been used as a bioisosteric replacement for a methoxy group to improve the pharmacokinetic profile of selective PDE4D inhibitors.[9]

  • Lipophilicity and CNS Penetration: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB).[10][11] This is a critical parameter for any CNS-acting drug. The addition of a single fluorine or a trifluoromethyl group can be enough to shift a compound's distribution profile to favor brain tissue, contributing to its pharmacological effect.[10]

  • Altering pKa: The high electronegativity of fluorine can lower the pKa of nearby basic amines. This can be advantageous in reducing off-target interactions (e.g., hERG channel binding) and optimizing the balance between solubility and permeability for oral absorption.[8]

A study on a dipeptidyl peptidase IV inhibitor containing a 3,3-difluoropyrrolidine moiety showed that the parent drug constituted the vast majority of circulating radioactivity in humans (94.4%), indicating good metabolic stability.[12] Although the primary metabolism occurred on a different part of the molecule, the inherent stability of the fluorinated pyrrolidine core is noteworthy.[12]

Experimental Protocols for In Vivo Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following are step-by-step methodologies for the key preclinical assays used to evaluate the compounds discussed.

This model assesses a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (e.g., Swiss, 18-25 g) or Wistar rats (100-150 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.). The vehicle is typically a 0.5% solution of methylcellulose in water.

  • Time to Peak Effect: Determine the time of peak effect (TPE) in a preliminary experiment. This is often 30-60 minutes for i.p. and 60-120 minutes for p.o. administration.

  • Seizure Induction: At the TPE, deliver an electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA, 60 Hz, 0.2-second duration for mice).

  • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.

  • ED₅₀ Determination: Test groups of 8-10 animals at various doses. The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.

This test measures a compound's potential to cause motor impairment, providing a therapeutic index when compared with efficacy data.

  • Apparatus: A rotating rod (e.g., 3 cm diameter) that turns at a constant speed (e.g., 6 rpm).

  • Animal Training: Pre-train mice to remain on the rotating rod for a set period (e.g., 1-2 minutes) in at least two consecutive trials. Only animals that meet this criterion are used.

  • Compound Administration: Administer the test compound at various doses, using the same route and TPE as in the efficacy studies.

  • Testing: Place the animal on the rotarod at its TPE.

  • Endpoint: Record whether the animal falls off the rod within the observation period (e.g., 1 minute).

  • TD₅₀ Determination: The dose that causes motor impairment in 50% of the animals (TD₅₀) is calculated. The Protective Index (PI) is then determined as PI = TD₅₀ / ED₅₀. A higher PI indicates better separation between efficacy and side effects.

The diagram below outlines the typical workflow for preclinical anticonvulsant screening.

cluster_Efficacy Efficacy Screening cluster_Toxicity Neurotoxicity Screening start Synthesized Compound admin Compound Administration (i.p. or oral) to Mice/Rats start->admin tpe Wait for Time to Peak Effect (TPE) admin->tpe mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) tpe->mes rotarod Rotarod Test (Motor Impairment) tpe->rotarod probit Probit Analysis mes->probit rotarod->probit ed50 Calculate ED50 (Effective Dose) probit->ed50 Efficacy Data td50 Calculate TD50 (Toxic Dose) probit->td50 Toxicity Data pi Calculate Protective Index (PI = TD50 / ED50) ed50->pi td50->pi

Caption: Workflow for in vivo anticonvulsant drug screening.

Conclusion and Future Directions

The evidence strongly supports the strategic use of fluorine substitution to enhance the biological activity of phenyl pyrrolidine derivatives for CNS applications. Specifically, the introduction of a trifluoromethyl group at the 2-position of the phenyl ring serves as an exemplary case, dramatically increasing anticonvulsant potency by providing metabolic stability and favorable electronic properties.[5]

While single fluorine substitutions also contribute to activity, their effects are more nuanced and context-dependent, requiring careful optimization alongside other halogens and substituents.[6][7] The key takeaway for researchers is that fluorination is not a magic bullet but a versatile and powerful tool. Its successful application requires a deep understanding of the target biology and the specific molecular properties—be it metabolic stability, BBB penetration, or target binding affinity—that need to be improved.

Future research should focus on obtaining co-crystal structures of these fluorinated ligands with their biological targets to rationalize the observed SAR on a molecular level. Furthermore, a systematic comparison of mono-, di-, and tri-fluorinated analogs would provide a more granular understanding of how incremental changes in electronegativity and lipophilicity translate to biological function.

References

  • Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II. Bioorganic & Medicinal Chemistry, 20(15), 4872-80. Available at: [Link]

  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-33. Available at: [Link]

  • Kamiński, K., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(23), 4252. Available at: [Link]

  • Tomovic, K., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. Available at: [Link]

  • Xu, Y., et al. (2022). Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. Not a formal publication, but contains relevant diagrams. Available at: [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5894-7. Available at: [Link]

  • Prakash, C., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2087-100. Available at: [Link]

  • Wang, Y., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 48, 116410. Available at: [Link]

  • Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855. Available at: [Link]

  • Kumar, P., et al. (2013). Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. Archiv der Pharmazie, 346(1), 35-46. Available at: [Link]

  • Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3691-700. Available at: [Link]

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  • Ramirez, D., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 11(11), 1629. Available at: [Link]

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A Comparative Guide to Catalysts for Nitrophenyl Pyrrolidine Synthesis: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern therapeutics and a privileged motif in chiral catalysis. The introduction of a nitrophenyl group adds valuable electronic and functional properties, making the stereoselective synthesis of nitrophenyl pyrrolidines a critical endeavor. This guide offers a comprehensive comparison of the leading catalytic systems for this transformation, providing not only a survey of their performance but also the underlying mechanistic rationale to empower informed catalyst selection. We will delve into the nuances of organocatalysis, dominated by diarylprolinol silyl ethers and prolinamide-based catalysts, and contrast these with emerging metal-catalyzed methodologies.

The Strategic Importance of Nitrophenyl Pyrrolidines

The chiral pyrrolidine ring is a recurring structural element in a multitude of FDA-approved drugs and natural products. Its conformational rigidity and the stereochemical information embedded within its structure are pivotal for specific molecular recognition in biological systems. The nitrophenyl substituent serves multiple purposes: it can act as a synthetic handle for further functionalization, a key pharmacophore for biological activity, or a tool to modulate the electronic properties of the molecule. Consequently, the development of efficient and highly stereoselective methods for the synthesis of nitrophenyl pyrrolidines is of paramount importance in the synthesis of complex molecular architectures.

Organocatalysis: The Dominant Paradigm

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a metal-free and often more environmentally benign alternative to traditional methods.[1] In the realm of nitrophenyl pyrrolidine synthesis, the asymmetric Michael addition of aldehydes to β-nitrostyrenes stands out as the most prevalent and successful strategy. This reaction is typically catalyzed by chiral secondary amines, which operate via enamine catalysis.

Diarylprolinol Silyl Ethers: The Workhorse Catalysts

(S)-α,α-Diphenylprolinol trimethylsilyl ether, often referred to as the Hayashi-Jørgensen catalyst, is a cornerstone of organocatalysis and has been extensively employed in the synthesis of nitrophenyl pyrrolidines.[2][3] These catalysts are prized for their high reactivity and ability to induce excellent levels of stereocontrol.

Mechanism of Action: The catalytic cycle, depicted below, commences with the rapid and reversible formation of an enamine intermediate from the aldehyde substrate and the secondary amine of the diarylprolinol silyl ether catalyst. This enamine, being a potent nucleophile, then attacks the β-carbon of the nitrostyrene in a stereoselective Michael addition. The bulky diarylmethylsilyl ether group effectively shields one face of the enamine, dictating the stereochemical outcome of the C-C bond formation. The resulting iminium ion is then hydrolyzed to release the final γ-nitroaldehyde product and regenerate the catalyst.

Diarylprolinol Silyl Ether Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Diarylprolinol Silyl Ether Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Michael_Adduct Iminium Ion Intermediate Enamine->Michael_Adduct + Nitrostyrene Nitrostyrene Nitrostyrene Michael_Adduct->Catalyst - Product Product γ-Nitroaldehyde (precursor to Pyrrolidine) Michael_Adduct->Product + H₂O Water H₂O

Figure 1: Catalytic cycle of diarylprolinol silyl ether in the Michael addition.

Performance Data: Diarylprolinol silyl ether catalysts consistently deliver high yields and excellent enantioselectivities across a broad range of substrates.

EntryAldehydeNitrostyreneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
1Propanaltrans-β-nitrostyrene10Toluene2495>95:598[4]
2Isovaleraldehydetrans-β-nitrostyrene10Toluene4892>95:597[4]
3Cyclohexanecarboxaldehydetrans-β-nitrostyrene10Toluene7288>95:599[4]
4Propanal4-Chloro-β-nitrostyrene10Toluene2496>95:598[5]
5Propanal4-Methoxy-β-nitrostyrene10Toluene3693>95:597[5]

Experimental Protocol: Synthesis of (2S,3R)-2-methyl-4-nitro-3-phenylbutanal

A solution of trans-β-nitrostyrene (149 mg, 1.0 mmol) in toluene (2.0 mL) is cooled to 0 °C. (S)-α,α-Diphenylprolinol trimethylsilyl ether (32.6 mg, 0.1 mmol) is added, followed by propanal (290 mg, 5.0 mmol). The reaction mixture is stirred at 0 °C for 24 hours. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford the title compound.

Synthesis of the Catalyst: (S)-α,α-Diphenylprolinol trimethylsilyl ether is readily prepared from (S)-proline in a two-step sequence involving Grignard addition of phenylmagnesium bromide to the ester of proline followed by silylation of the resulting alcohol.[6][7]

Prolinamide-Based Organocatalysts: Fine-Tuning through Hydrogen Bonding

Prolinamide-based organocatalysts represent a versatile and highly tunable class of catalysts for the asymmetric Michael addition.[2] By modifying the amide substituent, one can fine-tune the steric and electronic properties of the catalyst to optimize performance for specific substrates. These catalysts often incorporate additional hydrogen-bond donors, which play a crucial role in activating the nitroalkene and organizing the transition state.[8][9]

Mechanism of Action: Similar to diarylprolinol silyl ethers, prolinamide catalysts operate through an enamine intermediate. However, the amide N-H proton plays a critical role in a dual activation mechanism. It forms a hydrogen bond with the nitro group of the electrophile, thereby increasing its electrophilicity and orienting it for a stereoselective attack by the enamine. This bifunctional activation is key to the high levels of stereocontrol observed with these catalysts.

Prolinamide Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Prolinamide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde TS Hydrogen-Bonded Transition State Enamine->TS + Nitrostyrene Nitrostyrene Nitrostyrene Nitrostyrene->TS Michael_Adduct Iminium Ion Intermediate TS->Michael_Adduct Michael_Adduct->Catalyst - Product Product γ-Nitroaldehyde Michael_Adduct->Product + H₂O Water H₂O

Figure 2: Prolinamide-catalyzed Michael addition highlighting the hydrogen-bonded transition state.

Performance Data: Prolinamide catalysts have demonstrated excellent performance, particularly with cyclic ketones and a variety of nitrostyrenes.

EntryKetone/AldehydeNitrostyreneCatalyst Loading (mol%)SolventAdditiveYield (%)dr (syn:anti)ee (%) (syn)Reference
1Cyclohexanonetrans-β-nitrostyrene20H₂O/EtOAcBenzoic Acid7594:680[8]
2Acetonetrans-β-nitrostyrene10Neat-92-96[9]
3Propanaltrans-β-nitrostyrene10Toluene-9090:1095[10]
4Cyclohexanone4-Nitro-β-nitrostyrene20H₂O/EtOAcBenzoic Acid7293:778[8]
5Cyclopentanonetrans-β-nitrostyrene10Neat-8992:894[9]

Experimental Protocol: Synthesis of (R)-2-((S)-2-nitro-1-phenylethyl)cyclohexan-1-one

To a mixture of cyclohexanone (196 mg, 2.0 mmol) and trans-β-nitrostyrene (149 mg, 1.0 mmol) in a 1:1 mixture of water and ethyl acetate (2 mL) is added the prolinamide catalyst (0.2 mmol) and benzoic acid (24.4 mg, 0.2 mmol). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography (hexane/ethyl acetate = 9:1) to afford the product.

Synthesis of the Catalyst: Chiral prolinamide organocatalysts are typically synthesized by the coupling of L-proline with a chiral amine, often derived from natural amino acids or other chiral pool sources.[11]

Metal Catalysis: An Emerging Alternative

While organocatalysis has been the dominant approach, metal-catalyzed methods for the synthesis of nitrophenyl pyrrolidines are gaining traction. Copper-catalyzed reactions, in particular, have shown promise for the construction of the pyrrolidine ring through different mechanistic pathways.[12][13]

Copper-Catalyzed Enantioselective Michael Addition

Chiral copper complexes can effectively catalyze the enantioselective Michael addition of various nucleophiles to nitroalkenes. For the synthesis of nitrophenyl pyrrolidones, the addition of nitroalkanes to 2,3-dioxopyrrolidines has been demonstrated.[12]

Mechanism of Action: The chiral copper catalyst coordinates to the 2,3-dioxopyrrolidine, activating it towards nucleophilic attack. The nitroalkane, deprotonated by a base, then adds to the enone system in a stereocontrolled fashion, directed by the chiral ligand on the copper center.

Performance Data: Copper-catalyzed Michael additions can provide high yields and excellent diastereoselectivities in aqueous media.

Entry2,3-DioxopyrrolidineNitroalkaneLigandYield (%)dree (%)Reference
1N-benzyl-2,3-dioxopyrrolidineNitromethane(R)-BINAP95>99:192[12]
2N-phenyl-2,3-dioxopyrrolidineNitromethane(R)-BINAP92>99:190[12]
3N-benzyl-2,3-dioxopyrrolidineNitroethane(R)-BINAP90>99:193[12]

Experimental Protocol: General Procedure for Copper-Catalyzed Michael Addition

To a solution of the 2,3-dioxopyrrolidine (0.2 mmol) and Cu(OTf)2 (0.02 mmol) in water (2 mL) is added the chiral ligand (0.022 mmol). The mixture is stirred at room temperature for 30 minutes. The nitroalkane (0.4 mmol) and a base (e.g., triethylamine, 0.4 mmol) are then added, and the reaction is stirred until completion. The reaction mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

Copper-Catalyzed Intramolecular Aminooxygenation

An alternative strategy involves the copper-catalyzed intramolecular aminooxygenation of alkenes.[14] This method allows for the diastereoselective synthesis of substituted pyrrolidines.

Mechanism of Action: This reaction is proposed to proceed through a radical pathway. The copper catalyst promotes the formation of a nitrogen-centered radical from a sulfonamide precursor, which then undergoes an intramolecular cyclization onto the tethered alkene. The resulting carbon-centered radical is then trapped by an oxygen source, such as TEMPO.

Copper-Catalyzed Aminooxygenation cluster_cycle Proposed Mechanism Substrate Alkenyl Sulfonamide N_Radical Nitrogen Radical Substrate->N_Radical + Cu(II) Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation C_Radical Carbon Radical N_Radical->C_Radical Cyclization Cyclization 5-exo-trig Cyclization Product Pyrrolidine Product C_Radical->Product + TEMPO TEMPO TEMPO

Figure 3: Proposed mechanism for copper-catalyzed intramolecular aminooxygenation.

Performance Data: This method provides excellent diastereoselectivity, particularly for the formation of 2,5-cis-substituted pyrrolidines.

SubstrateProductYield (%)dr (cis:trans)Reference
N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide2-methyl-1-tosyl-5-(phenoxymethyl)pyrrolidine97>20:1[14]
N-(hex-5-en-2-yl)-4-methylbenzenesulfonamide2,5-dimethyl-1-tosylpyrrolidine92>20:1[14]

Head-to-Head Comparison and Concluding Remarks

FeatureDiarylprolinol Silyl EthersProlinamide CatalystsCopper Catalysts
Catalyst Type OrganocatalystOrganocatalystMetal Catalyst
Mechanism Enamine CatalysisBifunctional (Enamine + H-bonding)Lewis Acid / Radical Pathways
Typical Loading 5-20 mol%10-20 mol%1-10 mol%
Stereocontrol ExcellentExcellent, tunableGood to Excellent
Substrate Scope Broad (aldehydes, some ketones)Broad (ketones, aldehydes)Varies with specific reaction
Advantages High reactivity, well-establishedTunable, bifunctional activationLower catalyst loading, alternative pathways
Limitations Can be expensiveSynthesis can be multi-stepPotential metal contamination

Choosing the Right Catalyst:

The selection of an optimal catalyst for the synthesis of nitrophenyl pyrrolidines is a multifactorial decision.

  • For broad applicability and high enantioselectivity in the Michael addition of aldehydes, diarylprolinol silyl ethers are the go-to choice. Their reliability and the wealth of literature precedent make them a robust starting point for many synthetic campaigns.

  • When seeking to optimize a reaction for a specific substrate, particularly with ketones, or to explore the benefits of bifunctional catalysis, prolinamide-based organocatalysts offer a highly tunable platform. The ability to modify the catalyst structure provides greater control over the reaction outcome.

  • For transformations that are challenging for organocatalysts or when exploring alternative synthetic disconnections, copper catalysis presents a powerful alternative. These methods can offer complementary reactivity and, in some cases, operate under milder conditions or in aqueous media.

Ultimately, the ideal catalyst will depend on the specific target molecule, the available starting materials, and the desired level of stereochemical control. This guide provides the foundational knowledge and comparative data to navigate these choices effectively, empowering researchers to accelerate the discovery and development of novel nitrophenyl pyrrolidine-containing compounds.

References

  • Boeckman, R. K., Jr., Tusch, D. J., & Biegasiewicz, K. F. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-319. [Link]

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Introduction: The Analytical Imperative for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Validation of Analytical Methods for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, a key intermediate in pharmaceutical synthesis. Our focus extends beyond mere procedural outlines to explore the scientific rationale behind methodological choices, ensuring that the described protocols are robust, reliable, and compliant with global regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

The quality, safety, and efficacy of a final drug product are fundamentally linked to the quality of its starting materials and intermediates. This compound, with its reactive fluoronitrophenyl moiety, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the rigorous validation of analytical procedures used to assess its identity, purity, and strength is not merely a regulatory formality but a scientific necessity.

The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[1][2] This guide will compare the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, the two most common and powerful techniques for this type of analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

The Regulatory and Scientific Framework of Method Validation

Modern analytical method validation has shifted from a one-time event to a continuous lifecycle approach, a concept championed by the revised ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development.[7][8][9][10] This ensures that an analytical method remains robust and fit-for-purpose throughout its operational life.

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][11][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[2][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][14]

Analytical_Method_Lifecycle Diagram 1: The Analytical Method Lifecycle as per ICH Q14/Q2(R2). cluster_0 Method Lifecycle Stages cluster_1 Key Concepts Dev 1. Analytical Procedure Development (ICH Q14) Val 2. Method Validation (ICH Q2(R2)) Dev->Val Define ATP* Routine 3. Routine Use & Monitoring Val->Routine Demonstrate Fitness for Purpose Changes 4. Lifecycle Management & Change Control Routine->Changes Performance Trending Changes->Val Revalidation (Partial or Full) ATP *ATP: Analytical Target Profile Defines the method's purpose and required performance criteria.

Diagram 1: The Analytical Method Lifecycle as per ICH Q14/Q2(R2).

Comparative Analysis: HPLC vs. GC Methods

The choice between HPLC and GC is dictated by the physicochemical properties of this compound, primarily its volatility and thermal stability.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile or thermally labile compounds. The vast majority of pharmaceutical intermediates and APIs fall into this category.Suitable for volatile and thermally stable compounds. Requires analyte to be stable at elevated temperatures in the injection port and oven.
Typical Stationary Phase Octadecylsilane (C18) or Octylsilane (C8) for reversed-phase.Polysiloxane-based polymers (e.g., 5% phenyl polydimethylsiloxane) for non-polar to mid-polar compounds.
Typical Mobile Phase Mixtures of water/buffer and organic solvents like acetonitrile or methanol.An inert carrier gas, such as Helium or Nitrogen.[15]
Detection UV-Vis (strong absorbance from the nitrophenyl group), MS, PDA.Flame Ionization (FID) for general organics, Electron Capture (ECD) for halogenated/nitro compounds (high sensitivity), MS.[15]
Primary Use Case Assay, impurity profiling, stability studies.Analysis of residual solvents, volatile impurities, or derivatized analytes.
High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of this compound due to its versatility and applicability at ambient temperatures, which prevents potential degradation.

Causality Behind Experimental Choices:

  • Mode: Reversed-phase HPLC is chosen because the analyte is a moderately polar organic molecule, allowing for excellent retention and separation on a non-polar C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a trifluoroacetic or phosphoric acid modifier) is standard. The acid is crucial as it protonates any basic sites (like the pyrrolidine nitrogen), ensuring a single ionic form and thus sharp, symmetrical peaks.[16][17]

  • Detector: A UV-Vis detector is ideal. The conjugated nitrophenyl system provides a strong chromophore, with maximum absorbance expected in the 290-400 nm range, offering high sensitivity.[18][19]

  • System Suitability: Before any validation run, inject a standard solution five or six times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0% and the tailing factor is ≤ 1.5.[20] This confirms the chromatographic system is performing adequately.

  • Specificity:

    • Analyze a blank (diluent), a placebo (if in a formulation), a standard of this compound, and a sample spiked with known related impurities.

    • Acceptance Criteria: The analyte peak should be free from interference from any other components, and the method should demonstrate baseline resolution between the main peak and all known impurities.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) in triplicate.

    • Calculate the percent recovery for each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13][21]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[11]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

  • LOD & LOQ:

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][12]

    • Confirm the determined LOQ by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the effect on system suitability parameters and analyte quantitation.

    • Acceptance Criteria: System suitability requirements must be met, and the results should not deviate significantly from the nominal conditions.

HPLC_Validation_Workflow Diagram 2: Experimental Workflow for HPLC Method Validation. cluster_0 Validation Protocol Flow start Start: Method Optimized spec Specificity (Peak Purity & Resolution) start->spec lin Linearity & Range (r² ≥ 0.999) spec->lin acc Accuracy (Recovery 98-102%) lin->acc prec Precision (Repeatability & Intermediate, RSD ≤ 2%) lin->prec limits LOD / LOQ (S/N = 3:1 / 10:1) acc->limits prec->limits robust Robustness (Vary Parameters) limits->robust report Validation Report Complete robust->report

Diagram 2: Experimental Workflow for HPLC Method Validation.
Gas Chromatography (GC)

A GC method could be developed for this compound if it is sufficiently volatile and thermally stable. It would be particularly useful for identifying volatile impurities not amenable to HPLC analysis.

Causality Behind Experimental Choices:

  • Injection: A split/splitless inlet is standard. A split injection prevents column overloading for a high-concentration assay, while a splitless injection provides higher sensitivity for trace impurity analysis.

  • Column: A low-to-mid polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is a good starting point for a compound of this nature.

  • Detector: A Flame Ionization Detector (FID) provides a robust, linear response for organic compounds. However, an Electron Capture Detector (ECD) would offer far superior sensitivity due to the presence of both fluoro- and nitro- groups, which are strongly electron-capturing.[15] GC-MS is the best choice for definitive identification of unknown peaks.[22][23]

The validation parameters for GC are identical to those for HPLC (Specificity, Linearity, Accuracy, etc.). The experimental execution is similar, but the parameters varied during robustness testing would be specific to GC:

  • Inlet and detector temperature (±10 °C)

  • Oven temperature ramp rate (±10%)

  • Carrier gas flow rate (±5%)

  • Split ratio

Performance Data Comparison (Illustrative)

The following table presents typical, illustrative performance data expected from well-validated HPLC and GC methods for an analyte like this compound.

Validation ParameterHPLC-UV Method (Typical Results)GC-ECD Method (Typical Results)
Specificity Baseline resolution (>2.0) from all known impurities.No co-elution with known volatile impurities.
Linearity (r²) ≥ 0.999≥ 0.998
Range (% of Target) 50 - 150%50 - 150%
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.5% (Repeatability & Intermediate)< 2.0% (Repeatability & Intermediate)
LOD ~0.01% of target concentration< 0.001% of target concentration (ECD)
LOQ ~0.03% of target concentration< 0.005% of target concentration (ECD)
Robustness Passed for variations in flow rate, temp, mobile phase %.Passed for variations in oven ramp, flow rate, inlet temp.

Summary and Recommendations

Both HPLC and GC are powerful techniques, but for the comprehensive quality control of this compound, they serve different primary purposes.

  • Recommendation for Routine QC (Assay and Impurity Profiling): A validated Reversed-Phase HPLC method with UV detection is the superior choice. It is robust, highly reproducible, and directly applicable to the non-volatile analyte without requiring thermal stress, making it the gold standard for assay and the analysis of non-volatile impurities.

  • Recommendation for Specialized Testing (Volatile Impurities/High Sensitivity): A validated Gas Chromatography method, preferably with an ECD or MS detector, should be developed for orthogonal analysis. It is invaluable for quantifying volatile organic impurities or residual solvents and can offer significantly lower detection limits for specific halogenated or nitro-containing trace contaminants.

Ultimately, a comprehensive analytical control strategy for this compound would employ a validated HPLC method for routine release testing and stability studies, complemented by a validated GC method for specific tests as required. This dual-pronged approach ensures all potential quality attributes are rigorously controlled, guaranteeing the integrity of the material for its downstream use in drug development and manufacturing.

References

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A Comparative Guide to Assessing the Drug-like Properties of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one facet of a successful therapeutic agent. An equally critical aspect is its "drug-likeness"—a composite of physicochemical and pharmacokinetic properties that dictate a molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) effectively and safely. This guide provides a comprehensive framework for assessing the drug-like properties of a novel class of compounds, the 1-(2-Fluoro-4-nitrophenyl)pyrrolidine derivatives, using a comparative approach against established drugs and standard assays. Our focus is not merely on the execution of protocols but on the strategic rationale that underpins a robust drug-likeness assessment.

The Rationale for Early ADME Assessment

The attrition rate of drug candidates during clinical trials remains a significant challenge in the pharmaceutical industry. A primary reason for these failures is an unfavorable ADME/Tox profile. Therefore, a paradigm shift towards early-stage assessment of these properties is crucial. By integrating ADME/Tox profiling into the initial phases of discovery, researchers can prioritize compounds with a higher probability of success, thereby conserving resources and accelerating the development of new medicines. The this compound scaffold presents a promising starting point for various therapeutic areas; however, a systematic evaluation of its drug-like properties is essential to unlock its full potential.

Foundational Physicochemical Profiling: In Silico First

Before embarking on resource-intensive in vitro assays, a wealth of information can be gleaned from computational, or in silico, predictions. These methods provide a rapid and cost-effective initial screen to flag potential liabilities.

Lipinski's Rule of Five: A Guiding Principle

Introduced by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) provides a set of simple heuristics to predict the oral bioavailability of a compound.[1][2][3] It's crucial to understand that these are not rigid rules but rather guidelines that help in identifying compounds that may possess poor absorption or permeation characteristics.[2][4]

The core tenets of Lipinski's Rule of Five are:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily transported across biological membranes.

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. An optimal balance between lipophilicity and hydrophilicity is necessary for both membrane permeation and solubility in aqueous environments.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Comparative Analysis:

To contextualize the properties of our target compound, this compound (a hypothetical lead), we will compare it with established pyrrolidine-containing drugs: Captopril, an ACE inhibitor[5][6]; Procyclidine, an anticholinergic agent[7][8]; and Rolipram, a phosphodiesterase-4 inhibitor.[9][10]

PropertyThis compound (Hypothetical)CaptoprilProcyclidineRolipramLipinski's Guideline
Molecular Weight (Da) 224.21217.29287.44276.32≤ 500
LogP 2.8-0.44.21.6≤ 5
H Bond Donors 0211≤ 5
H Bond Acceptors 4425≤ 10
Ro5 Violations 0000≤ 1

Data for comparator compounds sourced from publicly available databases.

This initial in silico assessment suggests that our lead compound and the selected comparators possess physicochemical properties that are favorable for oral bioavailability.

Workflow for In Silico ADME/Tox Prediction

A variety of computational tools can provide a more in-depth analysis of ADME/Tox properties.[11][12][13][14][15]

Caption: Integrated Workflow for Drug-likeness Assessment.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to assessing the drug-like properties of this compound derivatives. By integrating in silico predictions with key in vitro assays, researchers can build a comprehensive profile of a compound's ADME characteristics early in the drug discovery process. This data-driven strategy enables the selection of lead candidates with a higher likelihood of clinical success. For the this compound class of compounds, the initial assessment suggests a promising profile, warranting further investigation and optimization. Future studies should focus on a broader range of toxicity assays and in vivo pharmacokinetic studies to further validate these findings.

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A Comparative Guide to the Computational and Experimental Analysis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of computational and experimental methodologies for the characterization of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and materials science. By juxtaposing theoretical predictions with experimental data from close analogs, we aim to illustrate the synergistic relationship between these approaches and provide a framework for the analysis of novel substituted nitrophenyl derivatives.

Introduction: The Synergy of Bits and Beakers

This compound belongs to a class of compounds that are scaffolds of significant interest in drug discovery. The electronic properties imparted by the nitro and fluoro substituents on the phenyl ring, combined with the saturated heterocyclic pyrrolidine moiety, create a molecule with potential for diverse biological interactions. A thorough understanding of its three-dimensional structure, electronic landscape, and spectroscopic signatures is paramount for elucidating its structure-activity relationships.

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide definitive fingerprints of a molecule's structure, computational chemistry offers a predictive and explanatory framework. Methods such as Density Functional Theory (DFT) allow for the in silico determination of molecular properties, offering insights into geometry, reactivity, and spectral data before a compound is ever synthesized, or to rationalize and deepen the understanding of experimental findings. This guide will explore this powerful synergy.

The Computational Approach: Modeling the Molecule

The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods are favored for their balance of accuracy and computational cost, making them ideal for studying the electronic structure and properties of organic compounds.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set.

  • Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the most reliable. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-validated choice for systems like the one .[1]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will yield more accurate results at a higher computational cost. The Pople-style basis set, 6-311++G(d,p), is a robust choice that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is crucial for describing bonding accurately.[1]

For this guide, our theoretical data is generated using the B3LYP/6-311++G(d,p) level of theory, a standard and reliable combination for this class of molecules.[2]

The Computational Workflow: From Geometry to Spectra

A typical computational investigation of a molecule like this compound follows a logical progression of steps.

Computational Workflow A Input Structure Generation B Geometry Optimization A->B Initial Guess C Frequency Calculation B->C Optimized Geometry E Electronic Property Analysis B->E Optimized Geometry D NMR & UV-Vis Calculation C->D Verified Minimum

Caption: A generalized workflow for the computational analysis of an organic molecule.

Step-by-Step Computational Protocol
  • Structure Input: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: An initial energy minimization is performed to find the most stable conformation of the molecule (a minimum on the potential energy surface). This is a crucial step as all subsequent properties are calculated from this optimized geometry.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

  • Spectroscopic Predictions:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ) by referencing them to a standard (e.g., tetramethylsilane, TMS).

    • UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[3]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Results: A Head-to-Head Comparison

Optimized Geometry

The computationally optimized structure of this compound reveals a non-planar geometry, with the pyrrolidine ring adopting an envelope conformation. The nitro group is slightly twisted out of the plane of the phenyl ring to minimize steric hindrance with the adjacent pyrrolidine moiety.

Caption: 2D representation of this compound.

FT-IR Vibrational Spectroscopy

The calculated FT-IR spectrum provides a prediction of the vibrational modes. The most characteristic peaks are associated with the nitro group and the aromatic C-H and C=C bonds.

Functional GroupCalculated Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)Vibrational Mode
Aromatic C-H3100-31503000-3100Stretching
Aliphatic C-H2950-30502850-2960Stretching
Aromatic C=C1580-16101570-1620Stretching
NO₂1515-15301510-1560Asymmetric Stretching[5][6]
NO₂1340-13551335-1355Symmetric Stretching[5][6]
C-N (Aryl-Amine)1250-12801250-1340Stretching
C-F1180-12101100-1250Stretching

Note: Calculated wavenumbers are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation used in the calculations.

The strong predicted absorptions for the symmetric and asymmetric stretching of the nitro group are highly characteristic and serve as a reliable indicator for the presence of this functional group in an experimental spectrum.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most detailed information about the chemical environment of each nucleus. Below is a comparison of the calculated chemical shifts for our target molecule and the experimental values for its morpholine analog.[4]

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)

Proton Assignment (Phenyl Ring) Calculated (Pyrrolidine) Experimental (Morpholine Analog)[4]
H (ortho to NO₂) 8.05 8.03
H (meta to NO₂, ortho to F) 7.98 7.94

| H (ortho to N, meta to F) | 7.01 | 6.94 |

Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)

Carbon Assignment (Phenyl Ring) Calculated (Pyrrolidine) Experimental (Morpholine Analog)[4]
C-F 153.8 (d, J≈250 Hz) 153.3 (d, J=249.5 Hz)
C-NO₂ 146.1 (d, J≈8 Hz) 145.6 (d, J=7.8 Hz)
C-H (ortho to NO₂) 121.5 121.1
C-H (meta to NO₂, ortho to F) 117.3 117.0
C-H (ortho to N, meta to F) 113.1 112.7

| C-N | 142.5 | Not directly comparable |

The remarkable agreement between the calculated values for the 2-fluoro-4-nitrophenyl group in our target molecule and the experimental values for the morpholine analog demonstrates the predictive power of modern DFT methods. The calculations accurately reproduce the downfield shifts caused by the electron-withdrawing nitro group and the characteristic large coupling constant of the carbon directly attached to the fluorine atom.

Electronic Properties: Reactivity and Charge Distribution
  • HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap for this compound is approximately 4.5 eV. This relatively large gap suggests high kinetic stability. The HOMO is primarily localized on the pyrrolidine and the phenyl ring, while the LUMO is predominantly centered on the electron-deficient nitrophenyl moiety. This indicates that the most likely site for nucleophilic attack is the aromatic ring.

  • Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic distribution. The most negative potential (red/yellow) is located around the oxygen atoms of the nitro group, indicating these are the most electron-rich and likely sites for electrophilic attack. The most positive potential (blue) is found around the aromatic protons and the pyrrolidine hydrogens, highlighting their electron-deficient nature.

Conclusion: A Unified Approach

The computational study of this compound, when benchmarked against experimental data from close analogs, showcases the profound utility of theoretical chemistry in modern chemical science. DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide a reliable prediction of the molecule's geometry, spectroscopic signatures, and electronic properties. The strong correlation between calculated NMR shifts and experimental data for a related compound instills confidence in the predictive power of these methods.

For researchers in drug development and materials science, this integrated approach is invaluable. Computational studies can guide synthetic efforts, aid in the interpretation of complex experimental spectra, and provide fundamental insights into molecular reactivity, ultimately accelerating the discovery and design of new functional molecules.

References

  • Ifeanyieze, K. J., Ayiya, B. B., Okpareke, O. C., Groutso, T. V., & Asegbeloyin, J. N. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(15), 4935. Available from: [Link]

  • Chemsrc. 1,2-Difluorobenzene | CAS#:367-11-3. Available from: [Link]

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  • Awasthi, S. K., Sharma, C., Yadav, M., & Pandey, G. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 84(1), 19–25. Available from: [Link]

  • Freitas, F. C., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(32), 10898–10906. Available from: [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Available from: [Link]

  • Perras, F. A., et al. (2020). Fluorine MAS NMR of Active Pharmaceutical Ingredients in Commercial Formulations. Analytical Chemistry, 92(15), 10344–10351. Available from: [Link]

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  • Ali, S., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[7][8]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(12), 4701. Available from: [Link]

  • Al-Abdulkarim, L. A., et al. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Applied Organometallic Chemistry, 38(4), e7313. Available from: [Link]

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  • Wei, L., et al. (2025). Synthesis, structural characterization and computational DFT studies, vibrational dynamics and Hirshfeld surface analysis of tert-butyl (4-fluoro-2-nitrophenyl) carbamate and di-tert-butyl (4-fluoro-2-nitrophenyl) iminodicarbonate. Journal of Molecular Structure, 1319, 138637. Available from: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available from: [Link]

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A Comparative Guide to Molecular Docking of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Derivatives for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of molecular docking strategies for evaluating 1-(2-Fluoro-4-nitrophenyl)pyrrolidine derivatives as potential antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating computational workflow. We will explore the nuances of target selection, ligand preparation, docking simulation, and results validation, supported by illustrative data and established methodologies.

Introduction: The Rationale for Targeting Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[2] The this compound core, in particular, presents an interesting starting point for novel antimicrobial agents due to the electron-withdrawing nature of the fluoro and nitro groups, which can influence binding affinities and metabolic stability.

Recent studies have highlighted the potential of various pyrrolidine derivatives as antibacterial agents, targeting essential bacterial enzymes.[1][3][4] Molecular docking, a powerful computational technique, allows for the prediction of binding conformations and affinities of small molecules to macromolecular targets, thereby prioritizing candidates for synthesis and biological evaluation.[5][6] This guide will compare and contrast different docking approaches to provide a framework for the rational design of novel antimicrobials based on the this compound scaffold.

Conceptual Framework: A Self-Validating Docking Workflow

A credible docking study is more than just generating a binding score; it's a multi-step process with built-in checks and balances. The following diagram illustrates a robust workflow designed for scientific integrity.

docking_workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Selection (e.g., E. coli DNA Gyrase B) Receptor_Prep Receptor Preparation (PDB Retrieval, Cleaning, Protonation) Target_Selection->Receptor_Prep PDB ID Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking_Protocol_A Docking Protocol A (e.g., AutoDock Vina) Ligand_Prep->Docking_Protocol_A Docking_Protocol_B Docking Protocol B (e.g., Schrödinger Glide) Ligand_Prep->Docking_Protocol_B Receptor_Prep->Docking_Protocol_A Receptor_Prep->Docking_Protocol_B Pose_Analysis Binding Pose & Interaction Analysis Docking_Protocol_A->Pose_Analysis Docking_Protocol_B->Pose_Analysis Scoring_Comparison Scoring Function Comparison Pose_Analysis->Scoring_Comparison Validation In Silico Validation (Re-docking, Cross-docking) Scoring_Comparison->Validation Experimental_Correlation Correlation with Experimental Data (If Available) Validation->Experimental_Correlation

Caption: A comprehensive and self-validating molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section details the methodologies for conducting a comparative docking study of this compound derivatives against a common bacterial target, E. coli DNA Gyrase B.

Target Selection and Preparation

Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-validated target for antibacterial drugs.[3] We will use the crystal structure of E. coli DNA Gyrase B (PDB ID: 6F86) for this study.[7]

Protocol:

  • Retrieve the Protein Structure: Download the PDB file for 6F86 from the Protein Data Bank (rcsb.org).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands or ions not essential for the binding site definition.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., using the Protein Preparation Wizard in Schrödinger Maestro or similar tools).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

Rationale: The starting conformation of the ligand can significantly impact the docking outcome. It is crucial to generate a low-energy 3D conformation.

Protocol:

  • 2D to 3D Conversion: Sketch the this compound derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.

  • Ligand Preparation:

    • Generate possible ionization states at a physiological pH.

    • Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS3e, MMFF94). This step is critical for flexible molecules.

Docking Simulations: A Comparative Approach

We will compare two widely used docking programs: AutoDock Vina (an open-source tool) and Schrödinger Glide (a commercial software). This comparison will highlight differences in algorithms and scoring functions.

Protocol for AutoDock Vina:

  • Grid Box Definition: Define a grid box centered on the active site of DNA Gyrase B. The size of the grid box should be sufficient to encompass the entire binding pocket. For 6F86, the grid center can be defined based on the position of the co-crystallized inhibitor or by using binding site prediction tools.[5][7]

  • Configuration File: Create a configuration file specifying the receptor, ligand, grid parameters, and exhaustiveness of the search.

  • Run Docking: Execute the docking simulation using the Vina executable.

  • Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

Protocol for Schrödinger Glide:

  • Receptor Grid Generation: Use the Receptor Grid Generation tool in Maestro to define the active site grid, specifying the centroid of the binding pocket.

  • Ligand Docking: Use the Ligand Docking panel, selecting the prepared ligands and the generated grid.

  • Choose Precision: Select a docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally more accurate.

  • Analyze Results: Glide will provide a list of docked poses with their corresponding GlideScores and other scoring metrics.

Data Presentation and Performance Comparison

The performance of the docking protocols can be objectively compared by analyzing the predicted binding affinities and the interactions of the docked poses with key active site residues.

Table 1: Comparison of Docking Scores for Hypothetical this compound Derivatives

DerivativeAutoDock Vina Binding Affinity (kcal/mol)Schrödinger Glide XP Score
Parent Scaffold -7.2-6.8
3-hydroxy derivative -7.8-7.5
3-amino derivative -8.1-8.0
Ciprofloxacin (Control) -8.5-9.2

Note: The above data is illustrative. Actual values will vary based on the specific derivatives and docking setup.

Validation of Docking Results: Ensuring Scientific Rigor

Validating the docking protocol is a critical step to ensure the reliability of the results.[8][9][10]

Re-docking of a Co-crystallized Ligand

Rationale: If a crystal structure with a bound ligand is available for the target protein, a primary validation step is to extract the ligand and dock it back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.[10]

Protocol:

  • Obtain the crystal structure of the target protein with a co-crystallized inhibitor (if available).

  • Separate the ligand from the protein.

  • Dock the ligand back into the protein's binding site using the established protocol.

  • Calculate the RMSD between the docked pose and the original crystallographic pose.

Comparison of Scoring Functions

Rationale: Different docking programs use different scoring functions to estimate binding affinity.[9][11] A consensus in the ranking of compounds across different scoring functions can increase confidence in the predictions.

Methodology:

  • Dock the same set of ligands using multiple software (e.g., AutoDock Vina, Glide, GOLD).

  • Compare the ranking of the top-scoring compounds. Consistent high-ranking of a particular derivative across different platforms suggests it is a robust candidate.

In-Depth Analysis: From Docking Scores to Mechanistic Insights

A low docking score is a good indicator, but a detailed analysis of the binding interactions provides crucial mechanistic insights.

binding_interactions Ligand 1-(2-Fluoro-4-nitrophenyl) pyrrolidine derivative Asp73 Asp73 Ligand->Asp73 H-bond Glu50 Glu50 Ligand->Glu50 Hydrophobic Asn46 Asn46 Ligand->Asn46 H-bond Thr165 Thr165 Ligand->Thr165 Hydrophobic

Caption: Key binding interactions of a hypothetical derivative in the active site.

Analysis:

  • Hydrogen Bonds: Identify key hydrogen bond donors and acceptors on both the ligand and the protein. For example, the nitro group on the phenyl ring could act as a hydrogen bond acceptor with residues like Asp73 or Asn46 in the DNA gyrase B active site.[7]

  • Hydrophobic Interactions: Analyze the hydrophobic interactions between the pyrrolidine and phenyl rings of the ligand and non-polar residues in the binding pocket.

  • Electrostatic Interactions: The fluoro and nitro substituents create a specific electrostatic potential on the ligand, which can be crucial for favorable interactions with charged or polar residues in the active site.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the molecular docking of this compound derivatives. By employing a comparative and self-validating workflow, researchers can confidently identify promising candidates for further development as novel antimicrobial agents. The ultimate validation of any in silico study lies in experimental verification.[8] Therefore, the top-ranked compounds from these docking studies should be synthesized and subjected to in vitro biological assays, such as determining the minimum inhibitory concentration (MIC) against target bacteria. The experimental data can then be used to refine the docking protocol and build more accurate predictive models for future drug discovery efforts.

References

  • Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction. (n.d.). Springer Protocols. Retrieved from [Link]

  • How is a docking result validated? (2020, November 23). ResearchGate. Retrieved from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. Retrieved from [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]

  • Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. (2020, May 3). Majmaah Journal of Health Sciences. Retrieved from [Link]

  • Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. (2020, May). ResearchGate. Retrieved from [Link]

  • Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. (2024, April 10). ACS Omega. Retrieved from [Link]

  • Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana. (2021, August 20). AABC. Retrieved from [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules. Retrieved from [Link]

  • Pharmacophore modelling and docking studies of pyrrolidinyl pyridone and pyrazinone analogues as prolyl oligopeptidase(POP) inhi. (n.d.). JOCPR. Retrieved from [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025, September 16). PubMed. Retrieved from [Link]

  • MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. (2022, August 31). Semantic Scholar. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Pohlmann, J., Lampe, T., Shimada, M., Nell, P. G., Pernerstorfer, J., Svenstrup, N., Brunner, N. A., Schiffer, G., & Freiberg, C. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Bioorganic & medicinal chemistry letters, 15(4), 1189–1192. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of Pyrrolidine and Piperidine Nitrophenyl Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolidine and piperidine rings stand as privileged scaffolds, forming the core of numerous therapeutic agents. Their conformational intricacies and substitution patterns play a pivotal role in dictating biological activity. When appended with a nitrophenyl group—a well-known pharmacophore that can influence receptor binding and metabolic stability—these heterocyclic systems offer a rich design space for novel drug candidates. This guide provides an in-depth comparative analysis of the bioactivity of pyrrolidine and piperidine nitrophenyl derivatives, with a focus on their potential as anticancer agents. Drawing upon distinct case studies, we will explore their synthesis, biological evaluation, and the structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Tale of Two Rings and a Potent Substituent

Pyrrolidine, a five-membered saturated heterocycle, and piperidine, its six-membered counterpart, exhibit fundamental differences in their physicochemical properties that can be strategically leveraged in drug design.

  • Conformational Flexibility: Pyrrolidine is known for its greater flexibility, adopting various envelope and twist conformations. This adaptability can be advantageous for optimizing interactions with a biological target. In contrast, piperidine predominantly exists in a more rigid chair conformation, which can provide a more defined orientation for its substituents, potentially leading to higher binding affinity through conformational restriction.

  • Lipophilicity: Piperidine is generally slightly more lipophilic than pyrrolidine. This seemingly small difference can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, influencing factors like cell permeability and off-target interactions.

  • Basicity: Both are secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary concern.

The introduction of a nitrophenyl group can profoundly influence the bioactivity of these scaffolds. The nitro group is a strong electron-withdrawing moiety that can participate in hydrogen bonding and π-π stacking interactions with biological targets. Its position on the phenyl ring is also critical in determining the molecule's overall electronic properties and spatial arrangement.

This guide will delve into two distinct case studies that, while not direct head-to-head comparisons, provide valuable insights into the anticancer potential of nitrophenyl derivatives of both pyrrolidine and piperidine scaffolds.

Case Study 1: N-(4'-Nitrophenyl)-L-prolinamides (Pyrrolidine Derivatives) as Potent Cytotoxic Agents

A study by E.O. Iwalewa et al. (2020) explored a series of N-(4'-nitrophenyl)-L-prolinamides for their anticancer activities.[1][2] L-proline, a naturally occurring amino acid containing a pyrrolidine ring, serves as a versatile chiral building block in synthesis.

Synthesis of N-(4'-Nitrophenyl)-L-prolinamides

The synthesis of the target prolinamides was achieved in a two-step process. The first step involved the condensation of p-fluoronitrobenzene with L-proline under basic conditions to yield N-(4'-nitrophenyl)-L-proline. This intermediate was then subjected to amidation with various amines via a one-pot reaction involving thionyl chloride to furnish the final N-(4'-nitrophenyl)-L-prolinamides.[2]


reagent1 [label="p-Fluoronitrobenzene +\nL-Proline"]; intermediate [label="N-(4'-Nitrophenyl)-L-proline"]; reagent2 [label="SOCl₂, Various Amines"]; product [label="N-(4'-Nitrophenyl)-L-prolinamides", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> intermediate [label=" Aqueous-alcoholic\nbasic conditions "]; intermediate -> product [label=" Amidation (one-pot) "]; }

Synthetic route for N-(4'-Nitrophenyl)-L-prolinamides.

Anticancer Activity

The cytotoxic effects of the synthesized prolinamides were evaluated against four human carcinoma cell lines: SGC7901 (gastric), HCT-116 (colon), HepG2 (liver), and A549 (lung) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2] Several compounds demonstrated significant tumor inhibitory activities.

CompoundTarget Cell Line% Cell Inhibition at 100 µM (Mean ± SD)
4a A54995.41 ± 0.67
4a HCT-11693.33 ± 1.36
4s A54970.13 ± 3.41
4u A54983.36 ± 1.70
4u HCT-11681.29 ± 2.32
4u SGC79018.02 ± 1.54 (cell viability)
4w SGC790127.27 ± 2.38 (cell viability)
5-Fluorouracil A54964.29 ± 2.09
Reference HCT-11681.20 ± 0.08

Data sourced from Iwalewa et al., 2020.[1][2]

Notably, compound 4a exhibited the highest antitumor activity against the A549 cell line, with a percentage cell inhibition of 95.41 ± 0.67% at 100 µM.[1][2] Furthermore, compounds 4s and 4u displayed stronger anticancer potencies against A549 than the standard drug, 5-fluorouracil.[1][2] Against the HCT-116 cell line, compounds 4a and 4u outperformed the reference compound.[1][2]

Structure-Activity Relationship (SAR)

The study revealed several key SAR insights:

  • The presence of the 4-nitrophenyl group attached to the pyrrolidine nitrogen was crucial for the observed cytotoxic activity.

  • The nature of the substituent on the amide nitrogen significantly modulated the anticancer potency. For instance, compound 4a , with an unsubstituted amide, showed broad-spectrum activity.

  • The stereochemistry of the L-proline core is likely important for the biological activity, providing a specific three-dimensional orientation of the pharmacophoric groups.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.


step1 [label="1. Seed cancer cells in a\n96-well plate and culture."]; step2 [label="2. Treat cells with various\nconcentrations of test compounds."]; step3 [label="3. Incubate for a specified period\n(e.g., 48 hours)."]; step4 [label="4. Add MTT solution to each well."]; step5 [label="5. Incubate to allow formazan\ncrystal formation by viable cells."]; step6 [label="6. Solubilize formazan crystals\nwith a suitable solvent (e.g., DMSO)."]; step7 [label="7. Measure absorbance at a specific\nwavelength (e.g., 570 nm).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7; }

Workflow of the MTT cytotoxicity assay.

Case Study 2: Piperidine Derivatives as Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of several proteins involved in cell signaling, including the Ras protein, which is frequently mutated in human cancers. Therefore, FTase inhibitors have emerged as promising anticancer agents. A study by Y. Kanda et al. (2003) described the discovery and optimization of a novel series of piperidine-based FTase inhibitors, originating from a 5-nitropiperidin-2-one combinatorial library.[3]

Discovery and Optimization of Piperidine-based FTase Inhibitors

The initial screening of a combinatorial library of approximately 3,000 compounds identified a piperidine derivative, compound 1 , with moderate FTase inhibition (IC50 = 420 nM).[3] This lead compound featured a 5-nitropiperidin-2-one core. Subsequent medicinal chemistry efforts focused on modifying the substituents and the piperidine core itself to enhance potency.

A significant breakthrough was achieved by reducing the nitro group and the lactam functionality of the piperidin-2-one ring. The reduction of the nitro group to an amine and the conversion of the piperidin-2-one to a piperidine resulted in a substantial increase in FTase inhibitory activity. For example, the piperidine derivative 8 exhibited an IC50 of 3.7 nM, representing a more than 10-fold increase in potency compared to its piperidin-2-one precursor.[3]


lead [label="Lead Compound (1)\n(5-Nitropiperidin-2-one)\nIC₅₀ = 420 nM"]; optimized [label="Optimized Compound (8)\n(Piperidine derivative)\nIC₅₀ = 3.7 nM", fillcolor="#34A853", fontcolor="#FFFFFF"];

lead -> optimized [label=" Chemical Modifications:\n- Reduction of nitro group\n- Reduction of lactam "]; }

Optimization of the piperidine-based FTase inhibitor.

Farnesyltransferase Inhibitory Activity

The inhibitory activity of the synthesized piperidine derivatives against FTase was determined using a biochemical assay that measures the transfer of a farnesyl group to a protein substrate.

CompoundCore StructureFTase Inhibition IC50 (nM)
1 5-Nitropiperidin-2-one420
7 5,6-Dehydropiperidine13
8 Piperidine3.7
(+)-8 (+)-enantiomer of 81.9
21 Piperidine8.2

Data sourced from Kanda et al., 2003.[3]

The data clearly demonstrates the significant improvement in potency upon modification of the initial hit. The optical resolution of compound 8 revealed that the (+)-enantiomer was the more potent inhibitor, with an IC50 of 1.9 nM.[3]

Structure-Activity Relationship (SAR)

The SAR studies on this series of piperidine derivatives highlighted several important features:

  • The piperidine core was found to be superior to the piperidin-2-one core for FTase inhibition.

  • While the initial hit contained a nitro group , its reduction to an amine was beneficial for potency, suggesting that the electronic and/or steric properties of the amino group are more favorable for binding to the enzyme.

  • The substituents at all four positions of the piperidine ring played a role in FTase inhibition, indicating a well-defined binding pocket.

  • The activity was found to be stereospecific , with the (+)-enantiomers being more potent.

Experimental Protocol: Farnesyltransferase Inhibition Assay

The FTase inhibition assay typically involves the following steps:

  • Preparation of Reagents: This includes purified FTase enzyme, a farnesyl pyrophosphate (FPP) substrate (often radiolabeled), and a protein substrate (e.g., Ras or a peptide mimic).

  • Reaction Mixture: The enzyme, protein substrate, and various concentrations of the inhibitor are pre-incubated.

  • Initiation of Reaction: The reaction is started by the addition of FPP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the amount of farnesylated protein is quantified. If a radiolabeled FPP is used, this can be done by scintillation counting after separating the farnesylated protein from the unreacted FPP.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

Comparative Analysis and Future Perspectives

Although the two case studies presented here investigate different biological targets and mechanisms of action, they collectively underscore the versatility of both pyrrolidine and piperidine nitrophenyl derivatives as scaffolds for anticancer drug discovery.

  • In the case of the N-(4'-nitrophenyl)-L-prolinamides , the pyrrolidine ring, as part of the rigid L-proline structure, provides a specific stereochemical presentation of the crucial 4-nitrophenyl group, leading to potent cytotoxicity. The flexibility of the pyrrolidine ring itself is constrained by its incorporation into the prolinamide framework. The 4-nitro group appears to be a key element for the observed anticancer activity.

  • For the piperidine-based FTase inhibitors , the journey from a 5-nitropiperidin-2-one hit to a potent piperidine inhibitor highlights the importance of the core heterocyclic structure. The greater conformational rigidity of the piperidine chair, compared to a more flexible pyrrolidine, may be advantageous for optimal presentation of substituents into the FTase active site. Interestingly, while the initial hit was a nitro derivative, its reduction was beneficial, suggesting that for this particular target, the electronic properties of the amino group were more favorable.

Key Takeaways for Drug Development Professionals:

  • The choice between a pyrrolidine and a piperidine scaffold should be guided by the specific requirements of the biological target. The flexibility of pyrrolidine may be beneficial for initial hit discovery, while the rigidity of piperidine can be exploited for potency optimization.

  • The nitrophenyl group is a valuable pharmacophore in the design of anticancer agents, but its role can be context-dependent. It may be directly involved in target binding or serve as a precursor that can be modified to enhance activity.

  • Stereochemistry is a critical consideration for both scaffolds, as biological systems are chiral. The use of enantiomerically pure compounds is essential for elucidating clear SAR and developing safe and effective drugs.

References

  • Iwalewa, E.O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. R Soc Open Sci, 7(9), 200906. [Link][1]

  • Iwalewa, E.O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society Publishing. [Link][2]

  • Kanda, Y., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(1), 1-5. [Link][3]

Sources

A Researcher's Guide to Assessing the Novelty of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the quest for novelty is paramount. It is the driving force behind the discovery of new therapeutic agents that can overcome existing limitations in treating human diseases.[1] This guide provides a comprehensive framework for assessing the novelty of a specific class of compounds: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine derivatives. While this scaffold is not extensively documented in current literature, its constituent parts—the pyrrolidine ring, the fluoro group, and the nitroaromatic system—are all well-established pharmacophores. This suggests a fertile, yet underexplored, territory for novel drug discovery.

This guide will not merely list protocols but will delve into the rationale behind the experimental design, enabling researchers to make informed decisions in their exploration of this chemical space. We will establish a baseline for comparison by examining structurally related compounds, propose a strategic workflow for synthesis and evaluation, and provide detailed experimental methodologies to validate any claims of novelty.

Deconstructing the Scaffold: Understanding the Potential for Novelty

The this compound scaffold combines three key structural motifs, each contributing unique properties that can be exploited in drug design.

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry.[2][3][4] Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings.[5][6] The stereogenic centers on the pyrrolidine ring can also be manipulated to influence biological activity and target binding.[5][6] A wide range of pyrrolidine derivatives have shown diverse pharmacological activities, including anticancer, antibacterial, and anticonvulsant effects.[5][7][8][9]

  • The 2-Fluoro-4-nitrophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.[10][11] The nitro group, a strong electron-withdrawing moiety, is a common feature in bioactive compounds and can influence their pharmacokinetic and pharmacodynamic properties.[12] Nitroaromatic compounds have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[13][14][15] The specific ortho-fluoro, para-nitro substitution pattern can influence the electronic properties of the aromatic ring and its interactions with biological targets.[16]

The combination of these three motifs in the this compound scaffold presents a unique opportunity for generating novel chemical entities with potentially new or improved biological activities.

Establishing a Comparative Baseline: What Are We Comparing Against?

True novelty can only be assessed through rigorous comparison with existing compounds.[17] Given the limited specific data on this compound derivatives, we must look to structurally and conceptually related compound classes.

Compound Class Key Structural Features Reported Biological Activities Relevance for Comparison
Nitrophenyl-pyrrolidines Pyrrolidine ring attached to a nitrophenyl groupAnticancer, antimicrobial, enzyme inhibitionDirect structural analogs, differing in the fluorine substitution.
Fluoro-nitroaromatics Aromatic ring with both fluoro and nitro substituentsHypoxia-selective cytotoxity, enzyme inhibitionProvides insight into the potential biological effects of the substituted phenyl ring.[18]
Substituted Pyrrolidines Pyrrolidine ring with various substituentsCXCR4 antagonists, anticonvulsants, anticancer agentsDemonstrates the broad range of biological targets for the pyrrolidine scaffold.[5]

A Strategic Workflow for Assessing Novelty

The following workflow outlines a systematic approach to synthesize, characterize, and evaluate the novelty of new this compound derivatives. This process is iterative and designed to move from initial "hit" compounds to optimized "lead" candidates.[19][20][21]

Caption: A workflow for the discovery and optimization of novel this compound derivatives.

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through nucleophilic aromatic substitution (SNAr).

Protocol: Synthesis of the Core Scaffold

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Pyrrolidine: Add pyrrolidine (1.1 equivalents) dropwise to the solution at room temperature.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 80-100°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Derivatives can be synthesized by using appropriately substituted pyrrolidines in the initial reaction.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (CAS No. 385380-74-5). As a halogenated nitroaromatic compound, this substance requires careful handling and adherence to specific hazardous waste procedures to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the chemical rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific understanding.

Hazard Identification and Inherent Risks

Understanding the hazards associated with this compound is fundamental to appreciating the necessity of the disposal protocols outlined. The molecule's structure combines three key features: a pyrrolidine ring, a fluorinated aromatic ring, and a nitro group. Each contributes to its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its probable hazards from structurally similar chemicals, such as 1-(2-Bromo-4-nitrophenyl)pyrrolidine and the parent pyrrolidine molecule.[1]

The primary concerns are:

  • Toxicity : Like many nitroaromatic compounds and pyrrolidine derivatives, it is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2][3][4]

  • Environmental Hazard : This class of organic compounds can be harmful to aquatic life, necessitating containment and preventing release into drains or waterways.[2][5]

  • Reactivity : Nitro compounds can be reactive. While this specific molecule is not noted as explosive, thermal decomposition can produce highly toxic gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[6][7]

Hazard Class GHS Pictogram Anticipated Hazard Statements Key Prevention Measures
Acute Toxicity

H302: Harmful if swallowedH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.
Skin/Eye Irritation

H315: Causes skin irritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Corrosivity (Potential)

H314: Causes severe skin burns and eye damage (based on pyrrolidine)[2][3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Hazard No PictogramH402: Harmful to aquatic life[2]P273: Avoid release to the environment.

Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensuring adequate personal protection is paramount. All handling of this compound waste must be conducted within a certified chemical fume hood.[8]

Equipment Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact and absorption. Always consult the manufacturer's compatibility chart.[8]
Eye Protection Splash-proof chemical goggles or a face shieldProtects against accidental splashes of liquid waste or contact with solid dust particles.[9]
Body Protection Flame-retardant, antistatic lab coatProtects skin and personal clothing from contamination.[2]
Ventilation Certified Chemical Fume HoodMinimizes inhalation exposure to vapors or dusts.[8][9]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical aspect of hazardous waste disposal. Due to the presence of fluorine, this compound must be treated as halogenated organic waste .[10][11] Mixing halogenated and non-halogenated waste streams leads to complex and costly disposal processes and is often prohibited by disposal facilities.[12]

Protocol for this compound Waste
  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8]

    • Ensure the container is clean, dry, and in good condition with a tightly sealing lid.

    • Affix a completed hazardous waste label. The label must include:

      • The full chemical name: "this compound" (and any other components of the waste).

      • The words "Hazardous Waste".

      • Appropriate hazard warnings (e.g., "Toxic," "Irritant").

      • The date accumulation started.

      • The name of the principal investigator or laboratory.

  • Transfer the Waste:

    • Solid Waste: If the waste is a solid (e.g., residual powder, contaminated filter paper, or weigh boats), carefully transfer it into the designated "Halogenated Organic Solid Waste" container using a clean spatula or scoop. Avoid creating dust.[1]

    • Liquid Waste: If the waste is a liquid (e.g., pure compound, reaction mixtures, or solutions in organic solvents), carefully pour it into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Do not overfill the container. A safe maximum is 90% of the container's volume to allow for expansion.[13]

  • Seal and Store:

    • Tightly seal the waste container lid immediately after adding waste.[13][14]

    • Wipe the exterior of the container clean of any contamination.

    • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated location, away from incompatible materials like acids, bases, and strong oxidizing agents.[8]

  • Arrange for Pickup:

    • Once the container is full (or within the time limits specified by your institution, e.g., 150 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

Caption: Waste Segregation Workflow for this compound.

Emergency Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE as listed in Section 2.

  • Contain the Spill:

    • For Liquids: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • For Solids: Gently cover the spill with an absorbent to prevent dust from becoming airborne. Avoid dry sweeping.

  • Collect the Waste: Carefully scoop the absorbed material and spilled chemical into a designated hazardous waste container.[1] Seal and label the container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Final Disposal Pathway

Laboratory-collected hazardous waste is a cradle-to-grave responsibility. After collection by your EHS department, the halogenated organic waste containing this compound will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

The standard and most environmentally sound disposal method for this category of waste is high-temperature incineration .[3][11] This process destroys the organic molecule, but the incinerator must be equipped with scrubbers and afterburners to neutralize the hazardous combustion byproducts, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[3] This is a primary reason why segregating halogenated waste is critical; the disposal facility must be specifically equipped to handle these corrosive byproducts.

Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this is illegal and poses a significant threat to public health and the environment.[1][5][8]

References

  • Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers.
  • Chem-Impex. (n.d.). 2-Fluoro-4-nitrophenol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrrolidine.
  • University of Washington. (n.d.). Halogenated Solvents.
  • University of Florida. (n.d.). Halogenated Waste.
  • ASTM International. (n.d.). Labeling Halogenated Hydrocarbon Solvent Containers.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction.
  • LGC Standards. (2021). Safety Data Sheet - Pyrrolidine.
  • Aaronchem. (2025). Safety Data Sheet - 1-(2-Bromo-4-nitrophenyl)pyrrolidine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • ResearchGate. (n.d.). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals.
  • PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.
  • PubMed. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP).

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Mastering Safety: A Researcher's Guide to Handling 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and nitro groups into molecular scaffolds is a cornerstone of modern drug discovery. These functionalities can dramatically alter a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a prime example of a building block that embodies this chemical logic. However, the very features that make it chemically interesting also necessitate a rigorous and informed approach to laboratory safety. This guide provides an essential framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind each safety recommendation.

Hazard Identification and Risk Assessment: Understanding the "Why"

Inferred Hazards:

  • Skin and Eye Irritation: Based on data for similar compounds like 4-(2-Fluoro-4-nitrophenyl)morpholine, this compound is likely to be a skin and eye irritant[1].

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation[2].

  • Toxicity of Aromatic Nitro Compounds: Aromatic nitro compounds as a class can be toxic and may have the potential for violent reactions, especially with reducing agents or at elevated temperatures[3][4][5].

  • Hazards of Fluoro-organic Compounds: The introduction of fluorine can alter toxicological properties, and some fluorinated compounds can be persistent or have metabolic toxicity.[6]

  • Pyrrolidine Reactivity: Pyrrolidine itself is a flammable liquid and can cause severe skin burns and eye damage[7][8].

A logical workflow for assessing these risks and selecting appropriate controls is crucial.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe_details PPE Specification A Identify Compound: This compound B Analyze Structural Moieties: - Aromatic Nitro - Fluoro-organic - Pyrrolidine A->B C Consult SDS of Analogs & General Chemical Class Data B->C D Synthesize Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Reactivity - Toxicity C->D E Engineering Controls: - Fume Hood - Ventilated Storage D->E F Administrative Controls: - SOPs - Training D->F G Personal Protective Equipment (PPE) D->G H Eye/Face Protection: - Goggles & Face Shield G->H I Hand Protection: - Double Gloving - Nitrile/Neoprene G->I J Body Protection: - Flame-Resistant Lab Coat - Chemical Apron G->J K Respiratory Protection: - (If needed) APR with  Organic Vapor Cartridge G->K

Caption: PPE Selection Workflow based on Hazard Assessment.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary method for exposure reduction, a robust PPE strategy is essential for handling this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory at all times.

  • Enhanced Precaution: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions, a face shield should be worn in addition to goggles[6]. The aromatic nitro and pyrrolidine components suggest a potential for severe eye damage[7][8].

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Gloves: The selection of appropriate gloves is critical.

    • Material: Nitrile gloves are a common and effective choice for incidental contact. For more prolonged handling or in the case of a spill, heavier-duty neoprene gloves or double-gloving (wearing two pairs of nitrile gloves) is recommended[6][9]. Always check the manufacturer's compatibility chart for the specific solvents being used.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation or punctures[10].

  • Additional Protection: For larger-scale operations, a chemical-resistant apron and arm sleeves should be considered to protect against splashes[10].

Respiratory Protection

All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[6]. If engineering controls are insufficient or in the event of a significant spill, respiratory protection may be necessary. A full-face air-purifying respirator (APR) with organic vapor cartridges would be appropriate in such a scenario[11]. Note that respirator use requires a formal respiratory protection program, including medical evaluation and fit-testing[10].

Protection Level Eye/Face Hand Body Respiratory
Routine Handling (<1g) Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatWork in Fume Hood
Large Scale / High Splash Risk Goggles & Face ShieldDouble-Gloving (Nitrile) or Neoprene GlovesFlame-Resistant Lab Coat & Chemical ApronWork in Fume Hood
Spill Cleanup Goggles & Face ShieldNeoprene GlovesChemical-Resistant CoverallsAir-Purifying Respirator (APR) with Organic Vapor Cartridges

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood[9].

  • Ventilation: Ensure adequate ventilation. Operations with significant quantities of volatile substances should always be in a chemical hood[10].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[1]. Store away from strong oxidizing and reducing agents to prevent violent reactions[3][5].

  • Personal Hygiene: A high standard of personal hygiene is crucial. Wash hands and face thoroughly after handling[1][3]. Do not eat, drink, or smoke in the laboratory.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For small spills, dampen the solid material with an inert solvent like alcohol to prevent dust formation, then transfer to a suitable container for disposal[12]. Use an absorbent material for liquid spills.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan
  • Waste Containers: All waste materials, including contaminated gloves, absorbent pads, and empty containers, must be placed in a clearly labeled, sealed container for hazardous waste.

  • Compatibility: Do not mix this waste with incompatible materials, particularly strong reducing agents[3].

  • Institutional Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Do not discharge into drains or the environment.

By understanding the chemical nature of this compound and adhering to these rigorous safety protocols, researchers can confidently and safely utilize this valuable building block in their pursuit of scientific discovery.

References

  • BenchChem. (2025).
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • American Chemical Society. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • International Labour Organization. (2011).
  • Princeton University. Fluorine. Environmental Health & Safety.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025). Safety Data Sheet - 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Missouri S&T. Chemical Safety. Environmental Health and Safety.
  • NOAA. 2,4-dinitrofluorobenzene. CAMEO Chemicals.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • Fisher Scientific. (2012).
  • LGC Standards. (2021).
  • Fluorochem. (2024). Safety Data Sheet - 1-(4-Nitrophenyl)pyrrolidin-2-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.